Bilirubin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYKTIZUTYGOLE-IFADSCNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060905 | |
| Record name | Bilirubin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Bilirubin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Bilirubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.009 mg/mL at 25 °C | |
| Record name | Bilirubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
635-65-4, 18422-02-1, 93891-87-3 | |
| Record name | Bilirubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bilirubin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bilirubinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium bilirubinate IXalpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bilirubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |
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| Record name | Bilirubin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |
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| Record name | Bilirubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physiological Functions of Unconjugated and Conjugated Bilirubin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the distinct physiological roles, metabolic pathways, and clinical implications of unconjugated and conjugated bilirubin. It is designed to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological processes.
Introduction: The Two Faces of this compound
This compound, a yellow tetrapyrrolic pigment, is the principal degradation product of the heme moiety from hemoglobin and other hemoproteins.[1] Produced at a rate of approximately 4 mg/kg of body weight daily, its metabolic pathway involves a critical transformation that dictates its solubility, transport, and physiological function.[1] The core distinction lies between two forms:
-
Unconjugated this compound (UCB) or Indirect this compound: The initial, lipid-soluble, and water-insoluble form.[2][3][4][5][6]
-
Conjugated this compound (CB) or Direct this compound: The form produced in the liver, which is water-soluble and readily excretable.[2][3][4][5][6]
Understanding the contrasting properties and functions of these two molecules is paramount for diagnosing hepatobiliary diseases, assessing drug-induced liver injury (DILI), and exploring novel therapeutic avenues.
Physicochemical Properties and Metabolism
The physiological fate of this compound is governed by its chemical structure. UCB is lipophilic due to internal hydrogen bonds that shield its polar groups.[1] The hepatic conjugation process, which adds glucuronic acid molecules, disrupts these bonds, rendering the molecule water-soluble.[1][7][8] This transformation is the rate-limiting step in this compound excretion.[1]
Table 1: Comparative Physicochemical Properties
| Property | Unconjugated this compound (UCB) | Conjugated this compound (CB) |
| Alternate Names | Indirect this compound, Hematoidin | Direct this compound |
| Molecular Weight | ~584.7 g/mol [9] | ~842.9 g/mol (Ditaurate derivative)[10] |
| Solubility | Lipid-soluble, water-insoluble[2][3][4][5] | Water-soluble, less lipid-soluble[2][3][4][5] |
| Transport in Blood | Tightly bound to albumin[1][3][5] | Loosely bound to albumin or free[3] |
| Blood-Brain Barrier | Can cross, potentially neurotoxic | Cannot cross |
| Renal Excretion | Not excreted in urine[4] | Excreted in urine when in high concentrations[3][4] |
The this compound Metabolic Pathway
The journey of this compound from production to excretion is a multi-step process involving several organs and transport proteins.
-
Formation: Senescent red blood cells are phagocytosed by macrophages of the reticuloendothelial system. The heme component is converted first to biliverdin by heme oxygenase and then to UCB by biliverdin reductase.[1][5]
-
Plasma Transport: UCB is released into the bloodstream, where it binds with high affinity to albumin.[1][5] This binding is crucial as it prevents UCB from depositing in tissues and limits its glomerular filtration.[1]
-
Hepatic Uptake: The UCB-albumin complex travels to the liver. In the hepatic sinusoids, UCB dissociates from albumin and is taken up by hepatocytes, a process mediated by transport proteins like OATP1B1 and OATP1B3.[1]
-
Conjugation: Inside the hepatocyte's endoplasmic reticulum, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) catalyzes the conjugation of UCB with glucuronic acid.[5][8] This creates this compound monoglucuronide and subsequently this compound diglucuronide, the primary form of CB.
-
Biliary Excretion: Water-soluble CB is actively transported into the bile canaliculi, the rate-limiting step in this compound metabolism.[1] It then flows into the duodenum as a component of bile.[8]
-
Intestinal Conversion and Excretion: In the colon, gut bacteria deconjugate CB and convert it to urobilinogen.[5] Most urobilinogen is oxidized to stercobilin, which gives feces its characteristic color and is excreted. A small fraction is reabsorbed (enterohepatic circulation) and either re-excreted by the liver or filtered by the kidneys and excreted as urobilin, which contributes to the yellow color of urine.[5]
Distinct Physiological Functions and Clinical Relevance
While often viewed as a mere waste product, this compound, particularly the unconjugated form, possesses significant biological activity.
Unconjugated this compound: Antioxidant and Toxin
UCB's lipophilic nature allows it to embed in cell membranes, where it functions as a potent cytoprotective antioxidant. It scavenges peroxyl radicals, inhibits NADPH oxidase, and reduces oxidative stress, offering protection against a range of diseases rooted in inflammation and oxidative damage.
However, this same lipophilicity makes UCB toxic at high concentrations. In severe unconjugated hyperbilirubinemia, unbound UCB can cross the blood-brain barrier and deposit in the basal ganglia and other brain regions. This leads to this compound-induced neurotoxicity, which can manifest as acute this compound encephalopathy or chronic, irreversible damage known as kernicterus, especially in neonates whose blood-brain barrier is not fully mature.
Conjugated this compound: The Excretory Form
The primary function of CB is to facilitate the elimination of this compound. Its water solubility allows for efficient transport into bile and, under pathological conditions, excretion into urine.[3] Elevated serum levels of CB are almost always indicative of hepatobiliary dysfunction, as it signals that while the liver can conjugate this compound, its excretion into bile is impaired.
Table 2: Clinical Interpretation of Elevated this compound
| Predominant Form | Serum Levels (Adults) | Common Causes | Clinical Significance |
| Unconjugated (Indirect) | > 0.8 mg/dL | Hemolysis, Gilbert's syndrome, Crigler-Najjar syndrome, ineffective erythropoiesis | Pre-hepatic or hepatic cause; liver's conjugating capacity is overwhelmed or deficient. |
| Conjugated (Direct) | > 0.3 mg/dL[11] | Biliary obstruction (gallstones, tumors), cholestatic liver disease (e.g., PBC, PSC), Dubin-Johnson syndrome, Rotor syndrome, hepatocellular damage (e.g., hepatitis) | Post-hepatic or hepatic cause; impaired excretion from the liver. |
Experimental Methodologies
Accurate measurement and differentiation of this compound fractions are critical for clinical diagnosis and research.
Quantification of this compound Fractions
Van den Bergh Reaction: This classic colorimetric assay is the foundation of most automated laboratory measurements.
-
Principle: The assay uses a diazo reagent (diazotized sulfanilic acid) that reacts with this compound to form a colored azothis compound compound.
-
Direct this compound: CB, being water-soluble, reacts directly and rapidly with the diazo reagent in an aqueous solution.[1][7]
-
Total this compound: To measure the water-insoluble UCB, an "accelerator" such as methanol or caffeine is added to solubilize it, allowing it to react with the diazo reagent.[1]
-
Indirect this compound: This value is not measured directly but is calculated: Indirect (UCB) = Total this compound - Direct (CB) .
Experimental Protocol: Van den Bergh Reaction (Conceptual)
-
Sample Preparation: Obtain serum or plasma sample.
-
Direct Reaction:
-
To one aliquot of the sample, add the diazo reagent.
-
Incubate for a specified time (e.g., 1-5 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) to quantify azothis compound formed from CB.
-
-
Total Reaction:
-
To a second aliquot, first add an accelerator (e.g., methanol).
-
Add the diazo reagent.
-
Incubate for a longer period (e.g., 15-30 minutes) to ensure a complete reaction.
-
Measure absorbance to quantify total azothis compound.
-
-
Calculation: Use a standard curve to convert absorbance values to concentrations and calculate the indirect this compound level.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the Difference Between Conjugated and Unconjugated this compound? | PDF [slideshare.net]
- 3. labtestsguide.com [labtestsguide.com]
- 4. droracle.ai [droracle.ai]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. youtube.com [youtube.com]
- 7. This compound [library.med.utah.edu]
- 8. youtube.com [youtube.com]
- 9. cellsciences.com [cellsciences.com]
- 10. This compound Conjugate for Research [benchchem.com]
- 11. flabslis.com [flabslis.com]
molecular mechanism of bilirubin's antioxidant effects
An In-depth Technical Guide on the Molecular Mechanism of Bilirubin's Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, long considered a mere waste product of heme catabolism, has emerged as a potent endogenous antioxidant with significant cytoprotective properties. Its role in mitigating oxidative stress is multifaceted, involving direct radical scavenging, enzymatic recycling, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antioxidant effects, presenting quantitative data, experimental methodologies, and visual representations of the core pathways to support further research and drug development in this area.
Core Antioxidant Mechanisms of this compound
This compound's antioxidant capacity stems from a combination of direct and indirect mechanisms, making it a highly effective defense against reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Direct Scavenging of Reactive Species
Unconjugated this compound (UCB) is a lipophilic molecule that can efficiently neutralize a variety of ROS and RNS. Its chemical structure, a linear tetrapyrrole, contains a central C-10 methylene bridge with a readily donatable hydrogen atom, which is key to its radical-scavenging activity[1]. This compound has been shown to be a potent scavenger of:
-
Peroxyl radicals: It effectively interrupts lipid peroxidation within cell membranes[1][2].
-
Superoxide anions: this compound can directly scavenge superoxide, a primary ROS[1][3].
-
Hydroxyl radicals: It reacts with highly reactive hydroxyl radicals[4].
-
Singlet oxygen: this compound is an efficient quencher of singlet oxygen[1].
-
Nitric oxide and peroxynitrite: It can also scavenge nitric oxide and its highly reactive product, peroxynitrite[5].
The lipophilic nature of this compound allows it to be particularly effective in protecting lipids from oxidation, complementing the action of water-soluble antioxidants like glutathione which primarily protect aqueous cellular compartments[2][6].
The this compound-Biliverdin Redox Cycle: An Amplification Loop
A cornerstone of this compound's potent antioxidant effect is the this compound-biliverdin redox cycle. When this compound scavenges a radical and becomes oxidized, it is converted to biliverdin. The enzyme biliverdin reductase (BVR) then rapidly reduces biliverdin back to this compound, consuming NADPH in the process[1][7]. This catalytic cycle allows a single molecule of this compound to neutralize thousands of ROS molecules, amplifying its antioxidant capacity by as much as 10,000-fold[1][6]. This regenerative loop ensures a sustained antioxidant defense at physiological concentrations of this compound, which are in the nanomolar range, far lower than other antioxidants like glutathione which are present in millimolar concentrations[6][8].
References
- 1. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]
- 2. Does serum this compound prevent cardiovascular disease? - Oda - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. Interactions between this compound and reactive oxygen species in liver microsomes and in human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: an endogenous scavenger of nitric oxide and reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Physiological Antioxidative Network of the this compound System in Aging and Age-Related Diseases [frontiersin.org]
- 8. Antioxidant this compound works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Abstract
For decades, bilirubin was largely considered a metabolic waste product of heme catabolism, primarily recognized as a clinical marker for hepatobiliary dysfunction and a potential neurotoxin at high concentrations.[1][2][3] However, a paradigm shift has occurred over the last two decades, with a growing body of evidence revealing this compound as a potent endogenous molecule with significant cytoprotective functions.[4][5] Numerous epidemiological and experimental studies have demonstrated a strong inverse correlation between mildly elevated serum this compound levels and the prevalence of a spectrum of age-related chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1][2][6] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's protective effects, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of this compound-Mediated Protection
This compound's therapeutic potential stems from its multifaceted roles as a powerful antioxidant, a potent anti-inflammatory agent, and a dynamic signaling molecule.
Antioxidant Properties
Oxidative stress is a key driver in the pathogenesis of many age-related diseases.[7][8] this compound has emerged as one of the most powerful endogenous antioxidants, particularly effective against lipophilic oxidants that damage cell membranes.[8]
-
Direct Radical Scavenging: this compound can effectively scavenge a wide range of reactive oxygen species (ROS), including superoxide radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and the oxidation of low-density lipoproteins (LDL), a critical event in atherosclerosis.[4][9][10][11][12]
-
The this compound-Biliverdin Redox Cycle: The protective effect of this compound is amplified by a potent redox cycle. This compound is oxidized to biliverdin while scavenging ROS, and biliverdin is then rapidly reduced back to this compound by the enzyme biliverdin reductase (BVR).[7][13] This catalytic cycle allows a small concentration of this compound to neutralize a much larger flux of oxidants.[7]
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of aging and associated diseases. This compound exerts significant anti-inflammatory actions through several mechanisms:
-
Inhibition of Complement Pathway: this compound can inhibit the classical complement pathway by interfering with the interaction between C1q and immunoglobulins.[4]
-
Modulation of Inflammatory Signaling: It has been shown to suppress key pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous inflammatory cytokines.[14][15]
-
Endothelial Protection: this compound reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and inhibits the secretion of monocyte chemoattractant protein-1 (MCP-1), thereby impeding the recruitment of inflammatory cells to the vascular wall.[14]
Signaling Functions
Beyond its direct protective actions, this compound and its metabolic machinery act as integral components of cellular signaling networks.
-
Nuclear Receptor Activation: this compound functions as a signaling molecule capable of activating nuclear receptors, most notably the peroxisome proliferator-activated receptor alpha (PPARα).[6][16] Activation of PPARα is crucial for regulating lipid metabolism, including promoting the β-oxidation of fatty acids, which may explain some of its protective effects in metabolic syndrome.[17]
-
Nrf2/ARE Pathway Activation: this compound can induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[18] By promoting Nrf2 translocation to the nucleus, it upregulates the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[18][19]
-
Biliverdin Reductase (BVR) as a Signaling Hub: The enzyme BVR is not merely a reductase but also functions as a dual-specificity kinase and a transcription factor, directly linking heme metabolism to critical signaling cascades such as the insulin/IGF-1 and MAPK pathways.[20][21][22]
Visualizing Key this compound-Related Pathways
The following diagrams illustrate the core biochemical and signaling pathways central to this compound's protective role.
References
- 1. Frontiers | The Role of this compound in Diabetes, Metabolic Syndrome, and Cardiovascular Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 4. portlandpress.com [portlandpress.com]
- 5. The role of this compound in diabetes, metabolic syndrome, and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Safeguards Cardiorenal and Metabolic Diseases: a Protective Role in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Antioxidative Network of the this compound System in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological antioxidative network of the this compound system in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Relationship between serum this compound levels and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. oaepublish.com [oaepublish.com]
- 15. youtube.com [youtube.com]
- 16. The Protective Effect of this compound on MAFLD May Be Mediated by Improving Insulin Re-Sistance and Alleviating Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biliverdin reductase and this compound in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Pleiotropic functions of biliverdin reductase: cellular signaling and generation of cytoprotective and cytotoxic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring bilirubin's function as a metabolic hormone
An In-depth Technical Guide on its Core Functions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Traditionally viewed as a mere waste product of heme catabolism, bilirubin is emerging as a pleiotropic metabolic hormone with significant therapeutic potential. This guide delves into the molecular mechanisms underpinning this compound's role in metabolic regulation, focusing on its interaction with nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα) and the liver receptor homolog-1 (LRH-1). Through its action on these key regulators, this compound influences lipid and glucose metabolism, adipogenesis, and inflammatory signaling. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experimental findings, and detailed protocols for researchers aiming to investigate the metabolic functions of this compound.
This compound Metabolism and Homeostasis: A Hormonal Perspective
This compound is produced from the breakdown of heme, a process initiated by the enzyme heme oxygenase (HO-1), which generates biliverdin, carbon monoxide, and iron. Biliverdin is subsequently reduced to unconjugated this compound (UCB) by biliverdin reductase. UCB, being lipophilic, is transported in the circulation bound to albumin to the liver. In hepatocytes, UCB is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble conjugated this compound, which is then excreted into the bile.
Recent evidence strongly suggests that this compound is not just a waste product but an active signaling molecule. Mildly elevated physiological levels of this compound are associated with a reduced risk of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[1][2] This protective effect is attributed to its potent antioxidant properties and its newly discovered role as a metabolic hormone that can directly bind to and modulate the activity of nuclear receptors.
Signaling Pathways of this compound as a Metabolic Hormone
This compound exerts its metabolic effects primarily through the activation of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.
The this compound-PPARα Signaling Axis
A significant body of research has identified PPARα as a direct target of this compound.[3][4][5][6] PPARα is a master regulator of lipid metabolism, particularly fatty acid oxidation.
Mechanism of Action:
-
Direct Binding: Unconjugated this compound enters the cell, potentially via fatty acid-binding proteins (FABPs).[7]
-
PPARα Activation: Inside the nucleus, this compound binds directly to the ligand-binding domain (LBD) of PPARα.[3][4][8] This binding induces a conformational change in the receptor.
-
Co-regulator Exchange: The conformational change leads to the dissociation of corepressors and the recruitment of coactivators.[7]
-
Gene Transcription: The activated PPARα-coactivator complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[7]
Downstream Effects:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid transport (e.g., CD36) and mitochondrial and peroxisomal β-oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1).[7][9]
-
Induction of Fibroblast Growth Factor 21 (FGF21): FGF21 is a potent metabolic regulator that improves insulin sensitivity and glucose uptake.[4]
-
Reduced Lipid Accumulation: By promoting fat burning, this compound activation of PPARα reduces lipid accumulation in adipocytes and hepatocytes.[3][4]
References
- 1. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA sequencing in human HepG2 hepatocytes reveals PPAR-α mediates transcriptome responsiveness of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA sequencing in human HepG2 hepatocytes reveals PPAR-alpha mediates transcriptome responsiveness of this compound | CDRL [cdrl-ut.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Enzymatic Conversion of Biliverdin to Bilirubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of biliverdin to bilirubin, a critical step in heme catabolism, is catalyzed by the enzyme biliverdin reductase (BVR). This seemingly simple reduction reaction is pivotal for cellular homeostasis, antioxidant defense, and intricate signaling pathways. Far from being a mere metabolic enzyme, BVR exhibits remarkable pleiotropic functions, including kinase activity and transcriptional regulation, positioning it as a key player in cellular signaling networks. This technical guide provides an in-depth exploration of the enzymatic conversion of biliverdin to this compound, focusing on the core biochemistry, kinetics, and regulatory mechanisms. Detailed experimental protocols and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts targeting this multifaceted enzyme.
Introduction
Heme, an essential component of hemoproteins such as hemoglobin and cytochromes, undergoes a tightly regulated degradation process. The penultimate step of this pathway is the conversion of the green pigment biliverdin to the yellow-orange pigment this compound. This reaction is catalyzed by biliverdin reductase (BVR), an evolutionarily conserved enzyme found in virtually all tissues.[1] For many years, this process was viewed primarily as a means of eliminating toxic heme byproducts. However, emerging evidence has revealed that both the enzyme and its product, this compound, possess significant biological activities.[2]
This compound is now recognized as a potent endogenous antioxidant, playing a crucial role in mitigating oxidative stress.[2][3] The enzymatic cycle, where this compound is oxidized back to biliverdin and then reduced again by BVR, provides a powerful antioxidant amplification system.[2] Furthermore, BVR itself is a multifaceted protein with roles extending far beyond its reductase activity. It functions as a dual-specificity kinase and a transcription factor, directly influencing key cellular signaling cascades such as the insulin/IGF-1 and MAPK/ERK pathways.[4][5]
This guide delves into the core aspects of the enzymatic conversion of biliverdin to this compound, providing a comprehensive resource for researchers in biochemistry, cell biology, and pharmacology.
The Enzyme: Biliverdin Reductase (BVR)
Biliverdin reductase is a cytosolic enzyme with unique characteristics that set it apart from many other reductases.[6]
Isoforms and Substrate Specificity
Two major isoforms of BVR have been identified in mammals: biliverdin reductase A (BVRA) and biliverdin reductase B (BVRB).[7][8] These isoforms exhibit distinct substrate specificities:
-
BVRA: Predominantly active in adults, BVRA specifically reduces biliverdin IXα to this compound IXα.[7][8] Biliverdin IXα is the primary isomer produced from heme degradation in adults.[7]
-
BVRB: More prevalent during fetal development, BVRB is responsible for the reduction of biliverdin IXβ, IXγ, and IXδ isomers.[7][9] BVRB shows no activity towards the IXα isomer.[8]
This specificity is crucial for proper heme metabolism during different developmental stages.
Dual Cofactor and pH Optima
A remarkable feature of BVR is its dual cofactor and pH dependency.[6][8] The enzyme can utilize either NADH or NADPH as a reducing equivalent, with optimal activity at different pH ranges:
-
NADH-dependent activity: Optimal at a slightly acidic pH of around 6.7.[6][8]
-
NADPH-dependent activity: Optimal at an alkaline pH of approximately 8.7.[6][8]
This dual nature allows BVR to function effectively in various cellular compartments and under different physiological conditions.
Enzymatic Reaction and Kinetics
The core function of BVR is the reduction of the γ-methene bridge of biliverdin to form this compound.[1] This reaction involves the transfer of a hydride ion from the nicotinamide ring of the cofactor (NADH or NADPH) to the substrate.
Quantitative Data
The kinetic parameters of biliverdin reductase have been characterized under various conditions. The following tables summarize key quantitative data for human and rat BVR.
| Enzyme Source | Substrate | Cofactor | pH | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human BVR-B | FMN | NADPH | 7.5 | 52 | Not specified | [10] |
| Human BVR-B | FAD | NADPH | 7.5 | 125 | Not specified | [10] |
| Human BVR-B | Riboflavin | NADPH | 7.5 | 53 | Not specified | [10] |
| Human BVR-B | Ferric Iron | NAD(P)H | 7.5 | 2.5 | Not specified | [10] |
| Human BVR-A | NADH | - | 7.0 | Varies (see ref) | Not specified | [11] |
| Rat Liver BVR | Biliverdin IXα | NADPH | 8.7 | Not specified | Not specified | [12] |
| Rat Liver BVR | Biliverdin IXβ | NADPH | 8.7 | Not specified | Not specified | [12] |
| Rat Liver BVR | Hematobiliverdin IXα | NADPH | 8.7 | Not specified | Not specified | [12] |
| Rat Liver BVR | Hematobiliverdin IXβ | NADPH | 8.7 | Not specified | Not specified | [12] |
| Enzyme Source | Inhibitor | Cofactor | pH | Ki (µM) | Type of Inhibition | Reference |
| Human BVR-B | Lumichrome (vs FMN) | NADPH | 7.5 | 76 | Competitive | [10] |
| Human BVR-B | Mesobiliverdin XIIIα (vs FMN) | NADPH | 7.5 | 0.59 | Competitive | [10] |
| Rat Liver BVR | This compound | NADH | 7.0 | Tightly binds | Product Inhibition | [13] |
| Rat Liver BVR | This compound | NADPH | 8.7 | Loosely binds | Product Inhibition | [13] |
| Rat Liver BVR | Iron-hematoporphyrin | NADH/NADPH | 7.0/8.7 | Tightly binds at 8.7 | Competitive vs coenzyme | [13] |
Experimental Protocols
Spectrophotometric Assay for Biliverdin Reductase Activity
This protocol describes a standard method for measuring BVR activity by monitoring the decrease in absorbance of NADPH or the increase in absorbance of this compound.
4.1.1. Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 8.7 (for NADPH-dependent activity) or 100 mM Potassium Phosphate buffer, pH 6.7 (for NADH-dependent activity).[8][14]
-
Substrate Stock Solution: 6 mM Biliverdin IXα in methanol. Store at -20°C in the dark.[15]
-
Cofactor Stock Solution: 10 mM NADPH or NADH in Assay Buffer. Prepare fresh.[16]
-
Enzyme Sample: Purified BVR or cell/tissue lysate containing BVR.
-
This compound Standard Solution (for standard curve): Prepare a stock solution of 5 mg/mL this compound in a small volume of 0.1 M NaOH, then dilute to desired concentrations in a suitable buffer (e.g., PBS with BSA). Prepare fresh and protect from light.[15]
4.1.2. Procedure
-
Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
Enzyme sample (e.g., 10-50 µg of cell lysate protein)
-
Biliverdin IXα (final concentration of 10-50 µM)
-
Bring the final volume to 150 µL with Assay Buffer.[14]
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.[14]
-
Initiation of Reaction: Start the reaction by adding 50 µL of the pre-warmed cofactor solution (NADPH or NADH) to a final concentration of 100-200 µM.[14]
-
Measurement: Immediately measure the change in absorbance over time.
-
To monitor this compound formation, measure the increase in absorbance at approximately 450 nm.[14]
-
Alternatively, to monitor cofactor consumption, measure the decrease in absorbance at 340 nm.
-
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The specific activity can be expressed as nmol of this compound formed per minute per mg of protein.
Signaling Pathways and Logical Relationships
BVR is not just a metabolic enzyme; it is an integral component of cellular signaling networks.[4] Its ability to function as a kinase and a transcription factor allows it to modulate critical pathways involved in cell growth, metabolism, and stress response.[5][7]
Enzymatic Conversion of Biliverdin to this compound
Caption: The core enzymatic reaction catalyzed by Biliverdin Reductase.
Experimental Workflow for BVR Activity Assay
Caption: A typical experimental workflow for measuring BVR activity.
BVR in Insulin and MAPK Signaling Pathways
Caption: BVR-A's role in the Insulin and MAPK signaling pathways.
Conclusion
The enzymatic conversion of biliverdin to this compound, orchestrated by biliverdin reductase, is a fundamentally important biological process with far-reaching implications for cellular health. The dual nature of BVR as both a metabolic enzyme and a signaling molecule underscores the intricate connections between metabolism and cellular regulation. A thorough understanding of the kinetics, regulation, and broader physiological roles of BVR is essential for developing novel therapeutic strategies for a range of conditions, from metabolic disorders to neurodegenerative diseases. This technical guide provides a foundational resource to aid researchers in their exploration of this fascinating and functionally diverse enzyme.
References
- 1. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. The oxidoreductase, biliverdin reductase, is induced in human renal carcinoma--pH and cofactor-specific increase in activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin Reductase Isozymes in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Activation of biliverdin-IXα reductase by inorganic phosphate and related anions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biliverdin reductase: substrate specificity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined fluorometric analysis of biliverdin and this compound by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
Bilirubin: A Pivotal Endogenous Regulator in Immunomodulation and Anti-inflammatory Processes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bilirubin, long considered a mere metabolic waste product of heme catabolism, has emerged as a potent endogenous molecule with significant immunomodulatory and anti-inflammatory properties. Accumulating evidence reveals its capacity to influence a spectrum of immune responses through intricate signaling pathways, positioning it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's immunomodulatory functions, with a focus on its interaction with key signaling cascades, its impact on immune cell function, and detailed experimental protocols for investigating these effects.
Core Mechanisms of this compound-Mediated Immunomodulation
This compound exerts its immunomodulatory and anti-inflammatory effects through a multi-pronged approach, primarily by acting as a potent antioxidant and by directly influencing key inflammatory signaling pathways.
Antioxidant Properties and the Nrf2 Pathway
A cornerstone of this compound's protective effects is its ability to counteract oxidative stress, a key driver of inflammation. This compound is a powerful scavenger of reactive oxygen species (ROS)[1][2]. Beyond direct ROS scavenging, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response[1][3][4].
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2[5][6]. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes[1][3][4][6]. This leads to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway[3][4]. The induction of HO-1 is particularly significant as it catabolizes pro-oxidant heme into biliverdin (which is subsequently converted to this compound), carbon monoxide, and iron, all of which have their own immunomodulatory effects, thereby creating a positive feedback loop.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. This compound has been demonstrated to inhibit NF-κB activation at multiple levels[7][8]. A key mechanism involves the reduced phosphorylation of IκB-α and the p65 subunit of NF-κB[7][8]. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting the phosphorylation of IκB-α and p65, this compound prevents the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression[7][8]. Some studies suggest that this compound can inhibit the activity of IKK, preventing the degradation of IκB[7].
Modulation of the TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. This compound can modulate TLR4 signaling, thereby dampening the inflammatory cascade initiated by bacterial endotoxins. The interaction of LPS with TLR4 activates two major downstream pathways: the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α, and the TRIF-dependent pathway, which induces the expression of type I interferons. This compound has been shown to suppress the TRIF-dependent pathway, leading to reduced interferon-β production. Furthermore, this compound can scavenge ROS generated by TLR4-dependent activation of NADPH oxidase (Nox), which in turn prevents the activation of the redox-sensitive transcription factor Hypoxia Inducible Factor-1α (HIF-1α) and the subsequent upregulation of inducible nitric oxide synthase (iNOS)[9].
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize quantitative data from key studies investigating the effects of this compound on various immunological parameters.
Table 1: Effect of this compound on Cytokine Production in Macrophages
| Cell Type | Stimulus | This compound Conc. | Cytokine | % Inhibition / Fold Change | Reference |
| Murine Peritoneal Macrophages | LPS | Physiological | TNF-α | Significant Inhibition | [7][8] |
| Murine Peritoneal Macrophages | LPS | Physiological | IL-6 | Significant Inhibition | [7][8] |
| Murine Peritoneal Macrophages | LPS + ATP | Physiological | IL-1β | Significant Inhibition | [7][8] |
| RAW264.7 Macrophages | CSE | 0.2 µM | IL-1β | Alleviation of increase | [10] |
| RAW264.7 Macrophages | CSE | 0.2 µM | IL-18 | Alleviation of increase | [10] |
Table 2: Effect of this compound on Nrf2 Pathway Activation
| Cell Line | This compound Conc. | Target Gene | Fold Induction (mRNA) | Reference |
| SH-SY5Y | 140 nM | HO-1 | ~30-fold | [3][4] |
| SH-SY5Y | 140 nM | NQO1 | ~5.3-fold | [3][4] |
| SH-SY5Y | 140 nM | xCT | ~9-fold | [3][4] |
| SH-SY5Y | 140 nM | GCLm | ~3-fold | [3][4] |
Table 3: Effect of this compound on NF-κB Pathway Components
| Cell Type | This compound Conc. | Target Protein | Effect | Reference |
| L-O2 cells | 50 µM | p-p65 | Significant Increase | [11] |
| L-O2 cells | 50 µM | p-IκB-α | Significant Increase | [11] |
| L-O2 cells | 50 µM | p-IKK-β | Significant Increase* | [11] |
| Murine Macrophages | Physiological | p-p65 | Reduced Phosphorylation | [7][8] |
| Murine Macrophages | Physiological | p-IκB-α | Reduced Phosphorylation | [7][8] |
*Note: This study suggests a pro-inflammatory effect at high concentrations in a specific cell line, highlighting the dose-dependent nature of this compound's effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's immunomodulatory properties.
Measurement of Cytokine Production in Macrophage Supernatants by ELISA
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant of macrophages treated with this compound and stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (unconjugated)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare fresh this compound solutions in DMEM. Remove the old media from the cells and add media containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκB-α).
Materials:
-
Cell line of interest (e.g., monocytes, macrophages)
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκB-α, anti-IκB-α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and/or LPS as described in the cytokine assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on intracellular ROS levels using the DCFH-DA assay.
Materials:
-
Cell line of interest
-
This compound
-
Oxidative stress inducer (e.g., H2O2)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate.
-
This compound Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then add media containing the oxidative stress inducer (e.g., H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. For flow cytometry, after DCFH-DA loading and stimulation, detach the cells and analyze them on a flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Flow Cytometry for Immune Cell Phenotyping
Objective: To analyze the effect of this compound on the frequency and phenotype of immune cell populations (e.g., T cell subsets, macrophages) in vivo or in vitro.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or peripheral blood
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, F4/80)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., Foxp3 for regulatory T cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash: Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
(Optional) Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
(Optional) Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular markers.
-
Wash: Wash the cells.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations.
Conclusion
This compound's role in immunomodulation and anti-inflammatory processes is multifaceted and increasingly well-documented. Its ability to act as a potent antioxidant through the Nrf2 pathway and to inhibit pro-inflammatory signaling cascades like NF-κB and TLR4 underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms of this compound's action and to explore its therapeutic applications in a range of inflammatory diseases. Continued investigation into the dose-dependent and cell-type-specific effects of this compound will be crucial for translating these fundamental discoveries into novel clinical strategies.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological concentrations of this compound control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates cell death type by alleviating macrophage mitochondrial dysfunction caused by cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dysregulated Glucuronidation of this compound Exacerbates Liver Inflammation and Fibrosis in Schistosomiasis Japonica through the NF-κB Signaling Pathway [mdpi.com]
Methodological & Application
Standardized Protocols for Serum Bilirubin Quantification: Application Notes for Researchers and Drug Development Professionals
Introduction
Bilirubin, a yellow pigment produced from the breakdown of heme, is a critical biomarker in clinical diagnostics and drug development.[1][2] Its quantification in serum is essential for diagnosing and monitoring liver diseases, hemolytic anemia, and neonatal jaundice.[2][3] Accurate and reproducible measurement of this compound is paramount for both clinical management and the assessment of drug-induced liver injury (DILI) in preclinical and clinical trials. This document provides detailed application notes and standardized protocols for the most common methods of serum this compound quantification, tailored for researchers, scientists, and drug development professionals.
Overview of this compound Fractions
Serum this compound exists in different forms, and understanding these fractions is crucial for interpreting results.[2][4]
-
Unconjugated this compound (Indirect): This form is not water-soluble and is bound to albumin for transport to the liver.[1][2]
-
Conjugated this compound (Direct): In the liver, unconjugated this compound is conjugated with glucuronic acid, making it water-soluble and allowing for its excretion into bile.[1][2]
-
Delta this compound: This is a form of conjugated this compound that is covalently bound to albumin, has a longer half-life, and is seen in significant cholestasis.[5][6]
-
Total this compound: Represents the sum of all this compound fractions in the serum.[2][4]
Caption: Overview of this compound Metabolism and Fractions.
Specimen Handling and Storage
Proper specimen handling is critical for accurate this compound quantification as this compound is light-sensitive and can degrade over time.
| Parameter | Recommendation |
| Specimen Type | Serum or plasma (lithium heparin or EDTA) are acceptable.[3][7][8] |
| Collection | Blood should be collected in tubes protected from light, such as amber-colored tubes or by wrapping standard tubes in aluminum foil.[9][10] |
| Processing | Serum or plasma should be separated from cells within one to two hours of collection.[3][9] |
| Storage (Short-term) | Stable for up to 1 day at room temperature and up to 7 days at 2-8°C when protected from light.[3][9] |
| Storage (Long-term) | For longer storage, samples should be frozen at -20°C or colder, where they are stable for up to 6 months.[3][9][10] Avoid repeated freeze-thaw cycles.[9] |
| Interferences | Gross hemolysis may cause falsely decreased results, while significant lipemia can lead to falsely elevated results.[1][11] |
Standardized Quantification Methods
Several methods are available for the quantification of serum this compound, each with its own advantages and limitations.
Diazo Methods (Jendrassik-Gróf and Malloy-Evelyn)
The diazo method is the most common chemical method for this compound measurement. It is based on the reaction of this compound with a diazotized sulfanilic acid to form a colored azothis compound compound.[1][12][13]
Principle:
-
Direct this compound: Water-soluble conjugated this compound reacts directly with the diazo reagent.[1]
-
Total this compound: An accelerator (e.g., caffeine-benzoate in the Jendrassik-Gróf method or methanol in the Malloy-Evelyn method) is added to release unconjugated this compound from albumin, allowing it to react with the diazo reagent.[12][13][14]
-
Indirect this compound: This value is calculated by subtracting the direct this compound from the total this compound concentration.[2]
Caption: General workflow for the Diazo method.
Protocol: Jendrassik-Gróf Method [1][7][12]
This protocol is a generalized representation. Reagent concentrations and volumes may vary based on specific commercial kits.
-
Reagent Preparation:
-
Total this compound Assay:
-
Pipette the serum sample into a test tube.
-
Add the caffeine-benzoate accelerator solution and mix.
-
Add the freshly prepared diazo reagent and incubate for a specified time (e.g., 10 minutes) at room temperature (20-25°C).[7]
-
Add the alkaline tartrate solution to stop the reaction and develop the final blue-green color.[12]
-
Measure the absorbance at approximately 578-600 nm against a sample blank.[1]
-
-
Direct this compound Assay:
-
Pipette the serum sample into a separate test tube.
-
Add a saline or buffer solution (without the accelerator).[12]
-
Add the diazo reagent and incubate for a specified time (e.g., 5 minutes) at room temperature (20-25°C).[1][12]
-
Measure the absorbance at approximately 546 nm against a sample blank.[1]
-
-
Calculation:
Performance Characteristics of Diazo Methods
| Parameter | Typical Value |
| Linearity (Total this compound) | Up to 30-35.6 mg/dL (513-608 µmol/L)[1][7] |
| Linearity (Direct this compound) | Up to 10 mg/dL (171 µmol/L)[1] |
| Sensitivity | Approximately 0.1 mg/dL (1.7 µmol/L)[1] |
| Correlation | Good correlation with other methods (r > 0.97)[17] |
Direct Spectrophotometry
This method is particularly useful for neonatal screening due to its simplicity and small sample volume requirement.[18][19]
Principle: The assay is based on the direct measurement of this compound's absorbance at approximately 454-460 nm. A second wavelength (around 528-550 nm) is used to correct for interference from hemoglobin.[18][19] This method is generally limited to neonates as other pigments, like carotenoids, can interfere in older individuals.[18][19]
Caption: Workflow for Direct Spectrophotometry.
Protocol: Direct Spectrophotometry
-
Sample Preparation:
-
Use a small volume of neonatal serum (e.g., 20 µL) without dilution.[19]
-
-
Measurement:
-
Calculation:
-
The instrument's software typically calculates the total this compound concentration by subtracting the absorbance at the hemoglobin-correcting wavelength from the absorbance at the this compound peak wavelength.[18]
-
Performance Characteristics of Direct Spectrophotometry
| Parameter | Typical Value |
| Reportable Range | 0.0–40.0 mg/dL (0.0–684.0 µmol/L)[19] |
| Analysis Time | Rapid, often around 15 seconds per sample.[19] |
| Correlation with Diazo | High correlation (r > 0.99)[20][21] |
| Bias | May slightly underestimate this compound values, especially at higher concentrations, compared to the diazo method.[20][22] |
Enzymatic Methods
Enzymatic methods utilize this compound oxidase to quantify this compound fractions.[5][23]
Principle: this compound oxidase catalyzes the oxidation of this compound to biliverdin, leading to a decrease in absorbance at around 450 nm.[5] Different this compound fractions can be measured by altering the pH and the presence of detergents, which affect the enzyme's reactivity with each fraction.[5]
-
Total this compound: Measured in the presence of a detergent (like SDS) at an alkaline pH (e.g., pH 8.0), which allows the enzyme to act on all this compound forms.[5]
-
Direct this compound: Measured at an acidic pH (e.g., pH 3.7) in the absence of detergents, where the enzyme primarily oxidizes conjugated this compound.[5][24]
Caption: General workflow for the Enzymatic method.
Protocol: Enzymatic Method
This is a generalized protocol; specific pH, buffers, and detergents will vary based on the target this compound fraction and the kit manufacturer.
-
Assay Setup:
-
Pipette the serum sample into a cuvette.
-
Add the appropriate buffer solution for the desired this compound fraction (e.g., pH 8.0 with SDS for total this compound, or pH 3.7 without SDS for direct this compound).[5]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding this compound oxidase.
-
Monitor the decrease in absorbance at approximately 450 nm over a fixed period.
-
-
Calculation:
-
The change in absorbance is proportional to the concentration of the specific this compound fraction being measured. Calculate the concentration based on a standard curve.
-
Performance Characteristics of Enzymatic Methods
| Parameter | Typical Value |
| Precision (CV) | Within-assay: 0.58-5.00%; Day-to-day: 1.61-7.14%[23][25] |
| Recovery | 96-101%[23][25] |
| Interferences | Generally less affected by hemoglobin compared to some diazo methods.[23][25] Ascorbic acid and other common substances show minimal interference.[23][25] |
| Correlation with HPLC | High correlation (r > 0.98)[23][25] |
Method Comparison and Recommendations
The choice of method depends on the specific application, available instrumentation, and the patient population.
| Method | Advantages | Disadvantages | Recommended Use |
| Diazo (Jendrassik-Gróf) | Well-established, considered a reference method.[26] Good for both total and direct this compound. | Can be affected by hemolysis.[27] Requires fresh reagent preparation. | Routine clinical chemistry, drug development studies. |
| Direct Spectrophotometry | Rapid, requires a very small sample volume, simple.[18][19] | Limited to neonates due to interference from other pigments.[18][19] Can underestimate high this compound levels.[28][29] | Point-of-care and routine screening of neonatal jaundice.[21][28] |
| Enzymatic | High specificity, less interference from hemoglobin.[23][25] Suitable for automated analyzers. | Can be more expensive than diazo methods. | Clinical laboratories with automated platforms, research applications requiring high specificity. |
For drug development professionals, the Jendrassik-Gróf diazo method is often preferred for its robustness and historical use as a reference method, ensuring consistency and comparability of data across studies. However, enzymatic methods are increasingly used in automated clinical chemistry platforms and offer excellent specificity.
Quality Control and Calibration
Regardless of the method used, rigorous quality control and calibration are essential for accurate and reliable results.
-
Calibration: A two-point or multi-point calibration should be performed regularly, especially when reagent lots change, using certified reference materials or calibrators traceable to a reference method.[3][15][30] The National Bureau of Standards provides a Standard Reference Material (SRM 916) for this compound.[26][27]
-
Quality Control: Normal and abnormal control sera of known concentrations should be analyzed with each run to ensure the accuracy and precision of the assay.[1][31] Each laboratory should establish its own quality control ranges and corrective action plans.[31]
References
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Enzymatic determination of this compound fractions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. betalab-eg.com [betalab-eg.com]
- 8. labtest.com.br [labtest.com.br]
- 9. Test Details [utmb.edu]
- 10. stlukescedarrapids.testcatalog.org [stlukescedarrapids.testcatalog.org]
- 11. anamollabs.com [anamollabs.com]
- 12. benchchem.com [benchchem.com]
- 13. uoanbar.edu.iq [uoanbar.edu.iq]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aimdrjournal.com [aimdrjournal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. scispace.com [scispace.com]
- 20. The Direct Spectrophotometric Method Is Reliable for Initial Assessment of Total this compound in Neonatal Venous Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 22. ovid.com [ovid.com]
- 23. Enzymatic assay for conjugated this compound (Bc) in serum using this compound oxidase (BOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US5858695A - Method of quantitative determination of this compound and a reagent therefor - Google Patents [patents.google.com]
- 25. Enzymatic assay for conjugated this compound (Bc) in serum using this compound oxidase (BOD) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Candidate reference method for determination of total this compound in serum: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Jendrassik--Grof analysis for total and direct this compound in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound measurement for neonates: comparison of 9 frequently used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. publications.aap.org [publications.aap.org]
- 30. [PDF] Jendrassik--Grof analysis for total and direct this compound in serum with a centrifugal analyzer. | Semantic Scholar [semanticscholar.org]
- 31. linear.es [linear.es]
Application Notes and Protocols: Bilirubin Nanoparticles in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilirubin, a natural product of heme catabolism, has emerged as a promising biomaterial in nanomedicine due to its potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] However, its clinical application has been historically limited by poor water solubility and stability.[1] The development of this compound nanoparticles (BRNPs) has successfully overcome these limitations, creating a versatile platform for targeted drug delivery and therapy in a range of diseases, including cancer, inflammatory conditions, and metabolic disorders.[1][3] This document provides a detailed overview of the development and application of BRNPs, including key quantitative data, experimental protocols, and visual representations of underlying mechanisms and workflows.
The primary strategy for synthesizing BRNPs involves the covalent attachment of polyethylene glycol (PEG) to this compound, forming an amphiphilic PEG-bilirubin conjugate (PEG-BR).[4][5] These conjugates self-assemble into stable, water-soluble nanoparticles, typically with a size of approximately 100-110 nm.[4][5][6] A key feature of these nanoparticles is their responsiveness to reactive oxygen species (ROS).[7][8][9][10] In environments with high ROS levels, characteristic of tumor microenvironments and sites of inflammation, the this compound core of the nanoparticles is oxidized, leading to a change in solubility and subsequent particle disruption.[9][11][12] This ROS-triggered disassembly enables the controlled and targeted release of encapsulated therapeutic agents.[7][8]
Data Presentation: Physicochemical and Therapeutic Properties of this compound Nanoparticles
The following tables summarize quantitative data from various studies on this compound nanoparticles, providing a comparative overview of their characteristics and efficacy.
| Nanoparticle Formulation | Size (nm) | Drug Loaded | Drug Loading Efficiency (%) | Application | Key Findings | Reference(s) |
| PEGylated this compound Nanoparticles (BRNPs) | ~110 | - | N/A | Ulcerative Colitis | Preferential accumulation at inflammation sites; significant inhibition of acute inflammation. | [4][5][6] |
| Doxorubicin-loaded Biotinylated BRNPs (Dox@bt-BRNPs) | ~100 | Doxorubicin | Not Specified | Cancer (HeLa cells) | ROS-responsive drug release; ~93% tumor growth inhibition in vivo. | [13][14] |
| ACUPA-SN38-loaded BRNPs (ACUPA-SN38@BRNPs) | Not Specified | ACUPA-SN38 | Not Specified | Prostate Cancer | Prolonged blood circulation time (~2-fold); greater antitumor efficacy than the free drug. | [7][8] |
| Pluronic F127-Chitosan encapsulated this compound | Not Specified | This compound | 10.1 ± 0.2 | Islet Hypoxia | Improved survivability and functionality of isolated murine islets under hypoxic stress. | [1] |
| Doxorubicin-loaded Hyaluronic Acid-Bilirubin Nanoparticles (DOX@HABN) | Not Specified | Doxorubicin | Not Specified | Cancer (CD44-overexpressing) | Synergistic anti-tumor efficacy with no noticeable side effects in vivo. | [10] |
Experimental Protocols
This section details the methodologies for the synthesis, drug loading, and evaluation of this compound nanoparticles based on published literature.
Protocol 1: Synthesis of PEGylated this compound Nanoparticles (PEG-BRNPs)
This protocol describes the self-assembly of PEGylated this compound into nanoparticles.
Materials:
-
This compound-IX-alpha
-
mPEG-NH2 (e.g., mPEG2000-NH2)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Chloroform
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of this compound: Dissolve this compound in chloroform. Add EDC and NHS to activate the carboxyl groups of this compound. The reaction is typically carried out at room temperature for a specified duration.[1]
-
PEGylation: Add mPEG-NH2 to the activated this compound solution to form PEG-bilirubin (PEG-BR) conjugates via a carboxyl-amine condensation reaction.[1]
-
Purification: Purify the PEG-BR conjugate to remove unreacted reagents.
-
Nanoparticle Formulation: a. Dissolve the purified PEG-BR in chloroform.[15] b. Create a thin film by evaporating the chloroform under a stream of nitrogen gas.[15] c. Hydrate the film with PBS.[15] d. Sonicate the solution for approximately 10 minutes to induce self-assembly of the PEG-BR into nanoparticles (BRNPs).[15]
-
Characterization: Characterize the resulting BRNPs for size, polydispersity index (PDI), and morphology using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Protocol 2: Drug Loading into this compound Nanoparticles
This protocol outlines a common method for encapsulating hydrophobic drugs into BRNPs.
Materials:
-
PEG-BR conjugate
-
Hydrophobic drug (e.g., Doxorubicin, SN38)
-
Organic solvent (e.g., Chloroform or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Co-dissolution: Dissolve the PEG-BR conjugate and the hydrophobic drug in a common organic solvent.
-
Film Formation: Create a thin film of the drug-PEG-BR mixture by evaporating the solvent under vacuum or with nitrogen gas. This method is often referred to as the film-formation and rehydration method.[7]
-
Hydration and Self-Assembly: Hydrate the film with PBS and sonicate the mixture. This process leads to the self-assembly of PEG-BR into nanoparticles with the drug encapsulated within the hydrophobic core.
-
Purification: Remove the unloaded, free drug from the nanoparticle suspension using methods such as dialysis or size exclusion chromatography.
-
Quantification: Determine the drug loading efficiency by lysing the nanoparticles with an organic solvent and measuring the drug concentration using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Protocol 3: In Vitro Evaluation of ROS-Responsive Drug Release
This protocol describes how to assess the release of a drug from BRNPs in response to reactive oxygen species.
Materials:
-
Drug-loaded BRNPs
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (as an ROS source)
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Sample Preparation: Place a known concentration of drug-loaded BRNPs in a dialysis bag.
-
Release Study: a. Immerse the dialysis bag in PBS (control group) or PBS containing a specific concentration of H₂O₂ (experimental group). b. Maintain the setup at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, collect aliquots from the release medium outside the dialysis bag.
-
Analysis: Quantify the amount of released drug in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy for doxorubicin).
-
Data Interpretation: Plot the cumulative drug release as a function of time for both the control and H₂O₂-treated groups to demonstrate ROS-responsive release. An accelerated release profile in the presence of H₂O₂ indicates ROS-mediated nanoparticle disruption.[13][14]
Protocol 4: In Vivo Evaluation of Antitumor Efficacy
This protocol provides a general framework for assessing the therapeutic efficacy of drug-loaded BRNPs in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with HeLa or prostate cancer cells)
-
Drug-loaded BRNPs
-
Control formulations (e.g., free drug, empty BRNPs, PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Model: Establish a xenograft tumor model by subcutaneously injecting cancer cells into immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups (e.g., PBS control, free drug, empty BRNPs, drug-loaded BRNPs).
-
Administration: Administer the respective formulations to the mice, typically via intravenous injection.[5][13]
-
Monitoring: a. Measure the tumor volume using calipers at regular intervals throughout the study. b. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study period (or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination).
-
Data Analysis: Compare the tumor growth inhibition among the different treatment groups. A significant reduction in tumor volume in the group treated with drug-loaded BRNPs compared to the control groups indicates therapeutic efficacy.[7][13]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound nanoparticles.
Caption: Self-assembly of PEG-bilirubin into a core-shell nanoparticle.
Caption: ROS-responsive drug release mechanism of this compound nanoparticles.
Caption: Workflow for in vivo evaluation of this compound nanoparticles.
Caption: Key signaling pathways modulated by this compound.[2]
References
- 1. Toward nanotechnology-enabled application of this compound in the treatment and diagnosis of various civilization diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can this compound nanomedicine become a hope for the management of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. This compound Nanoparticles as a Nanomedicine for Anti-inflammation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. This compound Nanoparticle-Assisted Delivery of a Small Molecule-Drug Conjugate for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Hyaluronic Acid-Bilirubin Nanoparticles as a Tumor Microenvironment Reactive Oxygen Species-Responsive Nanomedicine for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biotinylated this compound Nanoparticles as a Tumor Microenvironment‐Responsive Drug Delivery System for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotinylated this compound Nanoparticles as a Tumor Microenvironment-Responsive Drug Delivery System for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post Transplantation this compound Nanoparticles Ameliorate Murine Graft Versus Host Disease via a Reduction of Systemic and Local Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Bilirubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilirubin, long considered a mere waste product of heme catabolism, is now recognized as a potent endogenous antioxidant.[1] Its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress-induced cellular damage has garnered significant interest in the context of various diseases, including cardiovascular and neurodegenerative disorders.[1] The lipophilic nature of this compound allows it to effectively protect lipids from peroxidation, a key mechanism of cellular damage.[2] This document provides detailed application notes and protocols for various assays to quantify the antioxidant capacity of this compound, offering researchers and drug development professionals the tools to investigate its therapeutic potential.
Signaling Pathways of this compound's Antioxidant Action
This compound exerts its antioxidant effects through several mechanisms, primarily centered around the this compound-biliverdin redox cycle and the inhibition of pro-oxidant enzymes like NADPH oxidase.
This compound-Biliverdin Redox Cycle
A key mechanism underlying this compound's potent antioxidant activity is the catalytic cycle involving its oxidation to biliverdin and subsequent reduction back to this compound by biliverdin reductase. This cycle allows a single molecule of this compound to neutralize multiple ROS.
Caption: this compound-Biliverdin Redox Cycle.
Inhibition of NADPH Oxidase
This compound has been shown to inhibit the activity of NADPH oxidase, a major source of cellular ROS. By suppressing this enzyme, this compound reduces the overall oxidative burden on the cell.
Caption: this compound inhibits NADPH oxidase.
Quantitative Data on this compound's Antioxidant Capacity
The antioxidant capacity of this compound has been evaluated using various assays. The following tables summarize the quantitative data, allowing for a comparative assessment of its potency.
| Assay | Method Principle | This compound Antioxidant Capacity | Reference Standard |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization | High | Trolox |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl radical scavenging | Moderate to High | Trolox, Ascorbic Acid |
| ORAC | Oxygen Radical Absorbance Capacity | High | Trolox |
| CUPRAC | Cupric Ion Reducing Antioxidant Capacity | High | Trolox |
| Lipid Peroxidation | Inhibition of lipid breakdown products (e.g., MDA) | High | - |
| Assay | Parameter | Value | Notes |
| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | ~1.0 - 2.0 | Value can vary based on assay conditions. |
| DPPH | IC50 | Varies (µg/mL) | Highly dependent on the solvent and specific protocol. Nanoparticle formulations of this compound show lower IC50 values (higher activity).[3] |
| ORAC | Relative to Trolox | 0.84 | On a molar basis, this compound has 84% of the peroxyl radical absorbing capacity of Trolox. |
| CUPRAC | TEAC | High | Efficiently reduces Cu(II) to Cu(I). |
Experimental Protocols
Detailed methodologies for key experiments to assess the antioxidant capacity of this compound are provided below.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
This compound standard solution
-
Trolox standard solution
-
ABTS solution (7 mM in water)
-
Potassium persulfate (2.45 mM in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ stock solution:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound standard and Trolox standard in PBS.
-
Add 10 µL of each standard or sample dilution to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance for each concentration relative to the blank (PBS).
-
Plot the percentage inhibition against the concentration of the standards to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its scavenging activity to that of Trolox.
-
Caption: ABTS Assay Workflow.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
This compound standard solution
-
Trolox or Ascorbic Acid standard solution
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH working solution:
-
Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM. The solution should have a deep violet color.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound standard and the reference standard (Trolox or Ascorbic Acid) in methanol or ethanol.
-
Add 50 µL of each standard or sample dilution to a 96-well plate.
-
Add 150 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the percentage of scavenging against the concentration of the standards and sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: DPPH Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound standard solution
-
Trolox standard solution
-
Fluorescein sodium salt solution (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare working solutions of fluorescein and AAPH in phosphate buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound standard and Trolox standard in phosphate buffer.
-
Add 25 µL of each standard or sample dilution to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH working solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Measurement and Calculation:
-
Measure the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Plot the net AUC (AUC_sample - AUC_blank) against the concentration of the Trolox standard to create a standard curve.
-
Determine the ORAC value of this compound in Trolox Equivalents (TE).
-
References
Therapeutic Applications of Bilirubin-Based Nanomedicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilirubin, a potent endogenous antioxidant and anti-inflammatory agent, has emerged as a promising biomaterial for the development of novel nanomedicines.[1] Its inherent biocompatibility and biodegradability, coupled with its ability to respond to disease-associated stimuli such as reactive oxygen species (ROS), make it an ideal candidate for targeted drug delivery and therapy. This document provides detailed application notes and protocols for the synthesis, characterization, and therapeutic evaluation of this compound-based nanoparticles (BRNPs).
This compound-based nanomedicine leverages the unique properties of this compound to address a range of diseases characterized by oxidative stress and inflammation, including cancer, inflammatory bowel disease, and ischemia-reperfusion injury.[2][3] These nanoparticles can be engineered to encapsulate therapeutic agents, which are then released in response to the high levels of ROS present in the tumor microenvironment or inflamed tissues.[4][5] This stimuli-responsive drug release mechanism enhances therapeutic efficacy while minimizing off-target side effects.[6]
Data Presentation: Quantitative Overview of this compound-Based Nanoparticles
The following tables summarize key quantitative data from various studies on this compound-based nanomedicine, providing a comparative overview of their physicochemical properties and therapeutic efficacy.
| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) | Drug Loaded | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| PEGylated this compound Nanoparticles (BRNPs) | ~110 | Not Reported | - | - | - | [7] |
| Doxorubicin-loaded BRNPs (Dox@BRNPs) | Not Reported | Not Reported | Doxorubicin | >90% | Not Reported | [8] |
| Hyaluronic Acid-Bilirubin Nanoparticles (HABN) | Not Reported | Not Reported | Doxorubicin | Not Reported | Not Reported | [6] |
| Cisplatin-chelated BRNPs (cisPt@BRNPs) | Not Reported | Not Reported | Cisplatin | Not Reported | Not Reported | [9] |
| In Vitro Model | Nanoparticle Formulation | Cell Line | IC50 | Key Findings | Reference |
| Cancer | Dox@HABN | HeLa | Not Reported | Synergistic anti-cancer activity | [6] |
| Inflammation | BRNPs | LPS-stimulated Macrophages | Not Reported | Suppression of pro-inflammatory cytokines | [10] |
| In Vivo Model | Nanoparticle Formulation | Animal Model | Administration Route | Efficacy | Reference |
| Ulcerative Colitis | BRNPs | Murine Model | Intravenous | Significantly inhibited progression of acute inflammation | [7] |
| Cancer | Dox@bt-BRNPs | HeLa tumor-bearing mice | Intravenous | ~93% tumor growth inhibition | [11] |
| Cancer | Dox@HABN | HeLa tumor-bearing mice | Intravenous | Synergistic anti-tumor efficacy | [6] |
Experimental Protocols
Protocol 1: Synthesis of PEGylated this compound Nanoparticles (PEG-BRNPs)
This protocol describes the synthesis of self-assembled PEGylated this compound nanoparticles.[12]
Materials:
-
This compound-IX-alpha
-
mPEG-NH2 (Methoxy-poly(ethylene glycol)-amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized (DI) water
Procedure:
-
Dissolve this compound, DCC, and NHS in DMSO.
-
Add mPEG-NH2 to the solution and stir at room temperature for 24 hours in the dark.
-
Remove the by-product, dicyclohexylurea, by filtration.
-
Dialyze the resulting solution against DI water for 48 hours using a dialysis membrane to remove unreacted reagents and DMSO.
-
The purified PEG-bilirubin (PEG-BR) conjugate will self-assemble into nanoparticles in the aqueous solution.
-
Store the PEG-BRNP suspension at 4°C in the dark.
Protocol 2: Loading of Doxorubicin into BRNPs (Dox@BRNPs)
This protocol details the encapsulation of the chemotherapeutic drug doxorubicin (DOX) into BRNPs using a thin-film hydration method.[13]
Materials:
-
PEG-BRNPs (from Protocol 1)
-
Doxorubicin hydrochloride (DOX)
-
Chloroform
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve a known amount of PEG-BR and DOX in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin film on the inner wall of the flask.
-
Hydrate the film with PBS (pH 7.4) by rotating the flask at 37°C for 1 hour.
-
Sonicate the resulting suspension in a bath sonicator for 5 minutes to form Dox@BRNPs.
-
Purify the Dox@BRNPs by centrifugation or dialysis to remove unloaded DOX.
-
Determine the drug loading efficiency and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the supernatant at 480 nm.[13]
Protocol 3: Characterization of this compound-Based Nanoparticles
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute the nanoparticle suspension in DI water or PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge and stability of the nanoparticles.[14]
B. Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.[15][16]
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol evaluates the cytotoxicity of this compound-based nanomedicine against cancer cells.[17][18]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound-based nanoparticles (with and without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the nanoparticle formulations and control solutions. Include wells with untreated cells as a negative control.
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Note: this compound's yellow color can interfere with the colorimetric reading; therefore, appropriate controls and a modified protocol using an HCl-isopropanol solvent that dissolves formazan without disturbing this compound precipitates may be necessary.[19]
Protocol 5: In Vitro Cellular Uptake Study
This protocol visualizes the cellular internalization of fluorescently labeled this compound nanoparticles.[20][21]
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., with Cy5.5 or a similar fluorophore)
-
Cancer cell line
-
Glass-bottom dishes or chamber slides
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a predetermined concentration.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the samples with a mounting medium.
-
Visualize the cellular uptake of nanoparticles using a confocal or fluorescence microscope.[22]
Protocol 6: In Vivo Therapeutic Efficacy in a Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound-based nanomedicine in a mouse model.[23]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line for tumor induction
-
This compound-based nanomedicine
-
Saline or PBS (for control group)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer the this compound-based nanomedicine (e.g., via intravenous injection) to the treatment group at a predetermined dose and schedule.
-
Administer saline or an equivalent vehicle to the control group.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[24]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: ROS-responsive drug release mechanism of this compound nanoparticles in the tumor microenvironment.
Caption: Anti-inflammatory signaling pathway of this compound.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Nanomedicines for the Treatment of Reactive Oxygen Species (ROS)-Mediated Diseases | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. Reactive Oxygen Species-Responsive Chitosan–this compound Nanoparticles Loaded with Statin for Treatment of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Hyaluronic Acid-Bilirubin Nanoparticles as a Tumor Microenvironment Reactive Oxygen Species-Responsive Nanomedicine for Targeted Cancer Therapy [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. dovepress.com [dovepress.com]
- 9. PEGylated this compound-coated Iron Oxide Nanoparticles as a Biosensor for Magnetic Relaxation Switching-based ROS Detection in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biotinylated this compound Nanoparticles as a Tumor Microenvironment‐Responsive Drug Delivery System for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated this compound nanoparticle as an anti-oxidative and anti-inflammatory demulcent in pancreatic islet xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Modification of the MTT method for the study of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Procedure to Evaluate the In Vivo Performance of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physiological concentrations of this compound control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phototherapy in Neonatal Hyperbilirubinemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and mechanisms of phototherapy for neonatal hyperbilirubinemia. Detailed experimental protocols are included to facilitate research in this area, along with key quantitative data and visual representations of the underlying biological processes.
Mechanisms of Phototherapy
Phototherapy is a non-invasive treatment that utilizes visible light to convert toxic unconjugated bilirubin into less toxic, water-soluble isomers that can be excreted without the need for hepatic conjugation.[1] This process occurs primarily in the superficial capillaries and interstitial spaces of the skin.[1] The efficacy of phototherapy is dependent on several factors, including the wavelength and irradiance of the light, the surface area of the infant's skin exposed to the light, and the distance between the light source and the infant.[2]
The photochemical reactions involved in phototherapy are:
-
Configurational (Geometric) Isomerization: This is a rapid and reversible process where the native 4Z,15Z-bilirubin absorbs a photon of light and is converted to the 4Z,15E-bilirubin isomer.[1][2] This isomer is more water-soluble and can be excreted in bile without conjugation.[2] However, it can revert to the native form in the gut and be reabsorbed.[1][2]
-
Structural Isomerization: This is a slower, irreversible reaction that forms Z-lumirubin.[2] Lumirubin is a more polar and water-soluble isomer that is considered the most important product for this compound elimination during phototherapy.[3][4] It is excreted in both bile and urine.[1][2]
-
Photooxidation: This is the slowest of the three reactions and involves the photo-oxidation of this compound into small, colorless, water-soluble products that are primarily excreted in the urine.[2]
Quantitative Data for Phototherapy
The following tables summarize key quantitative parameters for the application of phototherapy in neonatal hyperbilirubinemia.
Table 1: Optimal Parameters for Phototherapy
| Parameter | Recommended Value/Range | Reference(s) |
| Effective Wavelength Range | 460-490 nm (blue-green light) | [2][5] |
| Optimal Peak Wavelength | ~478 nm | [5] |
| Standard Phototherapy Irradiance | 8-10 µW/cm²/nm | [2] |
| Intensive Phototherapy Irradiance | ≥ 30 µW/cm²/nm | [2][5] |
| Distance from Light Source (conventional) | Positioned to achieve desired irradiance | [6] |
| Distance from Light Source (LED) | Can be placed closer to the infant | [3] |
Table 2: Clinical Response to Phototherapy
| Parameter | Expected Outcome | Reference(s) |
| Initial Response Time | Evident within 4-6 hours of initiation | [5] |
| Expected Rate of TSB Decline | >2 mg/dL in the first 4-6 hours | [5] |
| Rapid Rate of TSB Rise (suggestive of hemolysis) | ≥0.3 mg/dL/hour in the first 24 hours or ≥0.2 mg/dL/hour thereafter | [5] |
Signaling Pathways and Experimental Workflows
Photochemical Reactions of this compound
Caption: Photochemical conversion of this compound during phototherapy.
Mechanism of this compound Excretion Following Phototherapy
Caption: Excretion pathways of this compound photoisomers.
Experimental Workflow for In Vitro Photoisomerization Study
Caption: Workflow for in vitro this compound photoisomerization analysis.
Experimental Protocols
Protocol for In Vitro Analysis of this compound Photoisomerization
This protocol details the methodology for irradiating a this compound-albumin solution and quantifying the resulting photoisomers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crystalline this compound (Sigma-Aldrich)
-
Human Serum Albumin (HSA)
-
0.1 M NaOH
-
0.1 M Phosphate buffer (pH 7.4)
-
Phototherapy unit with a specific wavelength light source (e.g., LED with a peak emission at 478 nm)
-
Spectroradiometer
-
HPLC system with a C18 reverse-phase column and a diode-array detector
-
Mobile phase: 0.1 M di-n-octylamine acetate in methanol and water
-
Ice-cold 0.1 M di-n-octylamine acetate in methanol
Procedure:
-
Preparation of this compound-Albumin Solution:
-
Under dim light, dissolve a precise amount of crystalline this compound in 0.1 M NaOH.
-
Separately, dissolve HSA in 0.1 M phosphate buffer (pH 7.4).
-
Slowly add the this compound solution to the HSA solution while gently stirring to achieve the desired this compound-to-albumin molar ratio. Protect the solution from light at all times.
-
-
Irradiation:
-
Measure the spectral irradiance of the phototherapy unit at the sample position using a spectroradiometer.
-
Place the this compound-albumin solution in a temperature-controlled cuvette or vial under the phototherapy unit.
-
Irradiate the solution for a defined period, taking aliquots at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes). Keep the samples on ice and protected from light until analysis.
-
-
Sample Preparation for HPLC:
-
For each time point, mix 20 µL of the irradiated this compound solution with 180 µL of ice-cold 0.1 M di-n-octylamine acetate in methanol.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject 20 µL of the prepared sample onto the C18 column.
-
Elute the isomers using a gradient of the mobile phase.
-
Detect the eluting isomers at 450 nm using the diode-array detector. Identify and quantify the peaks corresponding to 4Z,15Z-bilirubin, 4Z,15E-bilirubin, and Z-lumirubin based on their retention times and absorption spectra.
-
Protocol for In Vivo Phototherapy Study in a Gunn Rat Model
The Gunn rat is a well-established animal model for hyperbilirubinemia as it has a congenital deficiency of the UGT1A1 enzyme, similar to Crigler-Najjar syndrome in humans.[7]
Materials:
-
Homozygous (j/j) Gunn rats (postnatal day 5-7)
-
Phototherapy unit (e.g., blue LED)
-
Spectroradiometer
-
Metabolic cages
-
Micro-hematocrit tubes for blood collection
-
Anesthesia (e.g., isoflurane)
-
Materials for serum this compound measurement (e.g., spectrophotometer or blood gas analyzer)
Procedure:
-
Animal Preparation and Baseline Measurement:
-
House the Gunn rat pups under a standard 12-hour light/dark cycle and ensure they are suckling from the dam.
-
At the start of the experiment, anesthetize the pups and collect a baseline blood sample from the tail vein to determine the initial total serum this compound (TSB) level.
-
-
Phototherapy Application:
-
Place the pups in a metabolic cage under the phototherapy unit. The dam can be placed in the same cage or in an adjacent cage to allow for continued nursing.
-
Set the irradiance of the phototherapy unit to the desired level (e.g., 30 µW/cm²/nm) and confirm with a spectroradiometer at the level of the pups.
-
Expose the pups to continuous phototherapy for a defined period (e.g., 24 hours). Ensure the pups are turned periodically to maximize skin exposure.
-
-
Monitoring and Sample Collection:
-
Monitor the pups regularly for any signs of distress, dehydration, or temperature instability.
-
Collect blood samples at predetermined intervals (e.g., 4, 8, 12, and 24 hours) to measure TSB levels and assess the rate of decline.
-
-
Data Analysis:
-
Plot the TSB levels over time to determine the efficacy of the phototherapy.
-
At the end of the experiment, tissues can be collected for further analysis, such as measuring this compound levels in the brain or assessing for signs of oxidative stress.
-
Protocol for In Vitro Assessment of this compound Neurotoxicity and Phototherapy Effects
This protocol uses a neuronal cell line to assess the toxic effects of this compound and to determine if phototherapy can mitigate this toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound and Human Serum Albumin (HSA)
-
Cell viability assay (e.g., MTT or trypan blue exclusion)
-
Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)
-
Microplate reader
-
Phototherapy unit
Procedure:
-
Cell Culture and Plating:
-
Culture the neuronal cells according to standard protocols.
-
Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound bound to HSA in the cell culture medium.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (medium with HSA but no this compound).
-
-
Phototherapy Application (for treated cells):
-
For the phototherapy group, place the multi-well plate under the phototherapy unit at a defined irradiance and for a specific duration.
-
Ensure the plate is not overheated by the light source.
-
-
Assessment of Cell Viability and Apoptosis:
-
After the treatment period, perform a cell viability assay (e.g., MTT) to quantify the number of viable cells in each treatment group.
-
Perform an apoptosis assay to determine the percentage of cells undergoing apoptosis.
-
-
Data Analysis:
-
Compare the cell viability and apoptosis rates between the control, this compound-treated, and this compound-plus-phototherapy-treated groups.
-
This will allow for the determination of the neurotoxic effects of this compound and the potential protective effect of phototherapy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound toxicity in neural cell lines N115 and NBR10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dutchmt.com [dutchmt.com]
- 4. karger.com [karger.com]
- 5. An experimental model of postnatal jaundice in the suckling rat. Suppression of induced hyperbilirubinemia by Sn-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Phototherapy for neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Mass Spectrometry for the Definitive Analysis of Bilirubin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilirubin, a tetrapyrrolic bile pigment, is the terminal product of heme catabolism.[1][2] Its various isomers play critical roles in both physiological and pathological processes. The predominant isomer in humans is the water-insoluble (Z,Z)-bilirubin IX-alpha, also known as unconjugated this compound (UCB).[3] In the liver, UCB is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the more water-soluble this compound monoglucuronide (BMG) and this compound diglucuronide (BDG).[1][4] This conjugation is essential for its excretion.[2][4] Elevated levels of unconjugated and conjugated this compound are key biomarkers for various liver diseases and inherited disorders such as Crigler-Najjar and Gilbert syndromes.[1]
Furthermore, exposure to light, particularly during phototherapy for neonatal jaundice, converts the native (Z,Z)-bilirubin into more polar photoisomers, including (Z,E)-bilirubin and lumirubin.[3][5] These photoisomers are more readily excreted in bile and urine without the need for conjugation, forming the basis of phototherapy's therapeutic effect.[3]
Traditional methods for this compound measurement, such as the diazo reaction, often lack the specificity to differentiate between these critical isomers.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the precise identification and quantification of individual this compound isomers, offering high sensitivity and specificity.[1] This application note provides a detailed protocol for the analysis of this compound isomers in human serum using LC-MS/MS, summarizes key quantitative data, and outlines the biochemical pathways and experimental workflows.
This compound Metabolism and Isomerization
This compound metabolism is a multi-step process involving production, transport, hepatic conjugation, and excretion. Disruptions at any of these stages can lead to hyperbilirubinemia. Phototherapy introduces an alternative excretion pathway through the formation of photoisomers.
Caption: this compound metabolism and the impact of phototherapy.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound isomers and their reported concentrations in biological samples.
Table 1: LC-MS/MS Parameters for this compound Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Unconjugated this compound (UCB) | 585.4 | 299.2 | 35 | 25 | [1] |
| This compound Monoglucuronide (BMG) | 761.3 | 475.3 | 40 | 20 | [1] |
| This compound Diglucuronide (BDG) | 937.3 | 299.5 | 40 | 40 | [1] |
| Mesothis compound (Internal Standard) | 589.4 | 301.3 | 30 | 30 | [1] |
| Z-Lumirubin | 585.0 | 299.0 | - | - | |
| Unconjugated this compound (for Lumirubin analysis) | 585.0 | 299.0 | - | - |
Note: Specific cone and collision energies for Z-Lumirubin were not detailed in the reviewed sources but would be optimized during method development.
Table 2: Performance of LC-MS/MS Methods for this compound Isomer Analysis
| Parameter | UCB, BMG, BDG Method | Z-Lumirubin, UCB Method | Reference |
| Linearity Range | UCB: 10-60 µM; BMG: 0.89-122.02 µM | UCB: up to 23.4 mg/dL; Z-Lumirubin: up to 5.8 mg/dL | [1] |
| Limit of Detection (LOD) | 1.8 nM | Sub-micromolar | [1] |
| Limit of Quantification (LOQ) | - | - | |
| Recovery | 90-120% (for UCB from DBS) | - | [6] |
Table 3: Reported Concentrations of this compound Isomers in Human Serum (µmol/L)
| Population | Unconjugated this compound (UCB) | This compound Monoglucuronide (BMG) | This compound Diglucuronide (BDG) | Reference |
| Healthy Individuals | 6.42 | 0.52 | 0.028 | [7] |
| Compensated Cirrhosis Patients | 11.29 | 1.49 | 0.055 | [7] |
| Acute-on-Chronic Liver Failure Patients | 19.69 | 47.71 | 2.120 | [7] |
| Neonates (before phototherapy) | 13.6 ± 2.2 mg/dL | - | - | |
| Neonates (after phototherapy) | 10.3 ± 3.3 mg/dL | - | - | |
| Z-Lumirubin (in neonates after phototherapy) | - | - | 0.37 ± 0.16 mg/dL |
Experimental Protocols
Protocol 1: Analysis of UCB, BMG, and BDG in Human Serum
This protocol is adapted from the method described by Castillo-Castañeda et al. (2024).[1][2][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum into a 1.5 mL amber microtube.
-
Add 20 µL of internal standard (Mesothis compound, 40 µM).
-
Add 550 µL of a precipitation solution of Methanol:DMSO (80:20 v/v).
-
Add 50 µL of ascorbic acid (100 mM) to prevent oxidation.
-
Vortex vigorously for 20 seconds.
-
Sonicate in an ultrasonic bath for 5 minutes.
-
Centrifuge for 5 minutes at 10,000 rpm.
-
Transfer the supernatant to a UPLC vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: BEH-C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 5 mM ammonium acetate in water (pH 6).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: Gradient flow (specifics to be optimized based on system).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Waters Quattro Micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Positive Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
Protocol 2: Analysis of Z-Lumirubin and UCB in Serum of Neonates Undergoing Phototherapy
This protocol is based on the method for analyzing this compound photoisomers.
1. Sample Preparation
-
Protect samples from light at all stages to prevent further photoisomerization or degradation.
-
Follow the liquid-liquid extraction procedure outlined in Protocol 1.
2. LC-MS/MS Conditions
-
LC System: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column suitable for separating isomers.
-
Mobile Phase: To be optimized, likely a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Scan Type: MRM.
-
MRM Transitions: See Table 1.
Experimental Workflow
The general workflow for the analysis of this compound isomers by LC-MS/MS is depicted below.
Caption: General experimental workflow for this compound isomer analysis.
Challenges and Considerations
-
Analyte Stability: this compound and its isomers are notoriously unstable and susceptible to degradation by light and oxidation.[8] All sample handling steps should be performed in the dark or under amber light, and the use of antioxidants like ascorbic acid is recommended.
-
Availability of Standards: A significant challenge in the field is the lack of commercially available certified standards for conjugated this compound and photoisomers.[1] This often necessitates in-house synthesis or the use of relative quantification methods.
-
Matrix Effects: Biological matrices like serum can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[9] The use of an internal standard and proper sample cleanup are crucial to mitigate these effects.
-
Isomer Separation: Chromatographic separation of structurally similar isomers can be challenging and requires careful optimization of the LC method.
Conclusion
LC-MS/MS provides a robust, sensitive, and specific platform for the analysis of this compound isomers. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers and clinicians interested in studying the roles of these important molecules in health and disease. Accurate measurement of this compound isomers can lead to a better understanding of liver function, the efficacy of phototherapy, and the pathophysiology of hyperbilirubinemia, ultimately aiding in the development of improved diagnostic and therapeutic strategies.
References
- 1. Identification and quantification of the molecular species of this compound BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of the molecular species of this compound BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of the molecular species of this compound BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lumirubin - Wikipedia [en.wikipedia.org]
- 6. Quantification of this compound from dry blood spots using tandem mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Liquid Chromatography Tandem Mass Spectrometry Method for the Estimation of this compound Glucuronides and its Application to In Vitro Enzyme Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Non-Invasive Optical Monitoring of Bilirubin Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of non-invasive optical methods for monitoring bilirubin levels, a critical biomarker for assessing liver function and neonatal jaundice. This document details the principles, experimental protocols, and comparative performance of various techniques, offering guidance for their application in research and clinical development.
Introduction to Non-Invasive this compound Monitoring
This compound, a yellow pigment produced from the breakdown of heme, is a key indicator of hepatobiliary function. Elevated this compound levels (hyperbilirubinemia) can lead to jaundice and, in severe cases, neurotoxicity.[1] The gold standard for this compound measurement is total serum this compound (TSB) determination from a blood sample, which is invasive, painful, and not ideal for frequent monitoring, especially in neonates.[2][3] Non-invasive optical methods offer a promising alternative by providing painless, rapid, and repeatable measurements.[1][3] These techniques leverage the characteristic light absorption and scattering properties of this compound accumulated in the skin and other tissues.[4]
Overview of Non-Invasive Optical Methods
Several optical methods have been developed for non-invasive this compound monitoring, each with its own advantages and limitations. The most established method is transcutaneous bilirubinometry, while other techniques like Raman spectroscopy, optical coherence tomography, and photoacoustic spectroscopy are emerging as powerful research tools.
Transcutaneous Bilirubinometry
Transcutaneous bilirubinometry (TcB) is the most widely used non-invasive method for screening neonatal jaundice.[3] TcB devices work by directing white light into the skin and measuring the intensity of the reflected light at different wavelengths.[5] The instrument's software then calculates the this compound concentration in the subcutaneous tissue based on the differential absorption of light by this compound, hemoglobin, and melanin.[4][6]
Direct Spectrophotometry
Direct spectrophotometry on serum or plasma samples offers a rapid and simple alternative to the traditional diazo method for this compound measurement.[7][8] This technique is based on measuring the absorbance of this compound at its peak absorption wavelength (around 454-460 nm) and correcting for interference from hemoglobin by measuring absorbance at a second wavelength (e.g., 528 nm or 550 nm) where hemoglobin has similar absorbance.[7][8] While it still requires a blood sample, it is a foundational optical method that informs the principles of transcutaneous devices.
Raman Spectroscopy
Raman spectroscopy is a non-invasive technique that provides detailed chemical information about a sample by analyzing the inelastic scattering of monochromatic light.[9] When applied to this compound detection, it can identify specific molecular vibrations of the this compound molecule, allowing for its quantification.[9][10] Surface-enhanced Raman scattering (SERS) can further enhance the signal, enabling the detection of very low concentrations of this compound.[11][12]
Optical Coherence Tomography (OCT)
Spectroscopic visible-light optical coherence tomography (sOCT) is an emerging imaging technique that can provide depth-resolved information about tissue composition.[13] By analyzing the spectrum of backscattered light, sOCT can quantify the concentration of absorbers like this compound at specific depths within the skin.[13] This offers the potential for more accurate and localized measurements compared to diffuse reflectance-based methods.[13]
Photoacoustic Spectroscopy (PAS)
Photoacoustic spectroscopy combines optical excitation with ultrasonic detection.[14] When a light pulse is absorbed by this compound in the tissue, it generates a small amount of heat, causing thermoelastic expansion and the production of an acoustic wave.[15][16] The intensity of this wave is proportional to the this compound concentration. This technique can provide high-resolution, quantitative images of this compound distribution.[15][16]
Quantitative Data Presentation
The following table summarizes the quantitative performance of various non-invasive optical methods for this compound monitoring based on published studies.
| Method | Key Parameters | Correlation with TSB (r or r²) | Sensitivity & Specificity | Key Findings & Limitations |
| Transcutaneous Bilirubinometry (JM-103/105) | Forehead & Sternal Measurements | r² = 0.78871 (forehead)[17][18], r² = 0.78488 (midsternum)[17][18] | High sensitivity and specificity for predicting TSB levels >10 mg/dL, >13 mg/dL, and >15 mg/dL[18] | Tends to underestimate TSB at higher concentrations.[19][20] Accuracy can be affected by skin pigmentation, gestational age, and phototherapy.[5][20] |
| Transcutaneous Bilirubinometry (BiliChek) | Forehead Measurements | r² = 0.88[2] | Sensitivity: 88.0%, Specificity: 76.0%[2][21] | Good agreement with TSB.[2] Requires disposable tips for each measurement.[22] |
| Direct Spectrophotometry | Wavelengths: 454 nm and 528 nm[7] | Excellent agreement with HPLC methods.[8] | N/A (Quantitative method) | Simple and rapid, but limited to neonates due to interference from carotenoids.[7] Requires a serum/plasma sample. |
| Raman Spectroscopy (SERS) | Excitation Wavelength: 785 nm[9] | N/A (Focus on detection limits) | Limit of Detection (LOD): 10⁻⁶ M[11] | Highly specific and sensitive, capable of detecting low concentrations.[11] Requires specialized equipment and substrates for SERS. |
| Optical Coherence Tomography (sOCT) | Wavelength Range: 440-600 nm[13] | N/A (Focus on concentration accuracy) | Can estimate this compound concentrations up to 650 µM with 10% accuracy.[13] | Provides spatially confined measurements.[13] Still in the research and development phase. |
| Photoacoustic Spectroscopy (PAS) | N/A | N/A (Focus on imaging and quantification) | Root-mean-square error of prediction: 0.52 mg/dL for pure this compound and 0.83 mg/dL for blood-mixed this compound.[16][23] | Can provide quantitative images of this compound distribution in tissue phantoms.[15][24] Potential for in vivo monitoring.[16][23] |
Experimental Protocols
Protocol for Transcutaneous this compound Measurement using Dräger JM-105
Objective: To obtain a non-invasive measurement of this compound concentration in neonates.
Materials:
Procedure:
-
Power On and Daily Check:
-
Patient Preparation:
-
Measurement:
-
Clean the probe tip with an alcohol swab and allow it to air dry.[25][26]
-
From the main menu, select "MEASURE".[27]
-
Place the probe tip flat and perpendicular against the infant's skin until a click is heard and a flash of light is seen.[26][27]
-
Lift the probe from the skin and wait for the green "READY" light to illuminate before taking the next measurement.[27]
-
The device is typically set to take an average of 3-5 measurements.[26][27] Repeat the process until the required number of measurements is completed.[27]
-
-
Data Recording:
Protocol for Transcutaneous this compound Measurement using BiliChek®
Objective: To obtain a non-invasive measurement of this compound concentration in neonates.
Materials:
Procedure:
-
Power On and Calibration:
-
Patient Measurement:
-
Peel away the protective covering from the disposable tip.[22][29]
-
Gently press the tip against the infant's forehead or sternum.[29][30] The device will indicate when proper contact is made.[22]
-
Hold the device steady until the measurement is complete (a few seconds).[22]
-
The device requires a series of five measurements to be taken at the same location.[22][30] Lift and replace the tip for each measurement.
-
-
Data Recording:
Protocol for Direct Spectrophotometric Measurement of this compound
Objective: To determine the total this compound concentration in a neonatal serum or plasma sample.
Materials:
-
Dual-wavelength spectrophotometer
-
Cuvettes
-
Neonatal serum or plasma sample
-
Calibrators
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Centrifuge a neonatal blood sample to obtain serum or plasma.
-
-
Measurement:
-
Pipette the serum or plasma sample into a cuvette.
-
Place the cuvette in the spectrophotometer and measure the absorbance at both wavelengths.
-
-
Calculation:
-
The this compound concentration is proportional to the difference in absorbance between the two wavelengths (A454 - A528).[7] This subtraction corrects for the absorbance of hemoglobin.
-
Calculate the this compound concentration based on the calibration curve.
-
Visualizations
Principle of Transcutaneous Bilirubinometry
Caption: Principle of Transcutaneous Bilirubinometry.
Experimental Workflow for Non-Invasive this compound Monitoring
Caption: Experimental Workflow for Non-Invasive this compound Monitoring.
Relationship Between Different this compound Measurement Methods
Caption: Relationship Between this compound Measurement Methods.
References
- 1. Development of Non-Invasive Biosensors for Neonatal Jaundice Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Non-invasive Technique of Measuring this compound Levels Using BiliCapture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Demystifying non-invasive approaches for screening jaundice in low resource settings: a review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Transcutaneous bilirubinometry versus total serum this compound measurement for newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.ioffe.ru [journals.ioffe.ru]
- 10. Fiber enhanced Raman spectroscopic analysis as a novel method for diagnosis and monitoring of diseases related to hyperbilirubinemia and hyperbiliverd ... - Analyst (RSC Publishing) DOI:10.1039/C6AN01670G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct this compound Detection Using Surface-Enhanced Raman Spectroscopy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 13. Spatially confined quantification of this compound concentrations by spectroscopic visible-light optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-biliverdin concentration measurement using photoacoustic spectroscopic analysis for determining hemorrhage age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative imaging of this compound by photoacoustic microscopy [spiedigitallibrary.org]
- 16. Photoacoustic microscopy of this compound in tissue phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Accuracy of enhanced transcutaneous bilirubinometry according to various measurement sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. turkjpediatr.org [turkjpediatr.org]
- 21. researchgate.net [researchgate.net]
- 22. accessmedicalsupply.com [accessmedicalsupply.com]
- 23. Photoacoustic microscopy of this compound in tissue phantoms [spiedigitallibrary.org]
- 24. researchgate.net [researchgate.net]
- 25. draeger.com [draeger.com]
- 26. m.youtube.com [m.youtube.com]
- 27. nnuh.nhs.uk [nnuh.nhs.uk]
- 28. ashfordstpeters.net [ashfordstpeters.net]
- 29. wmchealthcenter.org [wmchealthcenter.org]
- 30. documents.cdn.ifixit.com [documents.cdn.ifixit.com]
Application Notes and Protocols for Fluorometric Nanoscale Analysis of Bilirubin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for state-of-the-art fluorometric methods for the quantitative analysis of bilirubin at the nanoscale. These techniques offer high sensitivity and specificity, making them suitable for various research and clinical applications, including the study of liver diseases, neonatal jaundice, and the antioxidant effects of this compound.
Introduction
This compound, a tetrapyrrolic pigment derived from heme catabolism, is a critical biomarker for liver and hemolytic diseases.[1] While traditional colorimetric methods for this compound detection have limitations in sensitivity and applicability, especially in small sample volumes, fluorometric techniques have emerged as powerful alternatives for nanoscale analysis.[1][2] These methods leverage the interaction of this compound with fluorescent probes, such as recombinant proteins, quantum dots, and carbon dots, to generate a measurable fluorescence signal. This document details the principles and protocols for several advanced fluorometric assays.
Recombinant Protein HUG-Based Fluorometric Assay
This method utilizes a recombinant bifunctional protein, HELP–UnaG (HUG), which exhibits high specific binding to this compound, leading to a strong fluorescent signal.[1] The assay is highly sensitive, with a limit of quantification (LoQ) of 1.1 nM, and robust, allowing for analysis in various buffers and in the presence of serum albumin.[1][2]
Data Presentation
| Parameter | Value | Reference |
| Limit of Quantification (LoQ) | 1.1 nM | [1][2] |
| Linear Range | 0 - 50 nM | [1] |
| Relative Standard Error (Human Plasma) | 6.7% | [1] |
| pH Range | 7.4 - 9.5 | [1][2] |
| Temperature Range | 25 - 37 °C | [1][2] |
Experimental Workflow
Caption: Workflow for HUG-based this compound analysis.
Experimental Protocol
Materials:
-
Recombinant HUG protein
-
This compound standard
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorometer
Procedure:
-
Preparation of this compound Standards:
-
Preparation of HUG Solution:
-
Prepare a 0.05 g/L solution of HUG protein in PBS.[1]
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 160 µL of the this compound standard or sample.
-
Add 40 µL of the 0.05 g/L HUG solution to each well.
-
Incubate the plate at 25°C for 2 hours in the dark.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the HUG-bilirubin complex (e.g., as specified by the manufacturer).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity versus the this compound concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the calibration curve.
-
Graphene Quantum Dot (GQD)-Based Fluorescence Quenching Assay
This method utilizes blue-emitting graphene quantum dots as a fluorescent probe. The fluorescence of the GQDs is quenched by this compound through Förster Resonance Energy Transfer (FRET), with the degree of quenching being proportional to the this compound concentration.[4][5]
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 9 µM | [4] |
| Linear Range | 40.53 - 237.55 µM | [4][5] |
| Excitation Wavelength | 320 nm | [4] |
| Emission Wavelength | ~420 nm | [4] |
| Energy Transfer Efficiency | 43% | [4] |
Experimental Workflow
Caption: Workflow for GQD-based this compound analysis.
Experimental Protocol
Materials:
-
Graphene Quantum Dot (GQD) solution
-
This compound standard
-
Phosphate buffer (pH as optimized for the specific GQDs)
-
Quartz cuvettes or microplates
-
Fluorometer
Procedure:
-
Preparation of GQD Solution:
-
Synthesize or obtain a stable aqueous solution of GQDs.
-
Dilute the GQD stock solution with the appropriate buffer to an optimal working concentration (determined by preliminary experiments to give a strong, stable fluorescence signal).
-
-
Preparation of this compound Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of this compound standards in the desired concentration range (e.g., 40 µM to 240 µM) by diluting the stock solution in the same buffer as the GQDs.[4]
-
-
Assay Procedure:
-
In a cuvette or microplate well, add the GQD solution.
-
Add varying concentrations of the this compound standards or the unknown samples to the GQD solution.
-
Allow the mixture to equilibrate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the GQD-bilirubin mixtures at an excitation wavelength of 320 nm and an emission wavelength of approximately 420 nm.[4]
-
-
Data Analysis:
-
Plot the fluorescence quenching ((F0 - F) / F0, where F0 is the fluorescence of GQDs alone and F is the fluorescence in the presence of this compound) against the this compound concentration to generate a calibration curve.
-
Calculate the this compound concentration in the unknown samples based on the calibration curve.
-
"Turn-Off-On" Fluorescence Platform using Conjugated Polymer Nanoparticles (CPNs)
This highly sensitive method is based on a "turn-off-on" mechanism. The fluorescence of carboxyl-functionalized conjugated polymer nanoparticles (CPNs-COOH) is initially quenched ("turned off") by the addition of ferric ions (Fe³⁺). In the presence of this compound, the Fe³⁺ ions preferentially bind to this compound, releasing the CPNs-COOH and restoring their fluorescence ("turning on").[6][7][8]
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 nM | [6][7][8] |
| Linear Range | 1.32 - 26.68 µM | [6][7] |
| CPNs-COOH Concentration | 10 µg/mL | [7] |
| Fe³⁺ Concentration | 4.5 µM | [7] |
Signaling Pathway
Caption: "Turn-off-on" mechanism for this compound detection.
Experimental Protocol
Materials:
-
CPNs-COOH
-
Ferric chloride (FeCl₃) solution
-
This compound standard
-
Appropriate buffer (e.g., PBS)
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Fluorescence "Turn-Off":
-
Mix the CPNs-COOH solution with the FeCl₃ solution to quench the fluorescence. Allow this mixture to stabilize.
-
-
Fluorescence "Turn-On" and Detection:
-
Add different concentrations of this compound standards or unknown samples to the quenched CPNs-Fe³⁺ solution.
-
Incubate the mixture for a specified time to allow the reaction to complete.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the solutions using the appropriate excitation and emission wavelengths for the CPNs.
-
-
Data Analysis:
-
Create a calibration plot of the recovered fluorescence intensity versus the this compound concentration.
-
Determine the this compound concentration in the samples from this calibration curve.
-
Summary of Other Nanomaterial-Based Fluorometric Methods
Several other nanomaterials have been successfully employed for the fluorometric detection of this compound, each with its own set of advantages.
| Nanomaterial | Detection Principle | Limit of Detection (LOD) | Linear Range | Reference |
| N-doped Carbon Dots | Fluorescence Quenching | 33 nM | 0.35 - 9.78 µM | [5] |
| N-doped Carbon Dots | Fluorescence Quenching | 56.28 nM | - | [9] |
| Yellow Emissive Carbon Dots | Inner Filter Effect | - | - | [5] |
| Orange-Red-Emitting Carbon Dots | Fluorescence Quenching | 4.80 nM | 1 - 10 µM | [10] |
| Resorcinol-Sucrose derived Carbon Dots | "Turn-on" with Cu²⁺ | 85 nM | - | [11] |
| EDTA@CsPbBr₃ Perovskite QDs | Inner Filter Effect | 15.94 nM | 0.05 - 25 µM | [12] |
| Mutated Fatty Acid Binding Protein | Fluorescence Quenching | - | - | [13][14] |
These methods demonstrate the versatility of nanomaterials in developing sensitive and selective assays for this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The development of point-of-care devices based on these principles is also an active area of research.[15]
References
- 1. Nanoscale this compound Analysis in Translational Research and Precision Medicine by the Recombinant Protein HUG [mdpi.com]
- 2. Nanoscale this compound Analysis in Translational Research and Precision Medicine by the Recombinant Protein HUG [arts.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. a-sensitive-turn-off-on-fluorescence-platform-for-bilirubin-detection-based-on-conjugated-polymer-nanoparticles-and-ferric-ions - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective and sensitive fluorescence turn-on detection of this compound using resorcinol-sucrose derived carbon dot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Fluorescence sensor for the quantification of unbound this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbon Dot-Based Optical Point-of-Care Device for Detection of Neonatal Jaundice | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for Inducing Heme Oxygenase-1 to Increase Endogenous Bilirubin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase-1 (HO-1) is the rate-limiting enzyme in the catabolism of heme, a process that yields biliverdin, free iron, and carbon monoxide (CO). Biliverdin is subsequently and rapidly converted to bilirubin by biliverdin reductase.[1] Both biliverdin and this compound are potent antioxidants, and the induction of HO-1 is a critical endogenous defense mechanism against oxidative stress and inflammation.[1][2] The therapeutic potential of upregulating HO-1 and consequently increasing endogenous this compound production is an area of active research in various pathological conditions, including cardiovascular, neurodegenerative, and inflammatory diseases.[1][3][4]
These application notes provide a comprehensive overview of the methodologies to induce HO-1 and measure the subsequent increase in this compound production. The protocols are intended for researchers in academia and industry who are interested in screening for and characterizing novel HO-1 inducers.
Key Signaling Pathway: Nrf2-Keap1 Pathway
The primary regulatory pathway for HO-1 induction in response to various stimuli is the Keap1-Nrf2 signaling pathway.[3][5][6][7] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][5][6]
Upon exposure to inducers, such as electrophiles or reactive oxygen species (ROS), critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][7] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1 (the gene encoding HO-1), initiating their transcription.[5][6][7]
Data Presentation: Efficacy of Heme Oxygenase-1 Inducers
The following tables summarize the quantitative data for various compounds known to induce HO-1 expression. The data is compiled from multiple studies and presented for easy comparison.
Table 1: Natural Compounds as HO-1 Inducers
| Compound | Cell Line | Concentration | Fold Induction of HO-1 | Reference |
| Curcumin | RAW264.7 | 10 µM | ~4-5 | [1] |
| Quercetin | RAW264.7 | 25 µM | ~3-4 | [1] |
| Celastrol | RAW264.7 | 1 µM | Significant Induction | [1] |
| Carnosol | BV2 microglia | 5-20 µM | High Induction | [1] |
| Pteryxin | RAW264.7 | 10 µM | ~3.5 |
Table 2: Synthetic and Pharmacological HO-1 Inducers
| Compound | Cell Line | EC50 | Emax (Fold Induction) | Reference |
| Hemin | HEK293 | ~5 µM | Not specified | [8] |
| SRI-37618 | HEK293 | 2.9 µM | ~12 | [8] |
| SRI-40109 | HEK293 | 4.1 µM | ~10 | [8] |
| Broxaldine | HEK293 | 6.8 µM | ~15 | [8] |
| Dimethyl Fumarate (DMF) | LX-2 | ~10 µM | ~5 | [9] |
| CORM-2 | RAW264.7 | ~25 µM | ~140 | [10] |
| CDDO-Im | Peritoneal Macrophages | < 1 nM | High Induction | [11] |
Experimental Protocols
The following are detailed protocols for inducing HO-1 in cell culture and quantifying its expression and the resulting this compound production.
Protocol 1: In Vitro Induction of HO-1 in RAW264.7 Macrophages
This protocol describes the induction of HO-1 in the murine macrophage cell line RAW264.7 using hemin as a positive control.
Materials:
-
RAW264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Hemin
-
Sodium Hydroxide (NaOH)
-
6-well cell culture plates
-
Sterile, pyrogen-free water
Procedure:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of Hemin Stock Solution (10 mM):
-
Induction of HO-1:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh DMEM containing the desired concentration of hemin (e.g., 10 µM) or the test compound.[16] A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using an appropriate lysis buffer for downstream applications (e.g., RIPA buffer for Western blotting or cell lysis buffer provided with the this compound ELISA kit).
-
Protocol 2: Western Blotting for HO-1 Protein Expression
This protocol details the detection of HO-1 protein levels in cell lysates.
Materials:
-
Cell lysate from Protocol 1
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12%)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against HO-1 (e.g., from Enzo, ADI-SPA-896)[17]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load the samples onto a 12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for HMOX1 Gene Expression
This protocol describes the quantification of HMOX1 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for HMOX1 and a reference gene (e.g., ACTB or GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for HMOX1 or the reference gene, and cDNA template.
-
A typical thermal cycling profile is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HMOX1 and the reference gene.
-
Calculate the relative expression of HMOX1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.[4]
-
Protocol 4: ELISA for this compound Quantification
This protocol outlines the measurement of total this compound in cell lysates using a commercial ELISA kit.
Materials:
-
Cell lysate from Protocol 1
-
Commercial this compound ELISA kit (e.g., from Elabscience or Cloud-Clone Corp.)[21][22][23][24]
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
ELISA Assay:
-
Follow the specific instructions provided with the ELISA kit. A general procedure involves:
-
Adding standards and samples to the pre-coated microplate.
-
Adding a detection reagent (e.g., a biotin-conjugated antibody).
-
Incubating and washing the plate.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing the plate.
-
Adding a substrate solution (e.g., TMB) and incubating until color develops.
-
Adding a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the this compound concentration to the total protein concentration of the lysate.
-
Conclusion
The induction of heme oxygenase-1 to enhance endogenous this compound production holds significant therapeutic promise. The protocols and data presented in these application notes provide a robust framework for researchers to investigate and identify novel HO-1 inducers. Careful adherence to these methodologies will ensure reproducible and reliable results, facilitating the advancement of this exciting field of research.
References
- 1. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Heme Oxygenase-1 in Neuroinflammation and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Heme Oxygenase-1 (HO-1) Inducers Based on Dimethyl Fumarate Structure [mdpi.com]
- 10. On the Question of CO’s Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Hemin Solution (JM-H01) / 100mL : Alpha Biochemicals° [alphabiochemicals.com]
- 14. mediadive.dsmz.de [mediadive.dsmz.de]
- 15. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 16. Induction of Heme Oxygenase-1 with Hemin Reduces Obesity-Induced Adipose Tissue Inflammation via Adipose Macrophage Phenotype Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. origene.com [origene.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. assets.exkitstore.com [assets.exkitstore.com]
- 23. file.elabscience.com [file.elabscience.com]
- 24. enteksci.com [enteksci.com]
Troubleshooting & Optimization
identifying substances that interfere with bilirubin assays
Welcome to the Technical Support Center for Bilirubin Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand substances that can interfere with this compound measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with this compound assays?
A1: The most common endogenous interfering substances are hemoglobin (hemolysis), lipids (lipemia), and high concentrations of this compound itself (icterus).[1] Exogenous substances, including certain drugs and compounds like ascorbic acid, can also significantly interfere with this compound measurements.[2][3]
Q2: How do these substances interfere with this compound assays?
A2: Interference can occur through two primary mechanisms:
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Spectral Interference: The interfering substance absorbs light at the same wavelength used to measure this compound, leading to falsely elevated or decreased results.[1][4] Hemoglobin, for instance, has high absorbance in the same spectral range as this compound.[4][5]
-
Chemical Interference: The interfering substance chemically reacts with the assay reagents, altering the final measurement.[1] For example, ascorbic acid can interfere with the diazo reaction commonly used in this compound assays.[3]
Q3: Is the degree of interference the same for all this compound assay methods?
A3: No, the effect of interfering substances is highly method-dependent.[1] Different assay principles (e.g., Jendrassik-Grof, Diazo with Sulphanilic Acid) and instrument platforms will have varying susceptibility to specific interferents. It is crucial to validate interference for the specific method used in your laboratory.
Q4: My sample is hemolyzed. Can I still obtain an accurate this compound result?
A4: It depends on the level of hemolysis and the specific assay being used. Hemolysis can cause both positive and negative interference depending on the this compound and hemoglobin concentrations.[6] For some methods, even low levels of hemolysis can significantly impact results, leading to the recommendation of sample rejection. It is generally advised to use a fresh, non-hemolyzed sample for the most accurate results.[4]
Q5: How can I minimize the impact of lipemia on my this compound results?
A5: Lipemia, or the presence of excess lipids, can cause turbidity and light scattering, leading to inaccurate readings.[1][7] To mitigate this, high-speed centrifugation or ultracentrifugation can be employed to separate the lipids from the serum or plasma before analysis.[8]
Q6: A drug I am developing appears to be interfering with this compound assays. What should I do?
A6: Drug interference is a critical consideration during drug development. It is essential to perform a systematic interference study to quantify the effect of the drug and its metabolites on the this compound assay. This typically involves spiking the drug into serum samples at various concentrations and measuring the deviation from the expected this compound value. The CLSI EP07 guideline provides a standardized approach for these studies.[9][10]
Troubleshooting Guides
Issue: Unexpectedly high or low this compound readings
This guide will help you identify the potential cause of inaccurate this compound results.
Quantitative Data on Interference
The following tables summarize the quantitative effects of common interfering substances on this compound assays. The data is compiled from various studies and demonstrates the method-dependent nature of interference.
Table 1: Effect of Hemolysis on Total this compound Assays
| Hemoglobin Concentration (mg/dL) | Assay Method/Instrument | Observed Interference (% Bias) | Reference |
| 30 - 180 | Diazo Method | False increase in total this compound, false decrease in direct this compound | [11] |
| >31 | Not specified | > -10% | [12] |
| 500 | QMS Amikacin Assay | Interference detected | [13] |
Table 2: Effect of Lipemia on this compound Assays
| Triglyceride Concentration (mg/dL) | Analyte | Observed Interference (% Bias) | Reference |
| 400 (mild) | Total this compound | Positive | [14][15] |
| 400 (mild) | Direct this compound | Negative | [14][15] |
| 1000 (moderate) | Total this compound | Positive | [14][15] |
| 1000 (moderate) | Direct this compound | Negative | [14][15] |
| 2000 (severe) | Total this compound | Positive | [14][15] |
| 2000 (severe) | Direct this compound | Positive | [14][15] |
| 170 - 3500 | Total this compound | False decrease | [11] |
Table 3: Effect of Ascorbic Acid on Total this compound Assays
| Ascorbic Acid Intake | Time Post-Intake | Assay Method | Observed Interference | Reference |
| ≥ 1 g/day for 1 week | Up to 12 hours | Jendrassik-Grof | Physiological decrease | [16] |
| 0.25 - 4.0 g for 1 week | 4 and 12 hours | Not specified | Inhibition of total this compound tests | [16][17] |
Table 4: Common Drugs Reported to Interfere with this compound Measurement
| Drug Class | Specific Drugs | Effect on this compound |
| Antibiotics | Rifampin, Penicillin, Sulfonamides | Increase or Decrease |
| Steroids | Anabolic steroids | Increase |
| NSAIDs | Salicylates | Increase or Decrease |
| Diuretics | Various | Increase |
| Oral Contraceptives | Ethinyl estradiol | Increase |
| Anticonvulsants | Phenytoin, Valproic acid | Increase |
| Others | Allopurinol, Methotrexate, Chlorpromazine | Increase |
This is not an exhaustive list. Always consult the drug's prescribing information and the assay's package insert.[2][18][19][20][21]
Experimental Protocols
Protocol for Evaluating Interference in this compound Assays (Based on CLSI EP07 Guidelines)
This protocol provides a general framework for screening and quantifying the effects of potential interferents.
Detailed Methodologies:
-
Preparation of Baseline Sample Pool:
-
Collect serum or plasma from healthy donors.
-
Pool the samples and mix thoroughly.
-
Measure the baseline this compound concentration using your established assay. It is recommended to test at least two different this compound concentrations (e.g., one near the lower and one near the upper end of the normal range).
-
-
Preparation of Interferent Stock Solution:
-
Hemolysis: Prepare a hemolysate by freezing and thawing a washed red blood cell suspension. The hemoglobin concentration of the hemolysate should be measured.
-
Lipemia: Use a commercially available lipid emulsion (e.g., Intralipid) as the interferent stock.
-
Drugs: Dissolve the drug substance in a suitable solvent (e.g., water, DMSO, ethanol) to create a high-concentration stock solution. The final concentration of the solvent in the test samples should be kept to a minimum to avoid solvent-specific effects.
-
-
Spiking Procedure:
-
Prepare a series of dilutions of the interferent stock solution.
-
Add a small, fixed volume of each interferent dilution to aliquots of the baseline sample pool to create the 'Test Samples'.
-
For the 'Control Samples', add the same volume of the solvent used to prepare the interferent stock to aliquots of the baseline sample pool. This accounts for any dilutional effects.
-
-
Measurement and Analysis:
-
Analyze each 'Test Sample' and 'Control Sample' for this compound concentration according to your standard laboratory procedure. It is recommended to run each sample in triplicate.
-
Calculate the mean this compound concentration for each set of replicates.
-
Calculate the percentage bias at each interferent concentration using the formula: % Bias = [(Mean of Test Sample) - (Mean of Control Sample)] / (Mean of Control Sample) * 100
-
Determine if the interference is statistically and clinically significant based on your laboratory's established acceptance criteria (e.g., a bias of >10% may be considered significant).[14][15]
-
By following these guidelines, researchers and drug development professionals can systematically identify and quantify the impact of interfering substances on their this compound assays, ensuring the accuracy and reliability of their experimental data. For more detailed procedures, refer to the CLSI EP07 and EP37 guidelines.[9][10]
References
- 1. eclinpath.com [eclinpath.com]
- 2. hsc.wvu.edu [hsc.wvu.edu]
- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 4. clinicallab.com [clinicallab.com]
- 5. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound concentration in hemolysed samples, is it really impossible? The altitude-curve cartography approach to interfered assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 10. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 11. labtest.com.br [labtest.com.br]
- 12. researchgate.net [researchgate.net]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ascorbic acid interference in the measurement of serum biochemical parameters: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medindia.net [medindia.net]
- 19. droracle.ai [droracle.ai]
- 20. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gpnotebook.com [gpnotebook.com]
strategies for optimizing bilirubin solubility in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing bilirubin solubility in experimental buffers. Find answers to frequently asked questions and troubleshooting tips for common challenges encountered during in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound's poor water solubility stems from its molecular structure. It is a dicarboxylic acid, but strong internal hydrogen bonds fold the molecule into a ridge-tile conformation. This conformation makes the molecule sparingly soluble in water at physiological pH and insoluble in nonpolar solvents.[1][2][3] The solubility of unconjugated this compound in aqueous buffer at pH 7.4 is extremely low, estimated to be around 7 nM.[4][5]
Q2: What is the best solvent for preparing a concentrated this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is widely considered the most effective solvent for dissolving this compound to prepare a concentrated stock solution.[2][6][7][8] Alkaline solutions, such as 0.1 M NaOH, can also be used to dissolve this compound.[2][9] However, DMSO is often preferred as it is a hydrogen-bond-breaking solvent that effectively solubilizes this compound.[2][6]
Q3: How does pH affect this compound solubility?
A3: this compound solubility is highly pH-dependent. Its solubility in aqueous solutions increases as the pH becomes more alkaline.[4][9][10] This is because the carboxylic acid groups on the this compound molecule become ionized at higher pH, disrupting the internal hydrogen bonds and increasing its water solubility.[9] Conversely, a reduction in pH from 7.4 significantly decreases this compound solubility and increases its binding to cellular components.[11][12]
Q4: Can I use additives to improve this compound solubility in my experimental buffer?
A4: Yes, certain additives can significantly enhance this compound solubility. The most common and effective additive is serum albumin, such as bovine serum albumin (BSA).[1][2][6] Albumin binds to this compound with high affinity, mimicking its transport mechanism in plasma and keeping it solubilized in aqueous solutions.[1] The use of BSA is recommended to ensure the stability of this compound solutions in buffers like PBS.[2]
Troubleshooting Guide
Problem 1: My this compound solution is cloudy or has visible precipitate.
| Possible Cause | Solution |
| Low pH of the buffer | Increase the pH of the buffer. This compound solubility markedly increases with higher pH.[9][10] For many applications, a pH of 7.4 or slightly higher is recommended. |
| Buffer composition | Certain components in complex media can lead to precipitation.[13][14] Simplify the buffer if possible or prepare the this compound in a compatible solvent like DMSO before final dilution. |
| Supersaturation | The final concentration of this compound in the aqueous buffer may be too high. The solubility of this compound at pH 7.4 is very low (around 7 nM).[4] Consider reducing the final concentration or adding a solubilizing agent like BSA. |
| Temperature fluctuations | Repeated freeze-thaw cycles or significant temperature shifts can cause proteins and other solutes to precipitate.[14] Aliquot stock solutions to avoid repeated freezing and thawing. |
| Light exposure | This compound is photosensitive and can degrade upon exposure to light, which may lead to the formation of less soluble photoproducts.[2] Always prepare and store this compound solutions protected from light.[6][15] |
Problem 2: I'm observing high background or inconsistent results in my cell-based assay.
| Possible Cause | Solution |
| This compound aggregation | Even if not visibly precipitated, this compound can form aggregates in aqueous solutions, leading to variable biological activity.[16] The use of albumin (e.g., BSA) in the buffer can prevent aggregation.[2][6] |
| Toxicity of the solvent | If using a DMSO stock, the final concentration of DMSO in the cell culture medium may be too high, causing cellular toxicity.[7] Ensure the final DMSO concentration is well below the tolerance level of your specific cell line (typically <0.5%). |
| Precipitation in culture media | The complex composition of cell culture media can lead to the precipitation of this compound or other components when the this compound solution is added.[13][14] Prepare a more concentrated working solution of this compound with BSA and add a smaller volume to the culture medium. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~0.2 mg/mL | [7] |
| Chloroform | ~5 mg/mL | [7] |
| Dimethylformamide | ~0.1 mg/mL | [7] |
| Aqueous Buffer (pH 7.4) | ~7 nM (~0.004 µg/mL) | [4] |
Table 2: Stability of this compound Solutions
| Solution Composition | Storage Temperature | Stability | Reference |
| 5 mM this compound in DMSO | -20°C | Up to 4 months | [6] |
| 10 µM this compound in PBS | Room Temperature (25°C) | < 10 minutes | [6] |
| 10 µM this compound in PBS with 4 g/L BSA | Room Temperature (25°C) | Up to 2 hours | [2][6] |
| This compound in Serum | Room Temperature | 2 days (protected from light) | [15] |
| This compound in Serum | 4°C | 4 days (protected from light) | [15] |
| This compound in Serum | -20°C | 3 months (protected from light) | [15] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 5 mM.
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be a clear, orange-red color.
-
Aliquot the stock solution into small, light-protected tubes (e.g., amber tubes or tubes wrapped in aluminum foil).
-
Store the aliquots at -20°C for up to 4 months.[6]
Protocol 2: Preparation of a 10 µM this compound Working Solution with BSA
-
Thaw one aliquot of the 5 mM this compound stock solution in DMSO.
-
Prepare a solution of Phosphate Buffered Saline (PBS) containing 4 g/L Bovine Serum Albumin (BSA).
-
Dilute 10 µL of the 5 mM this compound stock solution into 4990 µL of the PBS-BSA solution.
-
Vortex the solution gently to mix.
-
Allow the solution to incubate at room temperature for at least 30 minutes before use to ensure stable binding of this compound to BSA.[6]
-
This 10 µM working solution is stable for approximately 2 hours at room temperature when protected from light.[2][6]
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nanoscale this compound Analysis in Translational Research and Precision Medicine by the Recombinant Protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound. Solubility and interaction with albumin and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 9. Antioxidant Activity of this compound in Micellar and Liposomal Systems Is pH-Dependent [mdpi.com]
- 10. pH dependence of the water solubility of this compound photo-derivatives and its relevance to phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pH on this compound binding by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. vitroscient.com [vitroscient.com]
- 16. Aggregation of this compound in injectates and incubation media: its significance in experimental studies of CNS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Preventing Bilirubin Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of bilirubin in laboratory samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in lab samples?
A1: The primary cause of this compound degradation is exposure to light, particularly in the blue part of the spectrum.[1][2][3][4] this compound is a photosensitive molecule that undergoes photo-oxidation and isomerization when exposed to light, leading to falsely low measured values.[3] Exposure to direct sunlight can decrease this compound levels by as much as 50% within one hour.[5][6]
Q2: What are the immediate steps I should take after sample collection to prevent this compound degradation?
A2: Immediately after collection, you must protect the specimen from light.[2][7][8][9] This can be achieved by:
-
Collecting the sample in an amber-colored or opaque tube.[2][3][10]
-
If a standard tube is used, it should be wrapped in aluminum foil or other light-blocking material immediately.[2][11]
-
For neonatal samples, it is recommended to turn off this compound lights during collection.[9]
Q3: How does temperature affect this compound stability?
A3: Temperature plays a significant role in the stability of this compound. Lower temperatures generally slow down the degradation process.[1] When protected from light, this compound in serum or plasma is stable for extended periods at refrigerated or frozen temperatures.[7][12][13]
Q4: My lab experienced a delay in processing. How long can I store samples at different temperatures?
A4: The stability of this compound in serum or plasma, when protected from light, is dependent on the storage temperature. Below is a summary of stability times at various temperatures.
| Temperature | Stability Duration |
| Room Temperature (20-25°C) | Up to 1 day[7][8] (some studies suggest up to 8 hours without significant effect if unprotected from light in a normal lab environment[12][13]) |
| Refrigerated (2-8°C) | Up to 7 days[7][8] |
| Frozen (-15 to -25°C) | Up to 6 months[7][8] |
| Ultra-low Freezer (-70°C) | Longer than 6 months[7] |
Q5: Which anticoagulants are acceptable for this compound testing?
A5: Serum, lithium heparin plasma, and K2-EDTA plasma are generally acceptable for this compound testing.[7] Other anticoagulants are typically not recommended.[7]
Q6: Can hemolysis affect my this compound results?
A6: Yes, hemolysis can interfere with this compound measurements.[14][15][16] Hemoglobin absorbs light at wavelengths used for photometric measurement of this compound, which can lead to inaccurate results.[17] Some analytical methods may report falsely decreased direct this compound in the presence of hemolysis.[16][18] However, for elevated total this compound, some studies suggest that results from severely hemolyzed specimens may still be reportable with appropriate commentary, rather than requiring a redraw, especially in neonatal patients.[19]
Troubleshooting Guide
Issue: My this compound values are unexpectedly low.
| Possible Cause | Troubleshooting Step |
| Light Exposure | - Verify that samples were collected in amber tubes or immediately wrapped to block light. - Review the entire sample handling workflow to identify any steps where the sample might have been exposed to light for an extended period (e.g., during thawing, aliquoting, or waiting for analysis).[3] |
| Improper Storage Temperature or Duration | - Confirm that the samples were stored at the correct temperature immediately after collection and processing. - Check storage logs to ensure the stability limits for the given temperature were not exceeded.[7][8] |
| Incorrect Sample Type | - Ensure that serum, lithium heparin plasma, or K2-EDTA plasma was used.[7] Using other anticoagulants can lead to erroneous results. |
Issue: The lab rejected my sample due to hemolysis.
| Possible Cause | Troubleshooting Step |
| Improper Sample Collection | - Review venipuncture technique to minimize trauma to red blood cells. - Ensure gentle mixing of tubes with anticoagulants by inversion, rather than vigorous shaking.[5] |
| Sample Processing Delay | - Separate serum or plasma from cells within one to two hours of collection.[7][10] |
| Analyzer Interference Threshold | - Understand the hemolysis index (H-index) cutoff for the specific analyzer being used.[19] - For critical samples with high this compound, discuss with the lab the possibility of reporting the result with a comment about the hemolysis, as some studies support this for elevated total this compound.[19] |
Experimental Protocols
Protocol: Standard Operating Procedure for this compound Sample Collection and Handling
-
Patient Preparation: For adults, a fast of 4 hours (water is permissible) is recommended before blood collection.[20]
-
Specimen Collection:
-
Collect blood into a serum separator tube (SST), a plain red-top tube, or a tube containing lithium heparin or K2-EDTA.[7][8]
-
For neonatal samples, an amber microtainer is preferred.[5][10]
-
If a standard tube is used, immediately wrap it in aluminum foil or place it in a light-blocking container.[2][11]
-
-
Sample Handling and Processing:
-
Storage and Transport:
Visualizations
References
- 1. Stability of Serum this compound with or without Lighting at Various Temperatures [jstage.jst.go.jp]
- 2. Specimens That Must Be Protected from Light [coohom.com]
- 3. Photolysis of this compound in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful tips to avoid preanalytical errors in blood gas testing: neonatal total this compound [acutecaretesting.org]
- 5. Print Preview [labs.allinahealth.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. stlukescedarrapids.testcatalog.org [stlukescedarrapids.testcatalog.org]
- 9. Lab Test: this compound this compound | Akron Children's [akronchildrens.org]
- 10. Test catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]
- 11. Lab Information Manual [apps.sbgh.mb.ca]
- 12. Effects of temperature and light on the stability of this compound in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Evaluation of this compound concentration in hemolysed samples, is it really impossible? The altitude-curve cartography approach to interfered assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Development of an equation to correct for hemolysis in direct this compound measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicallab.com [clinicallab.com]
- 18. labtest.com.br [labtest.com.br]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound Blood Test: Procedure, Preparation, and Risks [healthline.com]
Technical Support Center: Troubleshooting Bilirubin Measurement Variability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in bilirubin measurement results. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Pre-Analytical Issues
1. What are the most common pre-analytical factors that can affect this compound measurement?
Pre-analytical errors are a significant source of variability in laboratory results and can occur during patient preparation, sample collection, and sample handling.[1][2][3] For this compound measurement, key factors include:
-
Patient-Related Factors: Biological variations such as age, gender, and geographic location can influence this compound levels.[1] Strenuous exercise right before sample collection can also lead to elevated levels.[4][5]
-
Sample Collection: The site of the blood draw can cause variations. While there isn't universal agreement on the clinical significance of these differences, capillary blood samples are often preferred for neonates to minimize the sample volume.[6] However, capillary collection has a higher risk of in vitro hemolysis.[6] The use of a tourniquet for an extended period can also alter the concentration of protein-bound analytes like this compound.[5]
-
Sample Handling and Storage: this compound is light-sensitive, and exposure to light can lead to its degradation, potentially by as much as 50%.[1] Delays in processing, improper storage temperatures, and freeze-thaw cycles can also introduce errors.[5] For instance, plasma should generally be separated from cells within one hour of collection, and serum within two hours.[5]
2. How does the choice of anticoagulant affect this compound results?
Certain anticoagulants can interfere with this compound assays.[7] It is crucial to follow the specific recommendations of the assay manufacturer regarding the appropriate anticoagulant to use. Using an incorrect anticoagulant can lead to erroneous results.
Analytical Interferences
3. What is the impact of hemolysis, lipemia, and icterus on this compound measurements?
Hemolysis (rupturing of red blood cells), lipemia (excess lipids in the blood), and icterus (high this compound levels) are the most common endogenous interferences in clinical chemistry.[7][8] Their effects are method-dependent.[7]
-
Hemolysis: This can cause both positive and negative interference depending on the this compound and hemoglobin concentrations.[9] Hemoglobin absorbs light at wavelengths used in some this compound assays, leading to spectral interference.[10][11] It can also have "pseudo" peroxidase activity that interferes with diazonium methods.[10]
-
Lipemia: High levels of triglycerides cause turbidity, which can interfere with spectrophotometric measurements by light scattering, often leading to falsely increased results.[3][7]
-
Icterus: High concentrations of this compound itself can interfere with the measurement of other analytes and can also be problematic for certain this compound assay methodologies, especially at very high concentrations.[7][10]
4. How can I minimize interference from hemolysis, lipemia, and icterus?
Minimizing these interferences often starts with proper sample collection and handling.[7]
-
Hemolysis: Careful venipuncture technique is crucial to avoid in vitro hemolysis.[7]
-
Lipemia: Whenever possible, samples should be collected from patients who have fasted for at least 12 hours.[7]
-
Icterus: Since this compound cannot be easily removed, sample dilution may be necessary to reduce its concentration to a level below the interference threshold for a particular assay.[11]
Many automated chemistry analyzers have systems to detect and flag samples with high levels of hemolysis, lipemia, and icterus (LIH indices).[12][13]
Troubleshooting Guides
Guide 1: Investigating Discrepancies Between Different this compound Measurement Methods
It is not uncommon to observe variability when measuring this compound using different analytical methods or instruments.[14][15][16]
Experimental Protocol to Compare Methods:
-
Sample Selection: Obtain a set of patient samples (or quality control materials with known this compound concentrations) that cover a range of this compound levels (low, normal, and high).
-
Parallel Analysis: Analyze the same set of samples on the different instruments or using the different methods being compared. Ensure that the analysis is performed within the same timeframe to minimize time-dependent sample degradation.
-
Data Analysis:
-
Calculate the mean, standard deviation, and coefficient of variation for the results from each method.
-
Perform a correlation analysis (e.g., Pearson correlation) to assess the agreement between the methods.
-
Utilize Bland-Altman plots to visualize the bias and limits of agreement between the two methods.[14][17]
-
Potential Causes for Discrepancies:
-
Different Methodologies: Different assays may use different principles, such as direct spectrophotometry, diazo methods, or enzymatic methods, which can have varying susceptibilities to interferences.[10][18] High-performance liquid chromatography (HPLC) is considered a gold standard for this compound measurement but is not always practical for routine use.[17]
-
Calibration Differences: Lack of standardization in calibrator values between different assay manufacturers is a major contributor to inter-laboratory variability.[16]
-
Interference Susceptibility: As mentioned earlier, different methods have varying degrees of susceptibility to interferences like hemolysis and lipemia.[6][9]
Guide 2: Addressing Inconsistent Direct vs. Indirect this compound Results
Discrepancies between direct (conjugated) and indirect (unconjugated) this compound results can point to specific pre-analytical or analytical issues.[19]
Understanding the Measurement:
-
Total this compound: Measures the sum of direct and indirect this compound.[20]
-
Direct this compound: Primarily measures conjugated this compound, but can also include a portion of unconjugated this compound that reacts with the assay reagents.[20]
-
Indirect this compound: Is typically not measured directly but is calculated by subtracting the direct this compound value from the total this compound value.[20][21]
Troubleshooting Steps:
-
Review Sample Quality: Check for any flags indicating hemolysis, lipemia, or icterus, as these can disproportionately affect direct and total this compound measurements.
-
Consider Delta this compound: In cases of prolonged cholestasis, a fraction of conjugated this compound can become covalently bound to albumin, forming delta this compound. This form is measured as part of the direct this compound fraction and has a longer half-life, which can lead to persistently elevated direct this compound levels.
-
Evaluate for Drug Interferences: Certain drugs can interfere with the this compound conjugation process or the assays themselves.[4][22]
Data Presentation
Table 1: Common Interferences in this compound Assays
| Interferent | Mechanism of Interference | Potential Effect on this compound Result | Mitigation Strategy |
| Hemolysis | Spectral interference from hemoglobin; pseudo-peroxidase activity.[10][11] | Can be positive or negative depending on the assay and concentrations.[9] | Proper sample collection; use of methods with bichromatic readings or sample blanking.[10] |
| Lipemia | Light scattering in spectrophotometric assays; volume displacement.[3][7] | Typically causes falsely elevated results.[7] | Patient fasting; ultracentrifugation of the sample. |
| Icterus | Spectral interference at high concentrations; reactivity with assay reagents.[10][11] | Can interfere with the accuracy of the measurement itself. | Sample dilution.[11] |
Table 2: Comparison of Common this compound Measurement Methods
| Method | Principle | Advantages | Disadvantages |
| Direct Spectrophotometry | Measures absorbance of this compound at a specific wavelength (e.g., 454 nm).[18] | Simple, rapid, requires a small sample volume.[18] | Prone to interference from other pigments; generally limited to use in neonates.[18] |
| Diazo Method | This compound reacts with a diazo reagent to form a colored azothis compound compound. | Widely used and automated. | Susceptible to interference from hemoglobin.[6][10] |
| Enzymatic Method | Uses the enzyme this compound oxidase to catalyze the oxidation of this compound. | Generally more specific and less prone to interference from hemoglobin. | |
| High-Performance Liquid Chromatography (HPLC) | Separates different this compound fractions before quantification. | Considered the gold standard for accuracy and specificity.[17] | More complex, time-consuming, and not suitable for routine high-throughput testing. |
| Transcutaneous Bilirubinometry (TcB) | Measures the yellowness of the skin and subcutaneous tissue.[14][17] | Non-invasive, provides instant results.[14] | Tends to underestimate this compound at high concentrations; less accurate after phototherapy.[14][23] |
Visualizations
Caption: this compound Metabolism Pathway
Caption: Troubleshooting Workflow for this compound Measurement Variability
References
- 1. Useful tips to avoid preanalytical errors in blood gas testing: neonatal total this compound [acutecaretesting.org]
- 2. researchgate.net [researchgate.net]
- 3. journaldamc.com [journaldamc.com]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Deficiencies in Centralized Jaundice Testing [theneolight.com]
- 7. eclinpath.com [eclinpath.com]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. [PDF] Comparative interference by haemolysis in automated assays for this compound at multiple analyte concentrations | Semantic Scholar [semanticscholar.org]
- 10. sundiagnostics.us [sundiagnostics.us]
- 11. clinicallab.com [clinicallab.com]
- 12. eclinpath.com [eclinpath.com]
- 13. medpace.com [medpace.com]
- 14. This compound measurement for neonates: comparison of 9 frequently used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. mitohealth.com [mitohealth.com]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Measurement and clinical usefulness of this compound in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Light Intensity and Wavelength in Jaundice Phototherapy Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the experimental optimization of phototherapy for jaundice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for in vitro bilirubin photodegradation?
A1: The optimal wavelength for in vitro this compound photodegradation is in the blue-green region of the spectrum.[1] While this compound has a broad absorption spectrum, the most effective wavelengths for photoisomerization are in the blue spectrum, from approximately 390 to 470 nm.[1] Research suggests that the peak efficacy for this compound degradation and lumirubin production occurs between 490 and 500 nm.[2][3] It is important to note that tissue penetration of light increases with wavelength, so a balance must be struck between the wavelength that is most readily absorbed by this compound and the wavelength that can most effectively penetrate the skin to reach the this compound.[1]
Q2: What is the recommended light intensity (irradiance) for experimental phototherapy?
A2: For experimental purposes, it is crucial to precisely control and measure the irradiance. Standard phototherapy is typically delivered at an irradiance of 8-10 µW/cm²/nm, while intensive phototherapy uses an irradiance of 30 µW/cm²/nm or higher.[1] In research settings, the specific irradiance should be a key variable in your experimental design to determine dose-response relationships.
Q3: How does the presence of human serum albumin (HSA) affect in vitro phototherapy experiments?
A3: Human serum albumin is a critical component in in vitro phototherapy experiments as it is the primary carrier of this compound in the blood. The binding of this compound to HSA influences its photochemical properties. When preparing your this compound solutions, it is essential to use HSA to mimic physiological conditions. The concentration of HSA can affect the rate of photodegradation and the quantum yield of photoisomerization.
Q4: What are the primary photoisomers of this compound, and how can they be measured?
A4: The primary photoisomers of this compound are configurational isomers (4Z,15E-bilirubin) and structural isomers (Z-lumirubin).[1] Configurational isomerization is a reversible process, while the formation of lumirubin is irreversible.[1] These isomers can be separated and quantified using High-Performance Liquid Chromatography (HPLC).[4][5][6]
Q5: Can phototherapy induce cellular stress?
A5: Yes, phototherapy can induce oxidative stress.[7][8][9] The absorption of light by this compound can lead to the production of reactive oxygen species (ROS), which can cause cellular damage.[8] When conducting in vitro experiments with cell cultures, it is important to assess for markers of oxidative stress, such as malondialdehyde (MDA) levels and catalase activity, to understand the full biological effects of the phototherapy parameters being tested.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound photodegradation rates between experiments. | 1. Inconsistent light source irradiance: The output of LED and other light sources can fluctuate. 2. Degradation of this compound stock solution: this compound is light-sensitive and can degrade over time, even in the dark.[10] 3. Variations in temperature: Temperature can affect the rate of photochemical reactions. 4. Presence of oxygen: Oxygen can participate in photo-oxidation reactions, altering the degradation pathway.[10] | 1. Calibrate your light source before each experiment using a reliable spectroradiometer. Ensure the distance between the light source and the sample is consistent. 2. Prepare fresh this compound solutions for each experiment from a powder stored under appropriate conditions (dark, inert atmosphere). Protect solutions from light at all times using amber vials or foil wrapping.[11][12] 3. Use a temperature-controlled environment for your experiments, such as an incubator or a water bath.[2] 4. For studies focused purely on photoisomerization, consider de-gassing your solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Poor separation or resolution of this compound isomers in HPLC. | 1. Inappropriate mobile phase composition: The polarity and pH of the mobile phase are critical for separating the isomers. 2. Degraded HPLC column: The stationary phase of the column can degrade over time. 3. Sample degradation post-irradiation: Photoisomers can revert or degrade if not analyzed promptly. | 1. Optimize your mobile phase. A common mobile phase consists of a methanol/water gradient with an ion-pairing agent like di-n-octylamine acetate.[4] 2. Use a new or thoroughly cleaned column. A C18 column is typically used for this compound isomer separation.[4] 3. Analyze samples immediately after irradiation. If immediate analysis is not possible, store samples at low temperature in the dark. |
| Spectrophotometric measurements of this compound are not reproducible. | 1. Interference from other substances: Hemoglobin and other pigments can interfere with the absorbance measurement of this compound. 2. Light-induced degradation during measurement: Exposure to the spectrophotometer's light source can cause photodegradation. 3. This compound aggregation: In aqueous solutions, this compound can form aggregates, which affects its spectral properties.[13] | 1. Use appropriate blank solutions and consider using a dual-wavelength spectrophotometer to correct for hemoglobin interference.[14] 2. Minimize the exposure time of the sample to the light beam in the spectrophotometer. 3. Ensure your this compound is fully dissolved in the solvent (e.g., DMSO) before diluting into an aqueous buffer containing HSA.[12] |
Quantitative Data
Table 1: In Vitro this compound Photodegradation Half-Life at Different Wavelengths
| Wavelength (nm) | Half-life (t½) in minutes |
| 390 | 63 |
| 460 ± 10 | 31 |
| 500 | 17 |
| Data from in vitro experiments using a this compound solution (25 mg/dL) in 4% human serum albumin at 37°C with a normalized absolute irradiance of 4.2 x 10¹⁵ photons/cm²/s.[2][3] |
Table 2: Quantum Yields (Φ) of this compound Photoisomerization
| Photoisomerization Process | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| 4Z,15Z → 4Z,15E | 457.9 | 0.109 ± 0.010 |
| 4Z,15Z → 4Z,15E | 514.5 | 0.054 ± 0.005 |
| Z,Z-bilirubin → Z-lumirubin | 450-530 | 7.2 - 18 x 10⁻⁴ |
| Quantum yields were measured for this compound bound to human serum albumin.[15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare stable and accurate this compound standard solutions for in vitro phototherapy experiments.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber glass vials or aluminum foil
-
Vortex mixer
-
Microbalance
Procedure:
-
Work in a dimly lit room to minimize light exposure to the this compound.
-
Prepare a stock solution of this compound (e.g., 5 mM) by dissolving a precisely weighed amount of this compound powder in DMSO. Vortex until fully dissolved.
-
Aliquot the stock solution into small, amber microcentrifuge tubes and store at -20°C for up to 4 months. Avoid repeated freeze-thaw cycles.
-
Prepare a working solution by diluting the this compound stock solution in PBS containing a physiological concentration of HSA (e.g., 4%).
-
Allow the working solution to equilibrate for at least 30 minutes before use to ensure proper binding of this compound to HSA.
-
The final concentration of the working solution should be determined based on the specific experimental requirements.
Reference: Adapted from protocols for preparing nanomolar aqueous this compound standard solutions.[11][12]
Protocol 2: In Vitro this compound Photodegradation Assay
Objective: To determine the rate of this compound photodegradation at a specific wavelength and irradiance.
Materials:
-
This compound working solution (from Protocol 1)
-
Calibrated light source (e.g., LED with a specific wavelength and band-pass filter)
-
Spectroradiometer
-
Temperature-controlled chamber or water bath
-
Amber microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Calibrate the light source to deliver the desired irradiance at the sample position using a spectroradiometer.
-
Place a known volume of the this compound working solution into amber microcentrifuge tubes.
-
Place the tubes in a temperature-controlled chamber set to 37°C.
-
Expose the samples to the calibrated light source for specific durations (e.g., 0, 5, 10, 20, 30, 60 minutes). A no-light control sample should be kept in the dark at the same temperature.
-
At each time point, immediately analyze the concentration of remaining this compound using a spectrophotometer (measuring absorbance at ~460 nm) or by HPLC for more detailed isomer analysis.
-
Calculate the half-life of this compound photodegradation from the concentration versus time data.
Reference: Based on in vitro this compound photodegradation methods.[2][3]
Protocol 3: HPLC Analysis of this compound Photoisomers
Objective: To separate and quantify this compound and its major photoisomers (4Z,15E-bilirubin and Z-lumirubin).
Materials:
-
Irradiated this compound samples
-
HPLC system with a diode-array detector
-
C18 reverse-phase HPLC column
-
Mobile phase: 0.1 M di-n-octylamine acetate in methanol and water
-
Acetonitrile
-
Standards for this compound and its isomers (if available)
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare the samples for injection by mixing an aliquot of the irradiated this compound solution with an equal volume of ice-cold mobile phase to precipitate the protein.
-
Centrifuge the sample to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Run a gradient elution program to separate the different this compound species.
-
Monitor the elution profile at the absorbance maximum of this compound (~450 nm).
-
Identify and quantify the peaks corresponding to 4Z,15Z-bilirubin, 4Z,15E-bilirubin, and Z-lumirubin based on their retention times and comparison to standards or published chromatograms.
Reference: Adapted from HPLC methods for this compound photoisomer analysis.[4][17][18]
Visualizations
Caption: Photochemical pathway of this compound breakdown during phototherapy.
Caption: General experimental workflow for in vitro phototherapy studies.
Caption: Simplified pathway of phototherapy-induced oxidative stress.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. scispace.com [scispace.com]
- 3. The effect of light wavelength on in vitro this compound photodegradation and photoisomer production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. In vitro effects of light on serum this compound subfractions measured by high-performance liquid chromatography: comparison with four routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototherapy for neonatal jaundice: in vivo clearance of this compound photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paediatricaindonesiana.org [paediatricaindonesiana.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant status in neonatal jaundice before and after phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolysis of this compound in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arts.units.it [arts.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Quantum yields for laser photocyclization of this compound in the presence of human serum albumin. Dependence of quantum yield on excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wavelength-dependent quantum yield for Z----E isomerization of this compound complexed with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Method for Separation of this compound and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Mitigating Racial Bias in Transcutaneous Bilirubin Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential racial bias when using transcutaneous bilirubin (TcB) measurement devices.
Frequently Asked Questions (FAQs)
Q1: Do transcutaneous bilirubinometers provide accurate readings across all infant skin tones?
A1: Research indicates that skin pigmentation can affect the accuracy of transcutaneous this compound (TcB) measurements.[1][2] Devices may be less accurate in infants with darker skin tones due to the way melanin absorbs and scatters light, which can interfere with the spectrophotometric technology used by TcB devices.[1][2] Studies have shown conflicting results, with some reporting an overestimation of serum this compound in darker-skinned neonates, while others have found an underestimation, particularly at higher this compound levels.[1][3][4][5][6]
Q2: What is the underlying technical reason for the discrepancy in TcB measurements in infants with darker skin?
A2: The primary reason for the discrepancy lies in the optical principles of TcB devices. These devices measure the yellowness of the skin by analyzing reflected light at different wavelengths to estimate the this compound concentration.[7] However, melanin, the pigment responsible for darker skin tones, has a broad absorption spectrum that can overlap with that of this compound.[8][9] This overlap can confound the device's algorithm, leading to inaccurate estimations of the true this compound level.[9] While many devices use a second wavelength to correct for hemoglobin absorption and different optical paths to account for melanin, these corrections may not be sufficient in all cases.[3][4]
Q3: Are there specific TcB device models that are known to be more or less susceptible to racial bias?
A3: Different TcB devices may show varying degrees of accuracy across different populations.[10][11][12] For instance, some studies have compared devices like the BiliCheck and the Konica Minolta JM-103/105, noting differences in their performance in multiracial populations.[11][12][13] The JM-103 has been reported to overestimate serum this compound in Black babies and underestimate it in white babies.[12] It is crucial for researchers to consult validation studies for the specific device they are using and to be aware of its performance characteristics in diverse populations.
Q4: How can I determine if my TcB device is providing biased readings in my study population?
A4: To assess for potential bias, it is recommended to perform a validation study within your specific patient population. This involves comparing TcB measurements with total serum this compound (TSB) levels obtained through standard laboratory methods (heel stick).[14] A significant and systematic difference between TcB and TSB readings in a particular racial or ethnic group would suggest the presence of bias.
Q5: What are the clinical and research implications of inaccurate TcB measurements due to racial bias?
Troubleshooting Guide
Problem: Consistently higher or lower TcB readings in infants with darker skin tones compared to serum this compound.
| Possible Cause | Troubleshooting Step |
| Device Calibration: The device may not be calibrated for a diverse range of skin pigmentation. | 1. Review the manufacturer's calibration specifications and inquire if population-specific calibration data is available. 2. If possible, perform a user-calibration against a range of skin phantom standards with varying melanin concentrations. |
| Measurement Site: The anatomical location of the measurement can influence accuracy. | 1. Studies suggest that measurements on the sternum may be less affected by racial differences in skin pigmentation compared to the forehead.[14] 2. Ensure consistent measurement placement across all subjects as per a standardized protocol. |
| Device Algorithm Limitations: The device's internal algorithm may not adequately correct for the confounding effects of melanin. | 1. Contact the device manufacturer to understand the specifics of their algorithm for melanin correction. 2. Consider using a correction factor derived from a validation study within your specific population, although this should be done with caution and clear documentation.[7] |
| External Light Interference: Ambient light conditions can potentially affect the device's optical sensors. | 1. Ensure measurements are taken in a controlled lighting environment as specified by the device manufacturer. 2. Shield the measurement site from direct, bright light during the reading. |
Quantitative Data Summary
The following tables summarize findings from studies investigating the difference between transcutaneous this compound (TcB) and serum this compound (SB) across different ethnic groups.
Table 1: Mean Difference between TcB and SB by Ethnic Group (mg/dL)
| Ethnic Group | Mean Difference (TcB - SB) in mg/dL | Study |
| White/Caucasian | -0.19 | [7][16][18] |
| Chinese | 0.90 | [7][16][18] |
| Indian | 1.12 | [7][16][18] |
| Black/African | 2.47 | [7][16][18] |
| Latino | 0.42 | [7][16][18] |
| Arab | -0.08 | [7][16][18] |
Source: Adapted from a study investigating ethnically diverse late preterm and term newborns.[7][16][18]
Table 2: Underestimation of TcB at Higher this compound Levels in Relation to Skin Pigmentation (in vitro study)
| Mimicked Melanosome Volume Fraction | Underestimation at a TcB level of 250 µmol/L |
| 0% (Unpigmented) | Baseline |
| Increasing Volume Fractions (up to 40%) | 26–132 µmol/L |
Source: Based on an in vitro study using skin phantoms to mimic varying skin pigmentation.[3][4][17]
Experimental Protocols
Protocol 1: Validation of TcB Device Accuracy in a Diverse Neonatal Population
Objective: To determine the agreement between transcutaneous this compound (TcB) measurements from a specific device and total serum this compound (TSB) levels across different racial and ethnic groups.
Methodology:
-
Subject Recruitment:
-
Enroll a prospective cohort of healthy term and late preterm neonates from diverse racial and ethnic backgrounds.
-
Obtain informed parental consent.
-
Record self-reported maternal race and ethnicity.[19]
-
-
Data Collection:
-
Within a short timeframe (e.g., 30 minutes) of each other, perform both a TcB measurement and a heel stick for TSB measurement.[20]
-
For TcB measurements, standardize the measurement site (e.g., mid-sternum) for all infants.[16] Take the average of three consecutive readings.[16]
-
Record the make and model of the TcB device used.
-
-
Laboratory Analysis:
-
Analyze the blood sample for TSB concentration using a validated laboratory method (e.g., colorimetric diazo method).[16]
-
-
Statistical Analysis:
-
Use Pearson correlation coefficients to assess the overall correlation between TcB and TSB.
-
Create Bland-Altman plots to visualize the agreement between the two methods and identify any systematic bias.
-
Perform subgroup analyses based on racial/ethnic groups to determine if the bias varies significantly.
-
A multivariate linear regression analysis can be used to assess the impact of skin tone on the agreement between TcB and TSB measurements.[5][21]
-
Visualizations
Caption: Workflow for validating TcB device accuracy.
Caption: Key factors that can influence TcB accuracy.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Skin color influences transcutaneous this compound measurements: a systematic in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reliability of transcutaneous this compound determination based on skin color determined by a neonatal skin color scale of our own - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Variability of Transcutaneous this compound Determinations Between Different Ethnic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of melanin, oxyhemoglobin and this compound on transcutaneous bilirubinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Libra ETD [libraetd.lib.virginia.edu]
- 10. Transcutaneous this compound nomograms in African neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring transcutaneous this compound: a comparative analysis of three devices on a multiracial population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcutaneous bilirubinometers and ethnicity | ADC Fetal & Neonatal Edition [fn.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Libra Open | Using Technological Politics to Examine Racial Healthcare [libraopen.lib.virginia.edu]
- 16. mdpi.com [mdpi.com]
- 17. research.utwente.nl [research.utwente.nl]
- 18. Study of the Variability of Transcutaneous this compound Determinations Between Different Ethnic Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Impact of skin tone on the performance of a transcutaneous jaundice meter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of the Diazo-Reaction for Bilirubin Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of bilirubin using the diazo-reaction.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound quantification experiments using the diazo method.
Issue 1: Inconsistent or non-reproducible this compound readings.
| Potential Cause | Troubleshooting Step |
| Reagent Instability | The diazo reagent is light-sensitive and unstable. It is crucial to prepare it fresh before each use. Store stock solutions of sulfanilic acid and sodium nitrite according to the manufacturer's instructions, typically in a cool, dark place. |
| Temperature Fluctuations | The diazo reaction is temperature-sensitive. Ensure that all reactions are carried out at a constant and controlled temperature.[1] |
| Incorrect Incubation Times | Adhere strictly to the incubation times specified in the protocol. Variations in timing, especially for the direct this compound reaction, can lead to inaccurate results. |
| Contaminated Glassware | Use clean, high-quality glassware to avoid contamination that can interfere with the colorimetric readings. |
Issue 2: Falsely elevated this compound results.
| Potential Cause | Troubleshooting Step |
| Lipemia (High Lipid Content) | Lipemic samples can cause turbidity, leading to light scattering and falsely high absorbance readings.[2][3] To mitigate this, use a sample blank that contains the serum or plasma sample and all reagents except the sodium nitrite. Alternatively, ultracentrifugation can be used to clear the lipids, though this may not be practical for all settings. The vanadate oxidase method is less susceptible to lipemia interference.[4][5][6] |
| Paraproteins | High concentrations of paraproteins can also cause turbidity and interfere with the assay.[4] Consider alternative methods if this is a known issue with your samples. |
| Drug Interference | Certain drugs can interfere with the diazo reaction. For example, diazepam and its metabolites can absorb light in the same range as the azothis compound complex, leading to false positives.[7] Review the sample's medication history if unexpected results are obtained. |
| High Unconjugated this compound in Direct this compound Assay | Some of the unconjugated this compound may react with the diazo reagent in the direct this compound assay, especially with higher concentrations of sodium nitrite, leading to an overestimation of the direct fraction.[8][9] |
Issue 3: Falsely low this compound results.
| Potential Cause | Troubleshooting Step |
| Hemolysis (Rupture of Red Blood Cells) | Hemoglobin released from red blood cells can interfere with the diazo reaction, often leading to falsely decreased results.[10][11] Oxyhemoglobin can inhibit the reaction, and its conversion to acid hematin can cause the oxidative destruction of this compound.[12] Whenever possible, use non-hemolyzed samples. If samples are hemolyzed, consider using a method less affected by hemolysis, such as the vanadate oxidase method.[4][5][6] |
| Exposure to Light | This compound is photosensitive and will degrade upon exposure to light, leading to lower measured values. Protect samples from light at all stages of collection, storage, and analysis. |
| Improper pH | The pH of the reaction is critical. Ensure that all reagents are prepared correctly and that the final reaction pH is within the optimal range for the specific method being used (e.g., Jendrassik-Grof vs. Malloy-Evelyn). |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of the diazo-reaction for this compound quantification?
A1: The main limitations include:
-
Interference: Susceptibility to interference from endogenous substances like hemoglobin (from hemolysis) and lipids (lipemia), which can lead to inaccurate results.[4][10]
-
Inaccuracy in Fractionation: The diazo method for direct this compound may not accurately differentiate between conjugated and delta this compound, and can sometimes include a portion of the unconjugated fraction.[13][14] High-performance liquid chromatography (HPLC) is the gold standard for accurate fractionation of this compound.[15][16][17]
-
Reagent Instability: The diazo reagent is unstable and must be prepared fresh.
Q2: What is the difference between the Jendrassik-Grof and Malloy-Evelyn methods?
A2: Both are modifications of the diazo reaction, but they differ primarily in the accelerator used to facilitate the reaction of unconjugated this compound and the final pH of the reaction.
-
Jendrassik-Grof: Uses a caffeine-benzoate-acetate solution as an accelerator and measures the final azothis compound color in an alkaline medium, which minimizes interference from hemoglobin.[18][19]
-
Malloy-Evelyn: Employs methanol as the accelerator and the reaction is carried out in an acidic medium. This method is generally considered more susceptible to interference from hemoglobin.[20][21]
Q3: Are there alternative methods to the diazo reaction for this compound measurement?
A3: Yes, several alternative methods are available:
-
Enzymatic Methods: These assays use the enzyme this compound oxidase to oxidize this compound, and the change in absorbance is measured. These methods can show disparities with the diazo method, particularly for conjugated this compound.[13][14][22][23]
-
Vanadate Oxidase Method: This method is based on the oxidation of this compound by vanadate and is known to be less affected by interference from hemolysis and lipemia.[4][5][6][24][25]
-
Direct Spectrophotometry: This method directly measures the absorbance of this compound in the sample. It is simple and rapid but can be affected by other pigments in the serum.
-
High-Performance Liquid Chromatography (HPLC): Considered the reference or gold standard method for the accurate separation and quantification of the different this compound fractions (unconjugated, monoconjugated, diconjugated, and delta this compound).[15][16][17] However, it is more complex and less suited for routine clinical use.
Q4: How can I minimize interference from hemolysis in my samples?
A4: The best practice is to avoid hemolysis during sample collection and handling. If you must use a hemolyzed sample, the Jendrassik-Grof method is generally less affected than the Malloy-Evelyn method. For critical applications, consider using an alternative method like the vanadate oxidase assay, which shows significantly less interference from hemolysis.[4][5][6]
Data Presentation
Table 1: Performance Comparison of this compound Assay Methods
| Method | Principle | Linearity (mg/dL) | Intra-assay CV (%) | Inter-assay CV (%) | Key Advantages | Key Disadvantages |
| Diazo (Jendrassik-Grof) | Colorimetric reaction with diazotized sulfanilic acid and caffeine accelerator. | Up to 30 | 2.3 - 2.9 | 2.4 - 3.7 | Well-established, cost-effective, easily automated. | Potential interference from hemolysis and lipemia.[26] |
| Diazo (Malloy-Evelyn) | Colorimetric reaction with diazotized sulfanilic acid and methanol accelerator. | Varies | Varies | Varies | Simple and widely used historically. | More susceptible to hemoglobin interference than Jendrassik-Grof.[20][21] |
| Enzymatic (this compound Oxidase) | Oxidation of this compound by this compound oxidase, leading to a decrease in absorbance. | Up to 25 | 2.7 - 3.2 | 2.0 - 4.5 | High specificity for this compound. | Can be more expensive than diazo methods; potential for incomplete oxidation of some this compound fractions.[13][14][26] |
| Vanadate Oxidase | Oxidation of this compound to biliverdin by vanadate. | Up to 20 | Comparable to diazo | Comparable to diazo | Less interference from hemolysis and lipemia.[4][5][24] | Newer method, may not be as widely available. |
| HPLC | Chromatographic separation of this compound fractions. | Wide | < 5 | < 5 | Gold standard for accurate fractionation.[15][16][17] | Complex, time-consuming, and expensive; not suitable for routine high-throughput analysis. |
Experimental Protocols
Protocol 1: Jendrassik-Grof Method for Total and Direct this compound
Principle: Direct (conjugated) this compound reacts with diazotized sulfanilic acid to form a pink-to-reddish azothis compound. For total this compound, a caffeine-benzoate accelerator is added to release albumin-bound unconjugated this compound, allowing it to react with the diazo reagent. The addition of a strongly alkaline solution converts the red azothis compound to a more stable blue-green color, which is measured spectrophotometrically.
Reagents:
-
Sulfanilic Acid Solution
-
Sodium Nitrite Solution (prepare fresh)
-
Diazo Reagent (freshly prepared by mixing sulfanilic acid and sodium nitrite solutions)
-
Caffeine-Sodium Benzoate Accelerator
-
Alkaline Tartrate Solution
-
This compound Standard
Procedure for Total this compound:
-
Pipette the sample (serum or plasma) into a test tube.
-
Add the caffeine-sodium benzoate accelerator solution and mix.
-
Add the freshly prepared diazo reagent and mix.
-
Incubate for the specified time (e.g., 10-30 minutes) at a controlled temperature.
-
Add the alkaline tartrate solution to stop the reaction and develop the final color.
-
Measure the absorbance at the appropriate wavelength (e.g., 600 nm) against a sample blank.
Procedure for Direct this compound:
-
Pipette the sample into a separate test tube.
-
Add a saline or buffer solution (without the accelerator).
-
Add the diazo reagent and incubate for a specified time (e.g., 5 minutes).
-
Add the alkaline tartrate solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 546 nm).
Calculation: Calculate the this compound concentration based on the absorbance readings compared to a this compound standard. Indirect (unconjugated) this compound is calculated by subtracting the direct this compound from the total this compound.
Protocol 2: Malloy-Evelyn Method for Total and Direct this compound
Principle: this compound in the sample reacts with diazotized sulfanilic acid to form a reddish-purple azothis compound. Direct this compound reacts in an aqueous solution, while methanol is added as an accelerator to measure total this compound. The intensity of the color is measured spectrophotometrically at 540 nm.[24]
Reagents:
-
Diazo Reagent A (Sulfanilic acid in HCl)
-
Diazo Reagent B (Sodium Nitrite in water)
-
Working Diazo Reagent (freshly prepared by mixing Diazo Reagent A and B)
-
Methanol
-
This compound Standard
Procedure for Total this compound:
-
Label test tubes for "Total Test" (TT) and "Total Blank" (TB).
-
Add the sample (serum) to both tubes.
-
Add the working diazo reagent to the TT tube.
-
Add a blank reagent (e.g., 1.5% HCl) to the TB tube.
-
Add methanol to both tubes.
-
Mix and incubate at room temperature in the dark for 30 minutes.
-
Read the optical density at 540 nm.
Procedure for Direct this compound:
-
Label test tubes for "Direct Test" (DT) and "Direct Blank" (DB).
-
Add the sample to both tubes.
-
Add the working diazo reagent to the DT tube.
-
Add the blank reagent to the DB tube.
-
Add distilled water (instead of methanol) to both tubes.
-
Mix and read the optical density at 540 nm after exactly one minute.
Calculation: The concentration of this compound is calculated by comparing the absorbance of the sample to that of a known standard, after subtracting the respective blank readings.
Visualizations
Caption: Overview of this compound metabolism and causes of jaundice.
Caption: General experimental workflow for the diazo-based this compound assay.
Caption: A logical workflow for troubleshooting inaccurate this compound results.
References
- 1. biolabo.fr [biolabo.fr]
- 2. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Operational impact of using a vanadate oxidase method for direct this compound measurements at an academic medical center clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. This compound (Vanadate Oxidation) [randox.com]
- 7. False-Positive Elevation of Blood Gas this compound in a Patient With Mixed Drug Overdose Involving Pregabalin and Diazepam Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inaccurate values for direct this compound with some commonly used direct this compound procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deficiencies in Centralized Jaundice Testing [theneolight.com]
- 11. Useful tips to avoid preanalytical errors in blood gas testing: neonatal total this compound [acutecaretesting.org]
- 12. Mechanism of interference by hemoglobin in the determination of total this compound. I. Method of Malloy-Evelyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences between enzymatic and diazo methods for measuring direct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. The measurement of this compound fractions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An assay for separating and quantifying four this compound fractions in untreated human serum using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mediresonline.org [mediresonline.org]
- 20. aimdrjournal.com [aimdrjournal.com]
- 21. A Comparitive Study of Detection of Serum Total and Direct this compound by Jendrassik & Grof and Automated Method [mediresonline.org]
- 22. [PDF] Differences Between Enzymatic and Diazo Methods for Measuring Direct this compound | Semantic Scholar [semanticscholar.org]
- 23. Enzymatic determination of this compound fractions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of the vanadate oxidase method with the diazo method for serum this compound determination in dog, monkey, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the Vanadate Oxidase Method with the Diazo Method for Serum this compound Determination in Dog, Monkey, and Rat | Semantic Scholar [semanticscholar.org]
- 26. benchchem.com [benchchem.com]
methods for stabilizing bilirubin in standard solutions for assay calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bilirubin standard solutions for assay calibration.
Troubleshooting Guides
Issue: Inconsistent or low readings in my this compound assay calibration curve.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | This compound is highly sensitive to light and temperature. Ensure all standard solutions are prepared under dim light and stored in amber vials or tubes wrapped in aluminum foil.[1][2][3] Prepare fresh working standards immediately before use. For longer-term storage of stock solutions, use -70°C.[4] |
| Incomplete Dissolution | Ensure the this compound powder is fully dissolved in the initial solvent (e.g., DMSO) before further dilution.[5][6] Vortex thoroughly after each dilution step. |
| Matrix Effects | The protein matrix can significantly affect the molar absorptivity of azothis compound.[4] Use the same protein base (e.g., BSA or HSA) for your standards as in your samples if possible. |
| Pipetting Inaccuracy | Inaccurate pipetting, especially of viscous solutions like DMSO, can lead to errors in concentration.[5] Use calibrated pipettes and proper pipetting techniques. |
| Adsorption to Plastics | This compound can adsorb to the surface of plastic tubes.[5] It is recommended to not re-use plastic tubes for this compound solutions.[5] |
Issue: Precipitate forms in my aqueous this compound working solutions.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | Unconjugated this compound has very low solubility in aqueous solutions at physiological pH.[5][7] The addition of a protein carrier like bovine serum albumin (BSA) is crucial to increase solubility and stability.[5][8][9] |
| Incorrect pH | Ensure the pH of your buffer (e.g., PBS) is at 7.4 to mimic physiological conditions and aid in solubility when complexed with albumin.[5][10] |
| Solvent Shock | When diluting the DMSO stock solution into an aqueous buffer, add the stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound stock solutions?
A1: this compound stock solutions, typically prepared in DMSO, should be stored in small aliquots in amber vials or tubes wrapped in aluminum foil at -20°C for up to 4 months or at -70°C for longer-term stability.[4][5][6][10] Avoid repeated freeze-thaw cycles.[11]
Q2: Why is my this compound standard solution a different color than expected?
A2: A color change, often a fading of the yellow-orange color, can indicate degradation of this compound due to light exposure or oxidation.[2] It is crucial to minimize light exposure at all stages of preparation and storage.
Q3: Can I prepare my this compound standards in water instead of a buffer?
A3: It is not recommended. This compound is poorly soluble in water.[3] A buffered solution at physiological pH (7.4), such as PBS, is necessary to maintain the proper ionic strength and pH for this compound stability, especially when using a protein carrier like BSA.[5][8]
Q4: How long are aqueous this compound working standards stable?
A4: Aqueous this compound standards without a protein stabilizer are highly unstable and should be used immediately (within 5-10 minutes) after preparation.[5][6] When stabilized with BSA, working solutions can be stable for up to 2 hours at room temperature when protected from light.[5]
Q5: What are the key factors for ensuring reproducibility in preparing this compound standards?
A5: Key factors include using high-purity this compound, accurate weighing, proper dissolution in DMSO, use of a protein stabilizer (like BSA) in aqueous dilutions, meticulous protection from light, and consistent temperature control during storage and handling.[4][5]
Data Presentation
Table 1: Stability of this compound Stock Solution (5 mM in DMSO)
| Storage Temperature | Stability | Reference |
| -20°C | Up to 4 months | [5][6][10] |
| -70°C | Stable for longer periods | [4] |
Table 2: Stability of Aqueous this compound Working Solutions (at Room Temperature, Protected from Light)
| Solution Composition | Stability | Reference |
| This compound in PBS (without BSA) | < 10 minutes | [5][6] |
| This compound in PBS with BSA | Up to 2 hours | [5] |
| This compound in serum/plasma | Up to 8 hours | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
-
Weigh out a precise amount of high-purity unconjugated this compound powder in a microcentrifuge tube.
-
Under dim light, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 5 mM.
-
Vortex the tube vigorously until all the this compound powder is completely dissolved.
-
Aliquot the stock solution into amber microcentrifuge tubes or clear tubes wrapped in aluminum foil.
-
Store the aliquots at -20°C or -70°C.
Protocol 2: Preparation of this compound Working Standards with BSA
-
Thaw a single aliquot of the 5 mM this compound stock solution in DMSO.
-
Prepare a solution of Phosphate Buffered Saline (PBS), pH 7.4, containing Bovine Serum Albumin (BSA). A common concentration is 4 g/L.
-
To prepare a 10 µM working solution, dilute 10 µL of the 5 mM stock solution into 4990 µL of the PBS/BSA solution.
-
Vortex the solution thoroughly and allow it to equilibrate for at least 30 minutes at room temperature, protected from light, to allow for this compound-albumin binding.[5]
-
Perform serial dilutions from this 10 µM working solution using the PBS/BSA solution to generate your calibration curve standards.
-
Use the prepared standards within 2 hours for optimal results.[5]
Visualizations
Caption: Experimental workflow for the preparation of stabilized this compound standard solutions.
References
- 1. labtest.com.br [labtest.com.br]
- 2. Photolysis of this compound in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Useful tips to avoid preanalytical errors in blood gas testing: neonatal total this compound [acutecaretesting.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound standard solutions for assay calibration [protocols.io]
- 7. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preparation and validation of nanomolar aqueous this compound standard solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. Effects of temperature and light on the stability of this compound in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
Technical Support Center: Bilirubin-Based Therapeutics Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery methods for bilirubin-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing this compound-based therapeutics? A1: The main obstacles in the clinical application of this compound are its poor water solubility and in vivo instability.[1][2][3] Unconjugated this compound (UCB) is highly hydrophobic, which limits its bioavailability and cellular uptake.[1][3] Furthermore, this compound is susceptible to oxidation, which can reduce its therapeutic efficacy.[1] Nanotechnology, particularly the formulation of this compound-derived nanoparticles (BRNPs), offers a promising solution to overcome these limitations by enhancing solubility, stability, and bioavailability.[1][2]
Q2: Why is my this compound nanoparticle formulation aggregating? A2: Aggregation of this compound nanoparticles can be attributed to several factors:
-
Poor Stability: Unmodified this compound nanoparticles can be unstable in physiological solutions. Surface modification, such as PEGylation (covalent attachment of polyethylene glycol), is a common strategy to increase nanoparticle stability and prevent aggregation.[1][4]
-
pH Sensitivity: The stability of some nanoparticle formulations is pH-dependent. For instance, gold nanoparticles coated with this compound show stability in a pH range of 4 to 12 but tend to aggregate in more acidic conditions.[5]
-
Incorrect Formulation Protocol: Deviations from optimized synthesis protocols, such as incorrect solvent ratios or temperatures, can lead to improper self-assembly and subsequent aggregation.
Q3: What is the typical therapeutic concentration range for this compound? A3: The effective concentration of this compound can vary depending on the experimental model.
-
In Vitro Models: Studies using cell cultures and perfused organs suggest a narrow therapeutic window, with concentrations in the 10–20 µM range being most effective.[3] Concentrations exceeding 25 µM have been shown to induce apoptosis.[3]
-
In Vivo Animal Models: A broader range, from 0.5 to 200 µM, has been shown to be effective across various tissues and injury types.[3] In one rat study, a dose of 10 mg/kg/day resulted in an approximate two-fold increase in serum this compound levels and showed protective effects.[6]
Q4: How does this compound exert its therapeutic effects? A4: this compound's therapeutic properties stem primarily from its potent antioxidant and anti-inflammatory activities.[7][8]
-
Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS).[2][9] This activity is significantly amplified by the this compound-biliverdin redox cycle, where this compound is oxidized to biliverdin, which is then rapidly reduced back to this compound by the enzyme biliverdin reductase.[3][10][11] It also activates the Nrf2 signaling pathway, which upregulates the expression of other antioxidant enzymes.[1][12]
-
Anti-inflammatory Activity: this compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which reduces the expression of pro-inflammatory factors like IL-6 and TNF-α.[1][7]
Troubleshooting Guides
Guide 1: Low Therapeutic Efficacy in an In Vivo Model
If you are observing lower-than-expected therapeutic efficacy in your animal models, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low in vivo efficacy.
Step-by-step guidance:
-
Verify Nanoparticle Characteristics: Before in vivo administration, ensure your this compound nanoparticles (BRNPs) meet quality control specifications. Inconsistent batches can lead to variable results. Refer to the data in Table 1 for typical characterization parameters. If characteristics are suboptimal, refine your synthesis protocol (see Experimental Protocol 1).
-
Assess Biodistribution: Poor accumulation at the target site is a common cause of low efficacy. Use imaging techniques (e.g., with fluorescently labeled BRNPs) to track nanoparticle distribution. The enhanced permeability and retention (EPR) effect typically guides passive accumulation in inflamed tissues or tumors.[13] If accumulation is low, consider modifying the nanoparticle surface with targeting ligands (e.g., hyaluronic acid) for specific receptors.[1]
-
Evaluate Drug Release Profile: The therapeutic agent must be released at the site of action. This compound itself can act as the therapeutic, or it can be a carrier for other drugs.[13] Design your nanoparticles to release their payload in response to the local microenvironment, such as high levels of ROS, which can oxidize and disassemble the nanoparticle structure.[14][13]
-
Re-evaluate Dosing Regimen: The administered dose may be insufficient to achieve a therapeutic concentration. Conduct a dose-response study to determine the optimal dose and frequency of administration.[6] Be mindful that high concentrations of this compound can be toxic.[3]
Guide 2: Inconsistent Nanoparticle Synthesis Results
Achieving reproducible nanoparticle characteristics is critical for reliable experimental outcomes. Use the following guide to troubleshoot batch-to-batch variability.
Problem: High Polydispersity Index (PDI) or Inconsistent Particle Size
-
Possible Cause: Inefficient or uncontrolled self-assembly process.
-
Solution:
-
Control Solvent Addition: When using a nanoprecipitation method, ensure the solvent containing this compound is added to the non-solvent at a constant, controlled rate under vigorous and consistent stirring.
-
Optimize Temperature: Temperature can affect both solubility and the kinetics of self-assembly. Ensure the temperature is precisely controlled and consistent across all batches.
-
Purification Method: Use dialysis or size exclusion chromatography to remove unreacted materials and narrow the particle size distribution.
-
Problem: Low Drug Loading Capacity (for co-loaded drugs)
-
Possible Cause: Poor compatibility between the drug and the this compound nanoparticle matrix.
-
Solution:
-
Hydrophobicity Matching: this compound nanoparticles are effective at encapsulating hydrophobic drugs.[13] For hydrophilic drugs, modification of the nanoparticle structure may be necessary.
-
Modify Loading Method: Experiment with different drug loading techniques, such as adding the drug during the self-assembly process versus incubating pre-formed nanoparticles with the drug.
-
Data Presentation
Table 1: Typical Characterization Parameters for this compound-Based Nanoparticles
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm | [15] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [15] |
| Surface Charge (Zeta Potential) | Electrophoretic Light Scattering | +10 to +30 mV or -10 to -30 mV | [15] |
| Morphology | TEM / SEM | Uniform spherical shape |[15][16] |
Experimental Protocols
Protocol 1: Synthesis of PEGylated this compound (PEG-BR) Nanoparticles
This protocol describes a common method for synthesizing self-assembled PEG-BR nanoparticles, which enhances the stability and water solubility of this compound.
Materials:
-
Unconjugated this compound (BR)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
Amine-terminated Polyethylene Glycol (NH2-PEG)
-
Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO.
-
Add NHS and EDC to the this compound solution in a molar ratio of approximately 1:2:2 (this compound:EDC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the carboxyl groups of this compound.[1] this compound is light-sensitive.[17]
-
-
Conjugation with PEG:
-
Dissolve NH2-PEG in DMSO.
-
Add the PEG solution dropwise to the activated this compound solution.
-
Allow the mixture to react for 24 hours at room temperature with continuous stirring, protected from light.
-
-
Nanoparticle Self-Assembly:
-
The resulting PEG-BR conjugate will be amphiphilic.
-
Induce self-assembly by adding deionized water dropwise to the DMSO solution under vigorous stirring. The hydrophobic this compound cores will assemble, shielded by the hydrophilic PEG shells.
-
-
Purification:
-
Transfer the nanoparticle solution to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water frequently to remove DMSO and unreacted reagents.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Confirm PEG conjugation using FT-IR spectroscopy.
-
Caption: Workflow for PEG-BR nanoparticle synthesis and characterization.
Signaling Pathway Visualization
This compound's primary mechanism of action as an antioxidant involves scavenging ROS and modulating cellular defense pathways.
Caption: this compound's antioxidant signaling and redox cycle.[1][10][12]
References
- 1. Toward nanotechnology-enabled application of this compound in the treatment and diagnosis of various civilization diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Nanomedicine: A New Frontier in ROS Therapy [theinsightpartners.com]
- 3. This compound as a Therapeutic Molecule: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Stability and binding interaction of this compound on a gold nano-surface: steady state fluorescence and FT-IR investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Protective and curative effects of unconjugated this compound on gene expression of LOX-1 and iNOS in the heart of rats receiving high-fat diet and low dose streptozotocin: a histomorphometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound – new insights into an old molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Frontiers | Physiological Antioxidative Network of the this compound System in Aging and Age-Related Diseases [frontiersin.org]
- 11. Pharmaceutical strategies for preventing toxicity and promoting antioxidant and anti-inflammatory actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP3088353A1 - this compound nanoparticle, use thereof, and preparation method therefor - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization and immobilization of this compound oxidase nanoparticles (BOxNPs) with enhanced activity: Application for serum this compound determination in jaundice patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Bilirubin for Pharmaceutical Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bilirubin for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound for pharmaceutical use?
A1: The main challenges include:
-
Poor Water Solubility: this compound is poorly soluble in water, which complicates its handling and formulation.[1][2]
-
Chemical Complexity: The molecule's complex structure makes its chemical synthesis a difficult endeavor.[1][2]
-
Purification: Separating this compound from isomers and other impurities is challenging and often requires advanced chromatographic techniques.[3]
-
Stability: this compound is sensitive to light and temperature, leading to degradation and the formation of isomers and oxidation products.[4]
-
Scalability and Cost: Traditional synthesis methods can be difficult to scale up for industrial production in a cost-effective manner.[3]
-
Source of Starting Materials: Historically, this compound has been derived from animal sources, which carries risks of virus or prion transmission.[1][5]
Q2: What are the advantages of a total chemical synthesis of this compound over extraction from animal sources?
A2: A total chemical synthesis offers several advantages:
-
Purity and Consistency: It allows for a highly pure product, free from biological contaminants and with greater batch-to-batch consistency.
-
Safety: It eliminates the risk of transmitting viruses or prions that can be associated with animal-derived this compound.[1][5]
-
Scalability: Modern synthetic routes are being designed for large-scale industrial production.[3][6]
-
Cost-Effectiveness: Efficient synthetic pathways using inexpensive starting materials can make the production more economical.[3]
Q3: How can the stability of this compound be maintained during and after synthesis?
A3: To maintain the stability of this compound:
-
Protect from Light: All procedures should be carried out in the dark or under amber light to prevent photo-oxidation and photoisomerization.[4] this compound in plasma is stable for at least 24 hours when refrigerated and protected from light.[7]
-
Control Temperature: Store this compound solutions at low temperatures (e.g., in a refrigerator) to minimize degradation.[4][7]
-
Use of Antioxidants: The presence of antioxidants can help prevent oxidative degradation.
-
Inert Atmosphere: Performing reactions and storing the product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reactions | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Adjust reaction times or temperatures as needed. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. A recent efficient synthesis minimizes isomerization byproducts.[6][8] |
| Degradation of Product | Ensure all steps are performed with minimal exposure to light and heat. Use degassed solvents to prevent oxidation. |
| Loss during Work-up/Purification | Optimize extraction and purification protocols to minimize product loss. Ensure complete precipitation and recovery of the product. |
Issue 2: Impure Product After Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | Optimize the mobile phase and gradient in your HPLC method to improve the resolution between this compound IXα and its isomers.[9] Neutral solvent systems on acid-cleaned TLC plates can also be effective.[9] |
| Presence of Starting Materials | Use stoichiometry to ensure complete consumption of starting materials or use a purification method that effectively separates them from the final product. |
| Oxidation Products | Implement stricter light and oxygen exclusion measures during synthesis and purification. The use of antioxidants can also be beneficial. |
| Solvent Impurities | Use high-purity solvents for all reactions and chromatographic separations. |
Experimental Protocols
Protocol 1: Total Synthesis of this compound IXα
A recent efficient total synthesis of this compound has been reported with a 19% overall yield and 98.8% purity by HPLC.[3][6][8] This multi-step synthesis starts from inexpensive butyrolactone and overcomes limitations of previous methods.[6][8]
Key Stages:
-
Synthesis of the CD-ring system: This involves an 8-step synthesis starting from butyrolactone.[3]
-
Synthesis of the AB-ring system.
-
Condensation and final steps: The CD and AB ring systems are reacted in a one-pot process over 3 additional steps to yield this compound.[3]
For detailed step-by-step procedures, please refer to the supporting information of the cited publication.
Protocol 2: Purification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water with an ammonium acetate buffer is commonly used.[5]
Procedure:
-
Dissolve the crude this compound sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).
-
Inject the sample onto the HPLC column.
-
Run a gradient elution to separate the different this compound species.
-
Monitor the elution at 450 nm.[1]
-
Collect the fractions corresponding to the desired this compound isomer.
-
Evaporate the solvent under reduced pressure, while protecting from light.
Protocol 3: Purity Analysis by Thin-Layer Chromatography (TLC)
Stationary Phase:
-
Silica gel TLC plates (acid-cleaned neutral plates are recommended for spectrally pure pigment).[9]
Mobile Phase:
-
A neutral solvent system is developed to isolate the different isomers.[9] A common system is a mixture of chloroform and methanol.
Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent.
-
Spot the sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and let it dry.
-
Visualize the spots. This compound is a colored compound, so it can be seen directly.
-
Calculate the Rf value for each spot and compare it with a standard.
Quantitative Data
| Synthesis/Purification Method | Reported Yield | Reported Purity | Reference |
| Efficient Total Synthesis from Butyrolactone | 19% overall | 98.8% by HPLC | [3][6][8] |
| Purification of Synthetic this compound Glucuronides by RP-HPLC | Not specified | 92% for BDG, 90% for BMG | [6] |
Visualizations
Caption: Workflow for the efficient total synthesis and purification of this compound IXα.
Caption: Troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. Separation of this compound species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-phase h.p.l.c. separation, quantification and preparation of this compound and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. karger.com [karger.com]
- 5. HPLC Method for Separation of this compound and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. Purification of Synthetic this compound Glucuronides By Reversephase Hplc Followed By on Column Solvent Exchange [ignited.in]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. hplc.eu [hplc.eu]
- 9. Separation by thin-layer chromatography and structure elucidation of this compound conjugates isolated from dog bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Properties of Bilirubin and Biliverdin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capabilities of bilirubin and its metabolic precursor, biliverdin. The information presented is supported by experimental data to elucidate their respective roles in cellular protection against oxidative stress.
Introduction
This compound, long considered a mere toxic waste product of heme catabolism, is now recognized as a potent endogenous antioxidant.[1][2][3] Its precursor, biliverdin, also exhibits antioxidant properties, though the two molecules differ in their potency and primary mechanisms of action.[4][5] Both are products of the heme oxygenase (HO) pathway, a critical system for cellular defense against oxidative insults.[6][7] This guide delves into the comparative antioxidant activities of these two bile pigments, their mechanisms of action, the experimental protocols used to quantify their effects, and the key signaling pathways involved.
Mechanism of Antioxidant Action
The primary antioxidant defense conferred by this system revolves around the this compound-biliverdin redox cycle.[8] Heme is catabolized by heme oxygenase (HO-1) to produce biliverdin, which is then rapidly reduced to this compound by the enzyme biliverdin reductase (BVR).[2]
-
This compound: As a lipophilic molecule, this compound is a highly effective antioxidant, particularly against lipid peroxidation within cell membranes.[1][9] Its main protective mechanism involves scavenging reactive oxygen species (ROS), a process in which this compound itself is oxidized back to biliverdin.[10][11] This biliverdin can then be immediately recycled back to this compound by BVR, creating a catalytic cycle that can amplify its antioxidant capacity by up to 10,000-fold.[4][9][10] This allows nanomolar concentrations of this compound to protect cells from micromolar concentrations of oxidants.[9] Studies have shown that this compound is a more potent antioxidant than biliverdin in various cell-free and cellular systems.[5][6] Beyond direct scavenging, this compound can also inhibit ROS-producing enzymes like NAD(P)H oxidase.[2]
-
Biliverdin: While also possessing direct antioxidant capabilities, such as the ability to quench singlet oxygen, biliverdin is generally considered less potent than this compound.[4][12] Some studies, however, have shown it to have similar antioxidant properties to this compound in specific contexts, such as within endothelial cells.[13] Its most significant contribution to the antioxidant network is arguably its role as the substrate for BVR to regenerate the more powerful antioxidant, this compound.[1]
-
Biliverdin Reductase (BVR): This ubiquitously expressed enzyme is central to the antioxidant properties of the system. BVR not only catalyzes the formation of this compound but can also protect cells against oxidative stress through other mechanisms, including the transcriptional regulation of heme oxygenase-1 (HO-1).[1][6]
Comparative Antioxidant Capacity: Experimental Data
The antioxidant potentials of this compound and biliverdin have been quantified using various assays. The table below summarizes key findings from these studies.
| Antioxidant | Assay | Key Finding | Reference |
| This compound | Oxygen Radical Absorbance Capacity (ORAC) | Relative peroxyl radical absorbance capacity of 0.84 (compared to Trolox at 1.0). | [14] |
| Cellular Antioxidant Activity (CAA) | EC50 = 11.4 ± 0.2 nM in human endothelial cells. | [13] | |
| Peroxynitrite Scavenging | Superior scavenging ability compared to biliverdin. | [6] | |
| DNA Cleavage Assay | More effective than biliverdin at preventing hydroxyl radical-induced DNA cleavage. | [5] | |
| Cu(II) Reduction | More efficient reducer of Cu(II) compared to biliverdin. | [5] | |
| Biliverdin | Cellular Antioxidant Activity (CAA) | Showed similar antioxidant properties to this compound in human endothelial cells. | [13] |
| Mitochondrial ROS Assay | Showed concentration-dependent reduction of ROS, but was marginally less potent than this compound. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and biliverdin antioxidant properties are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Principle: The assay quantifies the decay of a fluorescent probe (e.g., fluorescein) in the presence of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[14][16] An antioxidant's presence preserves the fluorescent signal for a longer duration. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) relative to a standard, typically Trolox (a water-soluble vitamin E analog).[17][18]
-
Methodology:
-
A fluorescent probe (e.g., beta-phycoerythrin or fluorescein) is added to the sample wells of a microplate.
-
The antioxidant sample (this compound, biliverdin, or Trolox standard) is added to the wells.
-
The reaction is initiated by the addition of AAPH, which thermally decomposes to generate peroxyl radicals.
-
The fluorescence is monitored kinetically at set intervals using a fluorescence microplate reader.
-
The net AUC is calculated by subtracting the AUC of the blank from that of the sample.
-
Results are expressed as Trolox Equivalents (TE), where 1 ORAC unit equals the net protection provided by 1 µM Trolox.[14]
-
Ferric Reducing Ability of Plasma (FRAP) Assay
This assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The FRAP assay relies on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by antioxidants at a low pH.[16][19] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
-
Methodology:
-
The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer (pH 3.6).
-
A baseline reading of the FRAP reagent is taken at 593 nm.
-
The antioxidant sample is added to the FRAP reagent.
-
The absorbance is measured after a specified incubation time.
-
The change in absorbance is compared to a standard curve prepared using known concentrations of Fe²⁺ or an antioxidant standard like ascorbic acid.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
-
Principle: The CAA assay uses a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants reduce the rate of DCF formation.
-
Methodology (as applied to endothelial cells[13]):
-
Human endothelial cells (e.g., Ea.hy926) are cultured in a microplate.
-
Cells are exposed to various concentrations of this compound or biliverdin for a set period (e.g., 30 minutes).
-
The cells are then loaded with the DCFH-DA probe.
-
Oxidative stress is induced by adding a radical generator like AAPH.
-
Fluorescence is measured over time using a microplate reader.
-
The antioxidant activity is quantified based on the inhibition of fluorescence compared to control cells, and an EC50 value (the concentration required to inhibit 50% of the oxidative activity) is calculated.
-
Signaling Pathways and Visualizations
The antioxidant effects of this compound and biliverdin are rooted in the fundamental pathway of heme catabolism and an efficient redox cycle.
Caption: Heme catabolism and the antioxidant this compound-biliverdin redox cycle.
Caption: Generalized workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
References
- 1. Frontiers | Physiological Antioxidative Network of the this compound System in Aging and Age-Related Diseases [frontiersin.org]
- 2. This compound as an important physiological modulator of oxidative stress and chronic inflammation in metabolic syndrome and diabetes: a new aspect on old molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]
- 5. researchgate.net [researchgate.net]
- 6. Direct Antioxidant Properties of this compound and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Antioxidant Properties of this compound and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. publications.aap.org [publications.aap.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. atlasofscience.org [atlasofscience.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. louis.uah.edu [louis.uah.edu]
- 17. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of different analytical methods for assessing total antioxidant capacity of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Bilirubin: A Potent Endogenous Neuroprotective Agent Under the Experimental Lens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bilirubin's neuroprotective properties, supported by experimental data. We delve into the mechanisms of action, present quantitative findings from key studies, and outline the experimental protocols used to validate this compound as a promising neuroprotective compound.
This compound's Neuroprotective Profile: A Dual-Action Molecule
This compound, long considered a mere waste product of heme metabolism, has emerged as a potent endogenous antioxidant and anti-inflammatory agent with significant neuroprotective capabilities.[1][2] At physiological to moderately elevated concentrations, this compound exhibits a remarkable ability to shield neurons from various insults, particularly oxidative stress, which is a key pathological feature in numerous neurodegenerative diseases and acute brain injuries.[3][4] However, it is crucial to note the dual nature of this compound; at excessively high concentrations, it can become neurotoxic, a condition known as this compound-induced neurological dysfunction (BIND) or kernicterus in newborns.
The neuroprotective effects of this compound are primarily attributed to two key mechanisms:
-
Potent Antioxidant Activity: this compound is a highly effective scavenger of reactive oxygen species (ROS).[4] Its lipophilic nature allows it to efficiently protect cell membranes from lipid peroxidation. This antioxidant power is significantly amplified by the this compound-biliverdin redox cycle. In this cycle, this compound is oxidized to biliverdin while neutralizing ROS, and biliverdin is then rapidly reduced back to this compound by the enzyme biliverdin reductase (BVR), allowing for a continuous defense against oxidative stress.[3]
-
Anti-inflammatory Effects: this compound has been shown to modulate inflammatory responses in the brain. It can inhibit the activation of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines. This anti-inflammatory action contributes to its neuroprotective capacity in conditions where neuroinflammation plays a significant role.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro studies, providing a snapshot of this compound's neuroprotective potency.
| In Vitro Model | Insult | This compound Concentration | Observed Neuroprotective Effect | Alternative Agent | Alternative Agent Concentration | Alternative Agent Effect |
| Primary Hippocampal Neurons | Hydrogen Peroxide (H₂O₂) | 10 nM - 500 nM | Significant protection against H₂O₂-induced cell death.[5] | - | - | - |
| Cortical Neurons | Glutamate-induced oxidative stress | Not specified | - | Resveratrol | Not specified | Protects against glutamate-induced cell death by inducing mitochondrial superoxide dismutase (SOD2).[6] |
Experimental Validation: Key Methodologies
The neuroprotective effects of this compound have been validated through a series of key in vitro and in vivo experiments. Below are detailed overviews of the common experimental protocols employed.
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This assay is fundamental for assessing the direct protective effects of this compound on neurons subjected to a specific insult, typically oxidative stress.
Objective: To determine the concentration-dependent neuroprotective effect of this compound against an oxidative insult in primary neuronal cultures.
Protocol Overview:
-
Primary Neuronal Culture Preparation:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 Sprague-Dawley rats).[1]
-
The brain tissue is dissected, dissociated into single cells, and plated onto culture dishes pre-coated with an adhesion substrate like poly-D-lysine.[1]
-
Neurons are maintained in a neurobasal medium supplemented with B27 and other growth factors for a specified period (e.g., 7-10 days) to allow for maturation.[1]
-
-
Induction of Oxidative Stress and this compound Treatment:
-
Assessment of Neuronal Viability:
-
After a defined incubation period (e.g., 24 hours), neuronal viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) to visualize and quantify cell viability.
-
-
Heme Oxygenase (HO) Activity Assay
This assay measures the activity of heme oxygenase, the rate-limiting enzyme in the production of biliverdin and subsequently this compound. It is crucial for understanding the endogenous production of this neuroprotective agent.
Objective: To quantify the enzymatic activity of heme oxygenase in brain tissue homogenates or cell lysates.
Protocol Overview:
-
Sample Preparation:
-
Enzymatic Reaction:
-
Quantification of this compound:
Assessment of Antioxidant Capacity
Various assays can be employed to directly measure the antioxidant capacity of this compound in a biological system.
Objective: To quantify the ability of this compound to scavenge free radicals and inhibit lipid peroxidation.
Protocol Overview (Thiobarbituric Acid Reactive Substances - TBARS Assay for Lipid Peroxidation):
-
Induction of Lipid Peroxidation:
-
Brain homogenates or liposomes are incubated under conditions that promote lipid peroxidation (e.g., in the presence of an iron/ascorbate system).
-
-
This compound Treatment:
-
This compound is added to the system at various concentrations to assess its inhibitory effect on lipid peroxidation.
-
-
Measurement of Malondialdehyde (MDA):
-
Thiobarbituric acid (TBA) is added to the reaction mixture, which reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a colored product.
-
The absorbance of the resulting solution is measured spectrophotometrically (around 532 nm) to quantify the amount of MDA formed. A decrease in MDA levels in the presence of this compound indicates its antioxidant activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in this compound's neuroprotective action and a typical experimental workflow for its validation.
References
- 1. This compound Oxidation End Products (BOXes) Induce Neuronal Oxidative Stress Involving the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sap.org.ar [sap.org.ar]
- 3. Clinical Implications of this compound-Associated Neuroprotection and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. This compound, formed by activation of heme oxygenase-2, protects neurons against oxidative stress injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation of Heme Turnover and Carbon Monoxide Biosynthesis in Cultured Primary Rat Olfactory Receptor Neurons | Journal of Neuroscience [jneurosci.org]
- 8. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bilirubin Quantification Assays for Researchers and Drug Development Professionals
An objective evaluation of key methodologies for the precise measurement of bilirubin, a critical biomarker in liver function and drug metabolism studies.
This guide provides a comprehensive comparison of commonly used this compound quantification assays, offering researchers, scientists, and drug development professionals the necessary data to select the most appropriate method for their specific applications. The following sections detail the principles, performance characteristics, and experimental protocols of Diazo-based methods, enzymatic assays, and High-Performance Liquid Chromatography (HPLC).
Principles of this compound Quantification
This compound exists in two primary forms in the body: unconjugated (indirect) this compound, which is fat-soluble, and conjugated (direct) this compound, which is water-soluble. Total this compound is the sum of both forms. The accurate measurement of these fractions is crucial for diagnosing and monitoring hepatobiliary diseases and assessing drug-induced liver injury.
Comparative Performance of this compound Quantification Assays
The selection of a this compound assay is often guided by a balance of performance, throughput, and cost. The following table summarizes the key quantitative performance characteristics of the major assay types.
| Assay Type | Principle | Linearity (mg/dL) | Sensitivity (LOD, mg/dL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Diazo Methods | |||||
| Jendrassik-Gróf | Diazotization with sulfanilic acid to form azothis compound. | Up to 30[1] | 0.1[1] | 1.0 - 3.3[2] | 1.6 - 2.1[2] |
| Malloy-Evelyn | Similar to Jendrassik-Gróf but uses methanol as an accelerator. | Up to 19.8[3] | ~0.1 | 0.3 - 2.9[3] | 1.3 - 2.2[3] |
| Enzymatic Assays | |||||
| This compound Oxidase | Enzymatic oxidation of this compound to biliverdin. | Varies by kit, typically up to 20-30 | ~0.1 | < 5.0[4] | < 7.0[4] |
| Vanadate Oxidation | Oxidation of this compound by vanadate. | Up to 20[5] | 0.03 - 0.09[5] | Varies by manufacturer | Varies by manufacturer |
| Chromatographic | |||||
| HPLC | Separation of this compound fractions based on polarity. | 3.1 to 348[6] | 0.3[7] | 1.6 - 4.1[7] | 2.4 - 3.9[7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are summaries of the core experimental protocols for the discussed this compound quantification assays.
Diazo Method (Jendrassik-Gróf)
The Jendrassik-Gróf method is a widely used spectrophotometric assay.[1][8][9]
-
Reagent Preparation : Prepare a diazo reagent by mixing sulfanilic acid with sodium nitrite. Prepare a separate caffeine-benzoate solution to act as an accelerator for the measurement of total this compound.
-
Sample Preparation : Serum or plasma samples should be protected from light.
-
Reaction :
-
Total this compound : Mix the sample with the caffeine-benzoate solution, followed by the addition of the diazo reagent. This mixture facilitates the reaction of both conjugated and unconjugated this compound.
-
Direct this compound : Mix the sample directly with the diazo reagent without the accelerator. Only water-soluble conjugated this compound will react.
-
-
Measurement : After a specific incubation period (typically 5-10 minutes), the absorbance of the resulting azothis compound is measured spectrophotometrically at approximately 578-600 nm.[1][8]
-
Calculation : The this compound concentration is calculated by comparing the sample's absorbance to that of a known standard.
Enzymatic Assay (this compound Oxidase)
This method offers high specificity by utilizing an enzyme that specifically targets this compound.[10][11][12][13]
-
Reagent Preparation : Reconstitute the lyophilized this compound oxidase enzyme in a suitable buffer as specified by the manufacturer. Prepare a substrate solution containing this compound.
-
Sample Preparation : Serum or plasma should be handled with care to avoid hemolysis.
-
Reaction : The sample is mixed with the this compound oxidase reagent. The enzyme catalyzes the oxidation of this compound to biliverdin, leading to a decrease in absorbance at approximately 450 nm.
-
Measurement : The rate of decrease in absorbance is monitored spectrophotometrically and is proportional to the this compound concentration in the sample.
-
Calculation : The this compound concentration is determined from the rate of the reaction compared to a standard curve.
Vanadate Oxidation Method
This method is another enzymatic approach that is noted for its resistance to common interferences.[14][15][16][17]
-
Reagent Preparation : The assay typically involves two reagents. Reagent 1 contains a detergent in an acidic buffer, and Reagent 2 contains vanadate.
-
Sample Preparation : Serum or plasma is used. This method is reported to have less interference from hemolysis and lipemia.[15]
-
Reaction : The sample is first mixed with Reagent 1. Then, Reagent 2 is added, initiating the oxidation of this compound to biliverdin by vanadate. This causes a decrease in the yellow color of this compound.
-
Measurement : The decrease in absorbance is measured at approximately 450 nm.
-
Calculation : The change in absorbance is proportional to the total this compound concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is considered the gold standard for this compound analysis as it can separate and quantify all four this compound fractions (unconjugated, monoconjugated, diconjugated, and delta this compound).[6][18][19][20]
-
Mobile Phase Preparation : An isocratic mobile phase, often consisting of a mixture of methanol, water, and a specific amine like n-dioctylamine with glacial acetic acid, is prepared.[18]
-
Sample Preparation : Serum samples are typically prepared with minimal processing, such as filtration, before injection.
-
Chromatographic Separation : The sample is injected into an HPLC system equipped with a C18 reverse-phase column. The different this compound species are separated based on their polarity and interaction with the stationary phase.
-
Detection : The eluted this compound fractions are detected by a photodiode array (PDA) detector at approximately 450 nm.
-
Quantification : The concentration of each this compound fraction is determined by integrating the peak area and comparing it to a standard curve generated from known concentrations of this compound standards.
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams have been generated using Graphviz.
References
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. Jendrassik--Grof analysis for total and direct this compound in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modification of the acid diazo coupling method (Malloy-Evelyn) for the determination of serum total this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. linear.es [linear.es]
- 6. researchgate.net [researchgate.net]
- 7. "Determination and identification of this compound in jaundiced pig liver b" by K.-C. Chang, M.-Y. Chen et al. [jfda-online.com]
- 8. anamollabs.com [anamollabs.com]
- 9. betalab-eg.com [betalab-eg.com]
- 10. nipro.co.jp [nipro.co.jp]
- 11. users.uoi.gr [users.uoi.gr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzyme Activity Measurement for this compound Oxidase [creative-enzymes.com]
- 14. bioactiva.com [bioactiva.com]
- 15. This compound (Vanadate Oxidation) [randox.com]
- 16. CN101776692B - Kit for detecting total this compound by using vanadate oxidation method - Google Patents [patents.google.com]
- 17. Operational impact of using a vanadate oxidase method for direct this compound measurements at an academic medical center clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unconjugated this compound measurement by high performance liquid chromatography (HPLC) [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. hplc.eu [hplc.eu]
Unveiling the Therapeutic Potential of Bilirubin: A Comparative Guide to its Efficacy in Animal Models
For Immediate Release
A comprehensive review of preclinical studies reveals the significant therapeutic potential of bilirubin across a spectrum of diseases in animal models. This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.
Once considered a mere waste product of heme metabolism, this compound is now recognized for its potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] Numerous studies in animal models of human diseases have demonstrated its ability to mitigate disease severity and improve outcomes, suggesting its promise as a therapeutic agent. This guide synthesizes key findings from this growing body of research to facilitate a deeper understanding of this compound's therapeutic utility.
Comparative Efficacy of this compound Across Disease Models
The therapeutic effects of this compound have been investigated in a wide range of animal models, including those for atherosclerosis, sepsis, metabolic syndrome, neurodegenerative diseases, and autoimmune disorders. The following tables summarize the quantitative data from these studies, highlighting the diverse applications and efficacy of this compound treatment.
| Disease Model | Animal Model | This compound Dosage & Administration | Key Therapeutic Outcomes | Reference |
| Atherosclerosis | Low-density lipoprotein receptor-deficient (Ldlr-/-) mice on a Western diet | 30 mg/kg, intraperitoneally, daily for 8 weeks | - Prevents atherosclerotic plaque formation- Reduced lipid and collagen deposition in aortic roots- Decreased infiltration of monocytes and lymphocytes | [1][3] |
| Sepsis | "Two-hit" model in C57BL/6 mice (LPS followed by cecal ligation and puncture) | 30 mg/kg, single administration | - Improved survival rate- Inhibited expression of pro-inflammatory cytokines- Augmented levels of anti-inflammatory cytokines in the lung | [4] |
| Metabolic Syndrome (Obesity and Insulin Resistance) | Diet-induced obese (DIO) mice | 20 µmol/kg, intraperitoneally, twice daily for 14 days | - Reduced body weight and blood glucose levels- Increased insulin sensitivity- Suppressed macrophage infiltration and pro-inflammatory cytokine expression in adipose tissue | [5] |
| Parkinson's Disease | Organotypic brain cultures of substantia nigra challenged with rotenone | 0.5 to 1 µM | - Fully protects against the loss of dopaminergic neurons | |
| Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J mice | Not specified | - Effectively suppressed EAE | [1] |
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies for key studies are provided below.
Atherosclerosis in Ldlr-/- Mice
-
Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice.
-
Disease Induction: Mice are fed a high-fat "Western" diet to induce atherosclerosis.
-
Treatment Protocol: this compound is administered daily via intraperitoneal injection at a dose of 30 mg/kg for a period of 8 weeks. A vehicle control group receives the solvent used to dissolve this compound, and a sham group may receive a saline injection.[1][3]
-
Outcome Assessment: At the end of the treatment period, the aortic roots are dissected, sectioned, and stained to quantify the area of atherosclerotic plaques, lipid deposition (Oil Red O staining), collagen content (Sirius Red staining), and infiltration of immune cells (immunohistochemistry for macrophages and lymphocytes).[1][3]
"Two-Hit" Sepsis Model
-
Animal Model: C57BL/6 mice.
-
Disease Induction: A "two-hit" sepsis model is induced to mimic the complex progression of clinical sepsis. The "first hit" involves an intraperitoneal injection of lipopolysaccharide (LPS). Twenty-four hours later, the "second hit" is administered through cecal ligation and puncture (CLP), a surgical procedure that induces peritonitis and systemic infection.[4]
-
Treatment Protocol: A single dose of this compound (30 mg/kg) is administered to the mice after the induction of sepsis.[4]
-
Outcome Assessment: The primary outcome is the survival rate, monitored over a period of several days. Secondary outcomes include the analysis of pro- and anti-inflammatory cytokine levels in the lungs and the characterization of immune cell populations in the blood.[4]
Diet-Induced Obesity and Insulin Resistance
-
Animal Model: C57BL/6 mice.
-
Disease Induction: Mice are fed a high-fat diet for an extended period to induce obesity and insulin resistance.
-
Treatment Protocol: this compound is administered intraperitoneally at a dose of 20 µmol/kg twice daily for 14 days.[5]
-
Outcome Assessment: Body weight and blood glucose levels are monitored throughout the study. Insulin sensitivity is assessed using insulin tolerance tests. At the end of the study, adipose tissue is collected to analyze macrophage infiltration and the expression of inflammatory cytokines.[6][5]
Visualizing the Mechanisms of Action
This compound exerts its therapeutic effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms identified in preclinical studies.
Caption: this compound's role in inhibiting atherosclerosis.
Caption: this compound's anti-inflammatory effects in sepsis.
Caption: this compound's impact on metabolic syndrome.
Conclusion
The collective evidence from animal models strongly supports the therapeutic potential of this compound in a variety of disease contexts. Its multifaceted mechanism of action, primarily centered on its antioxidant and anti-inflammatory properties, makes it an attractive candidate for further investigation. While challenges such as its poor solubility and potential for toxicity at high concentrations need to be addressed, ongoing research into novel delivery systems, such as nanoparticle formulations, holds promise for translating these preclinical findings into clinical applications. This comparative guide serves as a foundational resource to stimulate further research and development of this compound-based therapies.
References
- 1. This compound possesses powerful immunomodulatory activity and suppresses experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a potent antioxidant suppresses experimental autoimmune encephalomyelitis: implications for the role of oxidative stress in the development of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on APP metabolism related to age-associated mitochondrial dysfunction in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Bilirubin vs. Vitamin E: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of bilirubin and vitamin E (specifically α-tocopherol), supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of endogenous and exogenous antioxidants in health and disease.
Executive Summary
Both this compound, an endogenous product of heme catabolism, and vitamin E, an essential fat-soluble vitamin, are potent antioxidants. While vitamin E has long been recognized for its role in protecting cell membranes from lipid peroxidation, emerging evidence highlights that this compound is not merely a waste product but a powerful cytoprotectant with comparable, and in some contexts, superior antioxidant activity. Their primary distinction lies in their localization and complementary roles: this compound, being lipophilic, excels at protecting lipids from oxidation, whereas other antioxidants like glutathione are more effective in aqueous environments.[1] This guide delves into the quantitative comparisons, mechanistic differences, and experimental methodologies used to evaluate these two critical antioxidants.
Quantitative Comparison of Antioxidant Efficacy
Direct quantitative comparisons of this compound and vitamin E in the same study are limited. However, data from various studies using different assays provide insights into their relative antioxidant potential. The following table summarizes key quantitative findings. It is important to note that direct comparison of values across different studies and experimental conditions should be done with caution.
| Parameter | This compound | Vitamin E (α-tocopherol) / Analogue | Assay/System | Key Findings & Citations |
| Radical Scavenging Rate Constant (kinh) | 1.2 × 104 to 3.5 × 104 M−1s−1 (at pH ≥ 6.0) | Comparable to PMHC (a water-soluble analogue of α-tocopherol) | Autoxidation of methyl linoleate in a liposomal system | In a liposomal system at a pH of 6.0 or higher, this compound's radical-trapping activity is comparable to that of the α-tocopherol analogue, PMHC.[2][3] |
| Lipid Peroxidation Inhibition | Abolished tert-butyl hydroperoxide (TBH)-induced lipid peroxidation at 100 µM | Not directly compared in this study | HEK293 cells | This compound effectively prevents oxidative degradation of lipids.[1] |
| LDL Oxidation | Strong inhibition of hydroperoxide formation and α-tocopherol consumption | Consumed during LDL oxidation | AMVN-induced oxidation of isolated LDL | This compound acts as an efficient co-antioxidant for α-tocopherol, protecting it from consumption and inhibiting LDL lipid peroxidation.[4] |
Experimental Protocols
The following are detailed methodologies for common assays used to evaluate the antioxidant efficacy of compounds like this compound and vitamin E.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of the test compounds (this compound, vitamin E) and a standard antioxidant (e.g., Trolox, ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.
-
A blank control containing only the solvent and the DPPH solution is also prepared.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader or spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM).
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a small volume of the test compound or standard solution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well/cuvette.
-
A blank control containing the solvent and the ABTS•+ solution is also prepared.
-
Incubate the plate/cuvettes at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
Signaling Pathways and Mechanisms of Action
The antioxidant mechanisms of this compound and vitamin E involve distinct molecular interactions and influence on cellular signaling pathways.
This compound's Antioxidant Mechanism: Inhibition of NADPH Oxidase
This compound exerts a significant portion of its antioxidant effect by directly inhibiting the activity of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals in various cell types. This inhibition prevents the initial burst of reactive oxygen species (ROS), thereby protecting the cell from oxidative damage.
Caption: this compound inhibits NADPH oxidase, preventing superoxide production.
Vitamin E's Antioxidant Mechanism: Protection of Membrane Lipids
Vitamin E, primarily α-tocopherol, is a chain-breaking antioxidant that integrates into cellular membranes. It protects polyunsaturated fatty acids (PUFAs) from peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This protection of membrane integrity is crucial for the proper functioning of membrane-bound proteins and signaling receptors.
Caption: Vitamin E protects membrane lipids from peroxidation.
Conclusion
The comparison between this compound and vitamin E reveals a sophisticated and complementary antioxidant defense system within the body. While vitamin E's role as a primary lipid-soluble antioxidant is well-established, this compound's potent capacity to inhibit lipid peroxidation and its unique mechanism of NADPH oxidase inhibition position it as a crucial endogenous antioxidant. For researchers and drug development professionals, understanding the distinct yet synergistic actions of these molecules is vital for developing novel therapeutic strategies against oxidative stress-related diseases. Future research should focus on direct comparative studies under standardized conditions to further elucidate their relative potencies and therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Antioxidant Activity of this compound in Micellar and Liposomal Systems Is pH-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Free and albumin-bound this compound are efficient co-antioxidants for alpha-tocopherol, inhibiting plasma and low density lipoprotein lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies of bilirubin species in various liver pathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bilirubin species—unconjugated, conjugated, and delta this compound—across various liver pathologies. It is designed to be an objective resource, offering supporting experimental data and detailed methodologies to aid in research and drug development.
Understanding this compound Metabolism: A Complex Pathway
This compound, a yellow pigment, is a breakdown product of the heme moiety from hemoglobin and other hemoproteins.[1] Its metabolism is a multi-step process involving the reticuloendothelial system, transport in the blood, and uptake, conjugation, and excretion by the liver.[1][2] Liver diseases can disrupt this pathway at various points, leading to characteristic changes in the levels of different this compound species in the serum.
The following diagram illustrates the key steps in this compound metabolism:
Comparative Analysis of this compound Species in Liver Pathologies
The relative proportions of unconjugated, conjugated, and delta this compound in the serum can provide valuable diagnostic and prognostic information in various liver diseases. The following tables summarize the typical changes observed in different liver pathologies.
Table 1: Overview of this compound Species in Different Types of Jaundice
| Jaundice Type | Primary this compound Increase | Pathophysiology |
| Pre-hepatic | Unconjugated | Increased this compound production (e.g., hemolysis) overwhelming the liver's conjugation capacity.[2] |
| Hepatic | Mixed (Unconjugated and Conjugated) | Impaired hepatocyte function affecting uptake, conjugation, and/or excretion of this compound (e.g., hepatitis, cirrhosis).[3] |
| Post-hepatic | Conjugated | Obstruction of the biliary drainage system, leading to a backup of conjugated this compound (e.g., gallstones, tumors).[3] |
Table 2: Quantitative Data on this compound Fractions in Various Liver Pathologies (Representative Values)
| Condition | Total this compound (mg/dL) | Direct/Conjugated this compound (mg/dL) | Indirect/Unconjugated this compound (mg/dL) | Delta this compound (%) |
| Healthy Control | ~1.51 ± 0.22 | ~0.74 ± 0.16 | ~0.77 ± 0.15 | 20.29 |
| Pre-hepatic Jaundice (Hemolytic) | ~3.07 ± 0.42 | ~1.67 ± 0.36 | ~1.40 ± 0.10 | 28.03 |
| Hepatic Jaundice (Hepatocellular) | ~2.96 ± 0.34 | ~1.71 ± 0.21 | Not specified | 35.05 |
| Post-hepatic Jaundice (Obstructive) | ~2.95 ± 0.09 | ~1.86 ± 0.05 | Not specified | 43.50 |
| Alcoholic Hepatitis | >3.0 | Elevated | Elevated | - |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Inversely associated | Inversely associated in males | Inversely associated with NASH | - |
| Biliary Atresia (preoperative) | - | 48.8 ± 5.1% of total | - | - |
| Infantile Hepatitis | - | Significantly lower than Biliary Atresia | - | - |
Note: The terms "direct" and "indirect" this compound are often used in clinical practice and are roughly equivalent to conjugated and unconjugated this compound, respectively. However, direct this compound can also include the delta fraction.[4] The data presented is a synthesis from multiple sources and should be considered representative.
Experimental Protocols for this compound Measurement
Accurate quantification of this compound species is crucial for clinical diagnosis and research. Several methods are commonly employed, each with its own principles, advantages, and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is considered the gold standard for separating and quantifying the four this compound fractions: unconjugated this compound (UCB), this compound monoglucuronide (BMG), this compound diglucuronide (BDG), and delta this compound.[5]
Experimental Workflow for HPLC Analysis of this compound Species
Detailed HPLC Protocol (Representative):
-
Sample Preparation: Dilute serum samples with a solution of ascorbic acid and dimethyl sulfoxide and filter to remove particulates.[6]
-
Chromatographic System:
-
Column: A reverse-phase C18 column (e.g., Newcrom R1, 2.1 x 150 mm, 3 µm, 100 Å) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile in an ammonium acetate buffer.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: Detection is performed by measuring absorbance at 450 nm.[9]
-
-
Elution Order: The this compound species elute in order of decreasing polarity.[8]
-
Quantification: The concentration of each this compound fraction is determined by integrating the area under the corresponding peak and comparing it to a standard curve.
Jendrassik-Grof Method
The Jendrassik-Grof method is a widely used colorimetric assay for the determination of total and direct this compound.[10]
Logical Relationship in Jendrassik-Grof Method
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement and clinical usefulness of this compound in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. e-cmh.org [e-cmh.org]
- 5. Serum this compound fractions in cholestatic pediatric patients: determination with Micronex high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative fractionation of serum this compound species by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Separation of this compound and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. Separation of this compound species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deltalab.in [deltalab.in]
A Comparative Guide to the Antioxidant Mechanism of Bilirubin: Theoretical and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bilirubin's antioxidant properties against other common antioxidants, supported by experimental data and detailed methodologies. This compound, traditionally viewed as a mere waste product of heme catabolism, is now recognized as a potent endogenous antioxidant with significant cytoprotective effects.[1][2] Understanding its mechanism is crucial for developing novel therapeutic strategies for diseases mediated by oxidative stress.[3][4]
Theoretical Framework of this compound's Antioxidant Action
This compound's antioxidant capacity stems from two primary mechanisms:
-
Direct Radical Scavenging: Due to its chemical structure, specifically the hydrogen atom at the central C-10 bridge, this compound can directly donate a hydrogen atom to scavenge reactive oxygen species (ROS), particularly peroxyl radicals.[4][5] This action effectively breaks the chain reactions of lipid peroxidation, making this compound a highly effective protector of cell membranes and lipoproteins from oxidative damage.[4][6][7]
-
The this compound-Biliverdin Redox Cycle: This is the cornerstone of this compound's potent and sustained antioxidant effect. When this compound neutralizes a radical, it is oxidized to biliverdin. The enzyme biliverdin reductase (BVR), using NADPH as a cofactor, then rapidly reduces biliverdin back to this compound.[4][6] This catalytic cycle allows a small concentration of this compound to detoxify a significantly larger amount of oxidants, amplifying its protective capacity by up to 10,000-fold.[2][8][9]
It is important to note that while beneficial at physiological levels, excessively high concentrations of this compound can be neurotoxic and may act as a pro-oxidant, leading to cellular damage.[6][10]
Comparative Performance of Antioxidants
This compound exhibits a unique profile compared to other well-known antioxidants. Its lipophilic nature makes it particularly effective in lipid-rich environments, a role complementary to water-soluble antioxidants like glutathione.[6][8]
| Antioxidant | Primary Location | Key Function | Experimental Evidence (Relative Performance) |
| This compound | Lipid membranes, Plasma (bound to albumin) | Scavenges peroxyl radicals; Potent inhibitor of lipid peroxidation.[6][11] | More effective than α-tocopherol (Vitamin E) at inhibiting lipid peroxidation, especially at physiological oxygen levels.[2][11] Can scavenge two moles of peroxyl radicals per mole of this compound.[12] |
| α-Tocopherol (Vitamin E) | Lipid membranes | Chain-breaking antioxidant, protects polyunsaturated fatty acids. | Considered the primary lipophilic antioxidant.[11] Less effective than this compound in some models of lipid peroxidation.[11] |
| Ascorbic Acid (Vitamin C) | Aqueous compartments (cytosol, plasma) | Scavenges various ROS (superoxide, hydroxyl radicals); Regenerates Vitamin E. | A highly efficient aqueous-phase antioxidant.[12] More efficient at scavenging peroxyl radicals than albumin-bound this compound on an equimolar basis.[12] |
| Glutathione (GSH) | Aqueous compartments (cytosol, mitochondria) | Major water-soluble antioxidant; Protects proteins from oxidation; Detoxifies xenobiotics.[8] | Complements this compound's action; GSH primarily protects water-soluble proteins, while this compound protects lipids.[8] |
| Uric Acid | Plasma | Major antioxidant in human plasma. | Competes with albumin-bound this compound for peroxyl radicals, but this compound is a more effective scavenger.[12] |
Signaling Pathway Activation
Beyond direct scavenging, this compound influences cellular defense mechanisms by modulating signaling pathways. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This compound can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[3][13] This leads to the increased synthesis of protective enzymes, including heme oxygenase-1 (HO-1), which in turn produces more biliverdin and subsequently this compound, creating a positive feedback loop for cytoprotection.[4]
Experimental Protocols for Validation
The antioxidant capacity of this compound can be quantified using various in vitro assays. Below are methodologies for two common spectrophotometric assays and a lipid peroxidation assay.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol).
-
This compound stock solution (prepared in a suitable solvent like DMSO or 0.1 M NaOH, then diluted).[14]
-
Control antioxidant (e.g., Trolox, Ascorbic Acid).
-
Methanol or ethanol.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound solution and the control antioxidant.
-
In a microplate or cuvette, add 100 µL of the DPPH solution to 100 µL of each antioxidant dilution.
-
For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a spectrophotometer.
-
-
Calculation:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The IC50 value (the concentration of antioxidant required to scavenge 50% of DPPH radicals) is determined by plotting % inhibition against antioxidant concentration.
-
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored product.
-
Model System: Liposomes or tissue homogenates (e.g., rat brain microsomes).
-
Reagents:
-
Phosphate buffered saline (PBS).
-
Lipid source (e.g., lecithin for liposomes).
-
Oxidation initiator (e.g., AAPH, Fe²⁺/ascorbate).
-
This compound solution.
-
Trichloroacetic acid (TCA) solution.
-
Thiobarbituric acid (TBA) solution.
-
-
Procedure:
-
Prepare the lipid suspension (e.g., liposomes) in PBS.
-
Add the this compound solution to the lipid suspension at various concentrations.
-
Induce lipid peroxidation by adding the initiator. A control sample contains no this compound.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA solution to precipitate proteins/lipids.
-
Centrifuge the samples and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 30-60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink chromogen at ~532 nm.
-
-
Calculation:
-
The amount of MDA formed is calculated using a standard curve of MDA.
-
The inhibitory effect of this compound is expressed as the percentage reduction in MDA formation compared to the control.
-
The this compound-Biliverdin Redox Cycle in Detail
The efficiency of this compound as an antioxidant is magnified by its regeneration cycle. This process is crucial for maintaining cellular redox homeostasis, particularly in tissues with high metabolic activity and oxygen consumption, like the brain.[6][15]
Conclusion
The validation of this compound as a potent physiological antioxidant has shifted the paradigm from viewing it as a simple metabolic waste product to recognizing it as a key player in the body's defense against oxidative stress. Its unique lipophilic nature and its capacity for regeneration via the BVR cycle make it a highly efficient protector against lipid peroxidation. For drug development professionals, harnessing the cytoprotective properties of this compound and its metabolic pathway presents a promising avenue for therapeutic intervention in a wide range of inflammatory and neurodegenerative diseases.
References
- 1. This compound: The toxic mechanisms of an antioxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – new insights into an old molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mail.biochemia-medica.biz.hr [mail.biochemia-medica.biz.hr]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Physiological Antioxidative Network of the this compound System in Aging and Age-Related Diseases [frontiersin.org]
- 7. publications.aap.org [publications.aap.org]
- 8. pnas.org [pnas.org]
- 9. The Role of this compound and the Other “Yellow Players” in Neurodegenerative Diseases [mdpi.com]
- 10. sap.org.ar [sap.org.ar]
- 11. This compound is an antioxidant of possible physiological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of albumin-bound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalmedicalresearch.org [animalmedicalresearch.org]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
applying machine learning models for the prediction of bilirubin levels
The accurate prediction of bilirubin levels is a critical task in clinical medicine, primarily for the early detection of neonatal hyperbilirubinemia and the assessment of drug-induced liver injury (DILI). Machine learning (ML) models have emerged as powerful tools to enhance predictive accuracy over traditional methods. This guide provides a comparative analysis of various ML models applied to this compound level prediction, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance of Machine Learning Models
The efficacy of machine learning models in predicting this compound levels varies depending on the algorithm, the clinical context (neonatal jaundice or DILI), and the dataset utilized. The following table summarizes the performance metrics of several models from recent studies.
| Model/Algorithm | Application Area | Key Performance Metrics | Source |
| XGBoost | Neonatal Jaundice | Accuracy: 99.63% | [1] |
| Random Forest (RF) | Neonatal Jaundice | Accuracy: 98.99% | [1] |
| k-Nearest Neighbors (k-NN) | Neonatal Jaundice | Accuracy: 98.25% | [1] |
| Nu-Support Vector Classification (NuSVC) | Neonatal Jaundice Classification | Accuracy: 62.50%, Precision: 61.90%, Recall: 56.52% | [2][3] |
| Bayesian Model | DILI (Binary Prediction) | Balanced Accuracy: 86%, Sensitivity: 87%, Specificity: 85% | [4][5] |
| Multilayer Perceptron (MLP) | DILI Prediction | MCC: 0.245, Accuracy: 0.626 | [6][7] |
| Random Forest (RF) | DILI Prediction | Accuracy: 0.631, F1 Score: 0.677 | [6][7] |
| Neural Network | Neonatal TSB¹ Prediction | MAE²: 0.80 mg/dL, RMSE³: 1.03 mg/dL | |
| XGBoost | Neonatal TSB¹ Prediction | MAE²: 1.04 mg/dL | [8] |
¹ Total Serum this compound ² Mean Absolute Error ³ Root Mean Square Error
Biological Context: The Heme Degradation Pathway
To build effective predictive models, it is crucial to understand the biological pathway of this compound production. This compound is the end product of heme catabolism. Elevated levels can indicate excessive red blood cell breakdown or impaired liver function. The diagram below illustrates this fundamental pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of Classification of Neonatal this compound by Using Various Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elizaveta-semenova.com [elizaveta-semenova.com]
- 6. Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predictive Models for Neonatal Follow-Up Serum this compound: Model Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Point-of-Care Versus Central Lab Bilirubin Testing
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of bilirubin is critical for the diagnosis and management of hyperbilirubinemia, particularly in neonates where elevated levels can lead to neurotoxicity. While central laboratory analysis remains the gold standard, point-of-care (POC) testing offers a rapid and less invasive alternative. This guide provides an objective comparison of the accuracy and performance of POC this compound testing methods against conventional central laboratory assays, supported by experimental data from recent studies.
Quantitative Performance Data
The following tables summarize the accuracy of various point-of-care this compound testing devices compared to central laboratory methods. The data is compiled from multiple studies and systematic reviews, highlighting key performance indicators such as mean difference (bias), limits of agreement (LoA), and correlation coefficients (r).
Table 1: Performance of Handheld Blood-Based POC this compound Analyzers
| POC Device | Central Lab Method | Patient Population | Mean Difference (Bias) | 95% Limits of Agreement (LoA) | Correlation Coefficient (r) | Citation |
| Bilistick | Spectrophotometry / Diazo Method | Neonates | -17 µmol/L | -91 to 57 µmol/L | 0.457 - 0.961 | [1][2][3][4] |
| Neonates (Multi-country) | -17 µmol/L | -114 to 80 µmol/L | Not Reported | [1] | ||
| Laboratory Bilirubinometer | Neonates (Tropical Setting) | Not Reported | Not Reported | 0.87 | [5][6] | |
| Laboratory Standard | African Neonates | +0.3 mg/dL | -1.7 to 2.2 mg/dL | Not Reported | [7] | |
| BiliSpec | Laboratory Spectrophotometer | Neonates | Not Reported | Not Reported | Not Reported | [1][8] |
| CareSTART™ S1 | Diazo Method | Neonates | -1.43 mg/dL | -4.25 to 1.39 mg/dL | Not Reported | [9][10] |
| Microfluidic PoC Device | Diazo Method (Abbott Alinity) | Adult Serum Samples | -5.6 µmol/L | Not Reported | R² = 0.986 | [11] |
Table 2: Performance of Transcutaneous Bilirubinometers (TcB)
| TcB Device | Central Lab Method | Patient Population | Mean Difference (Bias) | 95% Limits of Agreement (LoA) | Correlation Coefficient (r) | Citation |
| General TcB (Pre-phototherapy) | Total Serum this compound (TSB) | Term & Preterm Neonates | +2.5 µmol/L | -38.3 to 43.3 µmol/L | Not Reported | [12] |
| General TcB (During phototherapy - covered skin) | Total Serum this compound (TSB) | Term & Preterm Neonates | -0.3 µmol/L | -34.8 to 34.2 µmol/L | Not Reported | [12] |
| General TcB (During phototherapy - uncovered skin) | Total Serum this compound (TSB) | Term & Preterm Neonates | -28.6 µmol/L | -105.7 to 48.5 µmol/L | Not Reported | [12] |
| JM-103 | Total Serum this compound (TSB) | Term & Near-term Neonates | +0.44 mg/dL | Not Reported | 0.81 | [13] |
| JM-105 | Total Serum this compound (TSB) | Term Neonates | -1.1 mg/dL (sternum) | Not Reported | r = 0.92-0.95 | [14] |
| MBJ-20 | Total Serum this compound (TSB) | Jaundiced Neonates | +0.24 mg/dL | Not Reported | 0.864 | [15] |
Summary of Findings:
Handheld blood-based POC devices, such as the Bilistick, tend to underestimate this compound levels compared to laboratory methods, with a pooled mean difference of approximately -14 to -17 µmol/L[1][2]. While these devices offer rapid results with smaller blood volumes, their precision can be limited[1][2]. The CareSTART™ analyzer also showed a tendency to underestimate total this compound[9][10]. In contrast, a pilot study of a new microfluidic-based POC device demonstrated a strong correlation and minimal bias against a standard laboratory method[11].
Transcutaneous bilirubinometers (TcB) are reliable for screening, with measurements before phototherapy showing good agreement with total serum this compound (TSB)[12][16]. However, the accuracy of TcB can be affected by phototherapy, with measurements on uncovered skin showing a significant underestimation[12]. TcB devices generally show a strong correlation with TSB, but there is a tendency to underestimate higher this compound levels[14][17].
Experimental Protocols
The following is a generalized methodology for a study comparing the accuracy of a POC this compound device against a central laboratory method, based on protocols described in the cited literature.
1. Study Design and Population:
-
A prospective or cross-sectional cohort study design is typically employed.
-
The study population usually consists of neonates (term and/or preterm) requiring this compound measurement for clinical reasons[1][16]. For broader applications, adult patient samples may also be included[11].
-
Exclusion criteria often include infants who have received phototherapy (unless the effect of phototherapy is being studied) or have significant congenital abnormalities[15].
2. Sample Collection and Processing:
-
For blood-based POC devices and central lab testing, paired blood samples (capillary or venous) are collected from each participant at the same time[3].
-
The type of anticoagulant (e.g., K3EDTA, heparin) used for whole blood samples is recorded[10].
-
For serum or plasma samples, the blood is centrifuged to separate the components[7].
-
For transcutaneous bilirubinometry, measurements are taken at a specific site (e.g., forehead, sternum) immediately before or after the blood draw[14][17].
3. This compound Measurement:
-
Point-of-Care (Index Test): The POC device is operated according to the manufacturer's instructions. This may involve applying a small volume of whole blood to a test strip or cartridge, or placing the TcB device on the infant's skin[8][14]. The result is recorded immediately.
-
Central Laboratory (Reference Standard): The paired blood sample is sent to a central laboratory for analysis. Common laboratory methods include spectrophotometry (e.g., direct spectrophotometry, diazo method) performed on a clinical chemistry analyzer[7][11].
4. Data Analysis:
-
The agreement between the POC and central lab results is assessed using Bland-Altman analysis to determine the mean difference (bias) and the 95% limits of agreement[1][11].
-
The correlation between the two methods is evaluated using Pearson's correlation coefficient (r) or Passing-Bablok regression analysis[7][15].
-
The diagnostic accuracy of the POC device at specific clinical decision thresholds may be assessed using receiver operating characteristic (ROC) curve analysis to determine sensitivity and specificity[11][15].
Visualizing the Workflow and Study Logic
The following diagrams illustrate the typical workflows for this compound testing and the logical flow of a comparative accuracy study.
References
- 1. Diagnostic Accuracy of Portable, Handheld Point-of-Care Tests vs Laboratory-Based this compound Quantification in Neonates: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Accuracy of Portable, Handheld Point-of-Care Tests vs Laboratory-Based this compound Quantification in Neonates: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic Performance Analysis of the Point-of-Care Bilistick System in Identifying Severe Neonatal Hyperbilirubinemia by a Multi-Country Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory validation and field usability assessment of a point-of-care test for serum this compound levels in neonates in a tropical setting — MORU Tropical Health Network [tropmedres.ac]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. pnas.org [pnas.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Comparative analysis of the quantitative point-of-care CareSTART™ total this compound with central laboratory total this compound assays in neonatal blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. publications.aap.org [publications.aap.org]
- 13. [PDF] Accuracy of transcutaneous bilirubinometry compare to total serum this compound measurement. | Semantic Scholar [semanticscholar.org]
- 14. Accuracy of enhanced transcutaneous bilirubinometry according to various measurement sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cochranelibrary.com [cochranelibrary.com]
- 17. Comparison between the Transcutaneous and Total Serum this compound Measurement in Malay Neonates with Neonatal Jaundice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bilirubin Metabolism: A Comparative Analysis of Total Bilirubin and its Glucuronide Fractions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the correlation and quantification of bilirubin species.
This guide provides a detailed comparison of total this compound with its monoglucuronide (BMG) and diglucuronide (BDG) forms, offering insights into their clinical significance and analytical measurement. The information presented is supported by experimental data and detailed protocols to aid in research and development.
Data Presentation: Quantitative Analysis of this compound Fractions
The relative and absolute concentrations of this compound and its glucuronide conjugates vary significantly between healthy individuals and those with liver disease. Recent studies utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have provided precise quantification of these fractions in different clinical states.
Table 1: Serum this compound Fractions in Healthy Individuals and Patients with Liver Disease
| Analyte | Healthy Individuals (n=18) | Compensated Cirrhosis (n=11) | Acute-on-Chronic Liver Failure (ACLF) (n=45) |
| Unconjugated this compound (UCB) (μmol/L) | 6.42 | 11.29 | 19.69 |
| This compound Monoglucuronide (BMG) (μmol/L) | 0.52 | 1.49 | 47.71 |
| This compound Diglucuronide (BDG) (μmol/L) | 0.028 | 0.055 | 2.120 |
| Data sourced from a study on this compound molecular species in acute-on-chronic liver failure.[1] |
In a state of health, unconjugated this compound constitutes the vast majority of total this compound. However, in disease states such as acute-on-chronic liver failure, there is a dramatic increase in the concentration of this compound monoglucuronide.[1]
Table 2: Percentage Distribution of Serum this compound Fractions in Healthy Subjects and Jaundice Patients
| Patient Group | Unconjugated this compound (UCB) (%) | This compound Monoglucuronide (BMG) (%) | This compound Diglucuronide (BDG) (%) |
| Healthy Subjects | 85.5 ± 4.2 | 12.8 ± 3.5 | 1.7 ± 0.9 |
| Pre-hepatic Jaundice | 90.1 ± 3.5 | 8.9 ± 3.1 | 1.0 ± 0.6 |
| Hepatic Jaundice | 55.6 ± 12.1 | 33.5 ± 9.8 | 10.9 ± 5.5 |
| Post-hepatic Jaundice | 40.2 ± 10.9 | 38.9 ± 8.7 | 20.9 ± 7.8 |
| This table presents a comparative view of the this compound profile in different types of jaundice, highlighting the shift in the distribution of this compound fractions with the underlying pathology.[2] |
Correlation Analysis
While specific correlation coefficients between total this compound and its individual glucuronide fractions across a wide spectrum of liver diseases are not extensively reported in single comprehensive studies, the available data strongly indicates a positive correlation. In conditions of hepatic dysfunction, as total this compound levels rise, the concentrations of both BMG and BDG also increase, albeit at different ratios depending on the specific pathology. For instance, in acute-on-chronic liver failure, the dramatic rise in total this compound is predominantly driven by a substantial increase in the monoglucuronide form.[1] In cholestatic diseases, a linear correlation has been observed between total this compound and direct this compound (which includes both BMG and BDG).[3]
Experimental Protocols
Accurate quantification of this compound and its conjugates is crucial for clinical diagnosis and research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.
Protocol 1: Simultaneous Determination of this compound and its Glucuronides by HPLC
This method allows for the separation and quantification of unconjugated this compound (UCB), this compound monoglucuronide (BMG), and this compound diglucuronide (BDG) in biological samples.
1. Sample Preparation:
-
Protect samples from light at all times as this compound is light-sensitive.
-
To 100 µL of serum or plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., mesothis compound) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 70% Mobile Phase B over 15 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 450 nm.
-
Injection Volume: 50 µL.
3. Quantification:
-
Generate standard curves for UCB, BMG, and BDG using purified standards of known concentrations.
-
The concentration of each analyte in the sample is determined by comparing its peak area to the respective standard curve.
Protocol 2: Quantification of this compound Species by LC-MS/MS
This method offers higher sensitivity and specificity compared to HPLC-UV.
1. Sample Preparation:
-
Similar to the HPLC protocol, with protein precipitation using an organic solvent. The use of a specific extraction solvent mixture like 20% DMSO and 80% methanol with ascorbic acid can optimize recovery.[4]
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography: Utilize a UHPLC system for better resolution and faster analysis times.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
-
UCB: m/z 585.3 → 299.2
-
BMG: m/z 761.3 → 585.3
-
BDG: m/z 937.3 → 761.3
-
-
Ion Source: Electrospray ionization (ESI).
3. Data Analysis:
-
Quantification is based on the peak area ratios of the analytes to the internal standard, correlated with a calibration curve.
Visualizing this compound Metabolism and Experimental Workflow
To better understand the relationships and processes described, the following diagrams are provided.
Caption: this compound metabolism pathway in the hepatocyte.
Caption: Experimental workflow for HPLC analysis of this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bilirubin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, direct guidance on the safe handling of bilirubin, a light-sensitive compound commonly used in laboratory settings. Adherence to these procedures will minimize risks and ensure the accuracy of your results.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as acutely toxic, adherence to standard laboratory safety protocols is crucial.[1] The primary focus is on preventing skin and eye contact and avoiding the generation of dust. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose | Source |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and accidental splashes. | [1][2][3] |
| A face shield may be worn in addition to goggles for tasks with a high splash potential. | Provides full-face protection from splashes. | [3][4] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact with this compound powder or solutions. | [1][4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | [3][5] |
| Long pants and closed-toe shoes. | Minimum PPE for any laboratory work to protect against spills and falling objects. | [3] | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | A particulate filter respirator (e.g., P1 or N95) may be necessary if dust formation is likely. | [1][2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for safety and regulatory compliance.
Standard Operating Protocol for Handling this compound
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place, such as a freezer, to maintain product quality.[2]
-
Protect the substance from direct sunlight and UV radiation at all times, as it is light-sensitive.[2][6] Exposure to laboratory lighting should be minimized, ideally to less than two hours, to prevent degradation.[7]
2. Handling and Solution Preparation:
-
Work in a well-ventilated area. If weighing the powder, do so in a manner that minimizes dust generation.
-
Don all required PPE as specified in the table above.
-
When preparing solutions, avoid direct contact with the powder. Use appropriate tools (spatulas, weigh boats) to handle the substance.
-
If working with serum or plasma samples containing this compound, use amber-colored tubes or wrap tubes in foil to protect them from light.[8]
3. Accidental Release Measures:
-
Spills: In case of a spill, control dust formation.[1] Mechanically sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust.
-
Environmental Precautions: Prevent spilled this compound from entering drains, surface water, or ground water.[1]
4. First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Rinse skin with water or shower. Remove contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water and seek medical attention if symptoms occur.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure workplace safety.
-
Waste Categorization: this compound waste, including contaminated labware (e.g., pipette tips, tubes) and PPE, should be managed as clinical or biomedical waste.[9][10]
-
Containment:
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the words "Clinical Waste" or "Biohazard".[9][11]
-
Storage: Store waste containers in a secure area away from general traffic. Refrigeration may be necessary to reduce odors from biological samples.[9][10]
-
Final Disposal: Follow your institution's and local regulations for the final disposal of biomedical waste, which is typically handled by a specialized waste management contractor.[12]
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. astechireland.ie [astechireland.ie]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. phlebotomyu.com [phlebotomyu.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Photolysis of this compound in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 9. griffith.edu.au [griffith.edu.au]
- 10. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
